molecular formula C16H15FO2 B1672873 Fluenetil CAS No. 4301-50-2

Fluenetil

Cat. No.: B1672873
CAS No.: 4301-50-2
M. Wt: 258.29 g/mol
InChI Key: XAERLJMOUYEBAB-UHFFFAOYSA-N
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Description

Fluenetil (CAS 4301-50-2) is a synthetic chemical compound with the molecular formula C₁₆H₁₅FO₂ and an average mass of 258.29 g/mol . It was historically used as an acaricide and insecticide but is now obsolete and no longer registered for use as a pesticide in regions including the U.S. . This makes it a valuable compound for historical performance studies and comparative efficacy research in agricultural science. Its primary research application lies in its former use to control the eggs and winter stages of mites, such as Panonychus ulmi and Bryobia praetiosa , as well as certain Aphididae, Psyllidae, and scale insects, particularly in cereal crops . The compound is described as a selective and non-systemic pesticide with a mechanism of action that is not fully known . This compound is a colourless crystalline solid with a melting point of 60.5 °C . It has a low water solubility of 2.5 mg L⁻¹ at 20 °C and is highly soluble in organic solvents like acetone (850,000 mg L⁻¹) and benzene (760,000 mg L⁻¹) . Researchers must note that this compound is highly toxic to mammals. An acute oral LD₅₀ in rats of 8.7 mg kg⁻¹ underscores the critical need for appropriate safety protocols during handling . It is classified as a Poison, and emergency life-support procedures recommend using positive pressure breathing apparatus and special protective clothing in case of exposure . This product is supplied For Research Use Only. It is strictly for laboratory applications and must not be used for personal, medicinal, or commercial pesticidal purposes.

Properties

IUPAC Name

2-fluoroethyl 2-(4-phenylphenyl)acetate
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InChI

InChI=1S/C16H15FO2/c17-10-11-19-16(18)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-12H2
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InChI Key

XAERLJMOUYEBAB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCCF
Source PubChem
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Molecular Formula

C16H15FO2
Record name FLUENETIL
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DSSTOX Substance ID

DTXSID9058103
Record name Fluenethyl
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Molecular Weight

258.29 g/mol
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Physical Description

Fluenetil is a solid. Formerly used as an acaricide and insecticide. No longer made. Not registered as a pesticide in the U.S. (EPA, 1998)
Record name FLUENETIL
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CAS No.

4301-50-2
Record name FLUENETIL
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Record name Fluenetil
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Record name FLUENETIL
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Record name FLUENETIL
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Foundational & Exploratory

Fluenetil (CAS 4301-50-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fluenetil (CAS 4301-50-2), a chemical compound formerly used as an acaricide and insecticide. This document details its chemical and physical properties, outlines a probable synthesis method, and elucidates its primary mechanism of action. The guide also presents available toxicological data and discusses potential, though currently unsubstantiated, therapeutic applications. Experimental protocols for key analytical and biological assays are provided to facilitate further research. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

This compound, also known as 2-fluoroethyl ([1,1′-biphenyl]-4-yl)acetate, is a fluorinated ester that was introduced as an acaricide to control mite eggs and winter stages of various pests on cereals.[1] Although no longer manufactured or registered for use as a pesticide in the United States, its unique mechanism of toxicity and chemical structure may be of interest to researchers in toxicology and drug development.[2] This guide aims to consolidate the available technical information on this compound to serve as a foundational resource for scientific investigation.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₆H₁₅FO₂ and a molecular weight of 258.29 g/mol .[2][3] It is classified as a member of the biphenyls and is a fluorinated ester.[2] It is likely insoluble in water. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4301-50-2
Molecular Formula C₁₆H₁₅FO₂
Molecular Weight 258.29 g/mol
IUPAC Name 2-fluoroethyl 2-([1,1'-biphenyl]-4-yl)acetate
Synonyms Fluenethyl, Lambrol, Mytrol, M 2060, TH 367-1
Physical Description Solid
Boiling Point 373.6 °C at 760 mmHg (estimated)
Flash Point 173.6 °C (estimated)
Density 1.1556 g/cm³ (estimated)
XLogP3 3.9
Topological Polar Surface Area 26.3 Ų

Synthesis

Postulated Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Biphenylacetic_Acid 4-Biphenylacetic Acid Reaction_Vessel Reaction Vessel (with Dean-Stark trap) 4-Biphenylacetic_Acid->Reaction_Vessel 2-Fluoroethanol 2-Fluoroethanol 2-Fluoroethanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Neutralization Neutralization (e.g., NaHCO₃ soln) Reaction_Vessel->Neutralization Reaction Mixture Extraction Extraction (e.g., Diethyl ether) Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Distillation) Solvent_Removal->Purification Fluenetil_Product Fluenetil_Product Purification->Fluenetil_Product Purified this compound G cluster_metabolism Metabolic Activation cluster_krebs Krebs Cycle Inhibition This compound This compound Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis Fluoroethanol 2-Fluoroethanol Hydrolysis->Fluoroethanol Oxidation Oxidation (ADH, ALDH) Fluoroethanol->Oxidation Fluoroacetate Fluoroacetate Oxidation->Fluoroacetate Fluorocitrate Fluorocitrate Fluoroacetate->Fluorocitrate Enters Krebs Cycle Aconitase Aconitase Fluorocitrate->Aconitase Inhibits Isocitrate Isocitrate Aconitase->Isocitrate Energy_Production Cellular Energy (ATP Production) Aconitase->Energy_Production Citrate Citrate Citrate->Aconitase Isocitrate->Energy_Production Leads to Cell_Death Cell Death Energy_Production->Cell_Death Depletion leads to

References

Synthesis of 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate. The synthesis is strategically divided into two primary stages: the formation of the core carboxylic acid intermediate, ([1,1′-biphenyl]-4-yl)acetic acid, followed by its esterification with 2-fluoroethanol. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow.

Synthetic Strategy Overview

The synthesis of the target compound, 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate, is achieved through a two-step process. The initial step focuses on the construction of the biphenyl acetic acid backbone, followed by the introduction of the 2-fluoroethyl ester moiety.

Step 1: Synthesis of ([1,1′-biphenyl]-4-yl)acetic acid

Two primary routes are considered for the synthesis of this key intermediate:

  • Route A: Suzuki-Miyaura Coupling: A modern and highly efficient palladium-catalyzed cross-coupling reaction between a 4-halophenylacetic acid derivative and phenylboronic acid. This method offers high yields and good functional group tolerance.

  • Route B: Friedel-Crafts Acylation followed by Willgerodt-Kindler Reaction: A more traditional approach involving the acylation of biphenyl to yield 4-acetylbiphenyl, which is subsequently converted to the target carboxylic acid.

This guide will focus on the Suzuki-Miyaura coupling pathway due to its prevalence and efficiency in modern organic synthesis.

Step 2: Esterification with 2-Fluoroethanol

The final step involves the esterification of ([1,1′-biphenyl]-4-yl)acetic acid with 2-fluoroethanol. Several methods can be employed for this transformation, each with its own advantages:

  • Steglich Esterification: A mild and efficient method using a carbodiimide coupling agent and a catalyst, suitable for sensitive substrates.

  • Fischer Esterification: A classic acid-catalyzed esterification that is cost-effective but often requires harsher conditions and is reversible.

  • Mitsunobu Reaction: A reliable method for esterification under mild, neutral conditions, proceeding with inversion of stereochemistry if a chiral alcohol is used.

This guide will provide detailed protocols for the Steglich and Fischer esterification methods.

Experimental Protocols

Synthesis of ([1,1′-biphenyl]-4-yl)acetic acid via Suzuki-Miyaura Coupling

This procedure involves the coupling of methyl 4-bromophenylacetate with phenylboronic acid, followed by the hydrolysis of the resulting ester.

Part A: Suzuki-Miyaura Coupling to form Methyl ([1,1′-biphenyl]-4-yl)acetate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 4-bromophenylacetate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask and purge the system with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this mixture, add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude methyl ([1,1′-biphenyl]-4-yl)acetate can be purified by column chromatography on silica gel.

Part B: Hydrolysis of Methyl ([1,1′-biphenyl]-4-yl)acetate

  • Reaction Setup: Dissolve the methyl ([1,1′-biphenyl]-4-yl)acetate from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.[1]

  • Workup: Acidify the reaction mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ([1,1′-biphenyl]-4-yl)acetic acid. The product can be further purified by recrystallization.

Esterification of ([1,1′-biphenyl]-4-yl)acetic acid

Method 1: Steglich Esterification

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve ([1,1′-biphenyl]-4-yl)acetic acid (1.0 eq), 2-fluoroethanol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate.

Method 2: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ([1,1′-biphenyl]-4-yl)acetic acid (1.0 eq) in an excess of 2-fluoroethanol (which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the excess 2-fluoroethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Washing: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography or distillation under reduced pressure.

Quantitative Data

The following tables summarize representative quantitative data for the key steps in the synthesis of 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate. Please note that yields are dependent on reaction scale and optimization.

Table 1: Synthesis of ([1,1′-biphenyl]-4-yl)acetic acid via Suzuki-Miyaura Coupling and Hydrolysis

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Coupling Methyl 4-bromophenylacetate, Phenylboronic acidPd(dppf)Cl₂, K₂CO₃1,4-Dioxane/Water85-9012-1680-95
Hydrolysis Methyl ([1,1′-biphenyl]-4-yl)acetateLiOHTHF/WaterRoom Temp.4-690-98

Table 2: Esterification of ([1,1′-biphenyl]-4-yl)acetic acid with 2-Fluoroethanol

MethodKey ReagentsCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Steglich DCCDMAPDCMRoom Temp.12-2485-95
Fischer Excess 2-FluoroethanolH₂SO₄ or p-TsOH2-FluoroethanolReflux12-2460-80

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of ([1,1′-biphenyl]-4-yl)acetic acid cluster_step2 Step 2: Esterification A Methyl 4-bromophenylacetate C Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃) A->C B Phenylboronic acid B->C D Methyl ([1,1′-biphenyl]-4-yl)acetate C->D E Hydrolysis (LiOH) D->E F ([1,1′-biphenyl]-4-yl)acetic acid E->F H Esterification F->H G 2-Fluoroethanol G->H I 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate H->I

Caption: Overall synthetic workflow for 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate.

Esterification_Methods cluster_steglich Steglich Esterification cluster_fischer Fischer Esterification Start ([1,1′-biphenyl]-4-yl)acetic acid + 2-Fluoroethanol Steglich DCC, DMAP in DCM, RT Start->Steglich Fischer H₂SO₄ (cat.) Reflux Start->Fischer End 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate Steglich->End Fischer->End

Caption: Comparison of esterification methodologies.

References

The Acaricidal Mechanism of Fluenetil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluenetil, chemically known as 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate, is an acaricide that has historically been used to control mite populations. Its efficacy stems from a sophisticated mechanism of lethal synthesis, where the compound itself is not the primary toxic agent but is metabolically converted into a potent enzyme inhibitor. This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing the metabolic pathway, the target enzyme, and the resulting physiological consequences for the mite. The information is compiled from established biochemical principles and studies on related compounds, providing a robust framework for understanding this compound's acaricidal properties.

Core Mechanism of Action: Lethal Synthesis

The toxicity of this compound is a classic example of "lethal synthesis," a process where a seemingly harmless compound is converted by the organism's own metabolic machinery into a highly toxic substance. The mechanism involves a three-step activation process culminating in the irreversible inhibition of a critical enzyme in the citric acid (Krebs) cycle.

Step 1: Ester Hydrolysis

Upon entering the mite's body, this compound is first subjected to hydrolysis by non-specific esterases. These enzymes cleave the ester bond, releasing monofluoroethanol and biphenyl-4-yl)acetic acid. This initial step is crucial as it liberates the toxic precursor, monofluoroethanol.

Step 2: Oxidation to Monofluoroacetic Acid

The liberated monofluoroethanol is then oxidized by alcohol dehydrogenases (ADHs) within the mite's cells to monofluoroacetaldehyde, which is subsequently oxidized by aldehyde dehydrogenases (ALDHs) to monofluoroacetic acid. This conversion is analogous to the metabolic pathway of ethanol. The presence and activity of these dehydrogenases are critical for the toxification of this compound.

Step 3: Conversion to Fluorocitrate and Aconitase Inhibition

Monofluoroacetic acid enters the citric acid cycle by being converted to fluoroacetyl-CoA. Citrate synthase then catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce (-)-erythro-2-fluorocitrate. This fluorocitrate isomer is a potent and specific inhibitor of the enzyme aconitase.

Aconitase is responsible for the isomerization of citrate to isocitrate, a vital step in the Krebs cycle. The inhibition of aconitase by fluorocitrate leads to a metabolic blockade, causing an accumulation of citrate and a depletion of downstream intermediates, ultimately leading to cellular energy failure and death of the mite. Research has shown that the inhibitory species is not fluorocitrate itself but a metabolite, 4-hydroxy-trans-aconitate, formed via the action of aconitase on fluorocitrate. This product binds very tightly to the enzyme's active site, causing irreversible inhibition.[1]

Visualizing the Pathway

The following diagram illustrates the metabolic activation and inhibitory action of this compound.

Fluenetil_Mechanism cluster_mite Mite System This compound This compound Monofluoroethanol Monofluoroethanol This compound->Monofluoroethanol Esterases Monofluoroacetic_Acid Monofluoroacetic Acid Monofluoroethanol->Monofluoroacetic_Acid ADH/ALDH Fluorocitrate (-)-erythro-2-Fluorocitrate Monofluoroacetic_Acid->Fluorocitrate Citrate Synthase Aconitase_Active Active Aconitase Aconitase_Inactive Inactive Aconitase (Citrate Accumulation) Aconitase_Active->Aconitase_Inactive Inhibition by Fluorocitrate Metabolite Citric_Acid_Cycle Citric Acid Cycle Aconitase_Active->Citric_Acid_Cycle Aconitase_Inactive->Citric_Acid_Cycle Blockade

Caption: Metabolic pathway of this compound to its toxic metabolite and inhibition of aconitase.

Quantitative Data

ParameterSpeciesValueReference
LC50 (this compound) Tetranychus urticaeData not available-
LD50 (this compound) Tetranychus urticaeData not available-
Aconitase Inhibition (Ki for Fluorocitrate) Bovine Heart~1 µM(Villafranca & Platus, 1973)
LC50 (Abamectin) Tetranychus urticae0.014 µ g/vial (USDA ARS)
LC50 (Bifenazate) Tetranychus urticae0.21 µ g/vial (USDA ARS)

Experimental Protocols

Detailed methodologies are essential for the study of this compound's mechanism of action. Below are protocols for key experiments.

Esterase Activity Assay (General Protocol)

This protocol is adapted for the measurement of general esterase activity in mite homogenates, which is the first step in this compound's activation.

Objective: To quantify esterase activity in mite protein extracts.

Principle: This is a colorimetric assay based on the hydrolysis of a chromogenic substrate, such as p-nitrophenyl acetate (pNPA), by esterases. The product, p-nitrophenol, can be measured spectrophotometrically at 405 nm.

Materials:

  • Mite homogenate (prepared in phosphate buffer, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) solution (substrate)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare mite homogenate by homogenizing a known weight of mites in cold phosphate buffer. Centrifuge to pellet debris and collect the supernatant containing the enzymes.

  • Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • In a 96-well plate, add 10 µL of the mite protein extract to each well.

  • Add 180 µL of phosphate buffer to each well.

  • To initiate the reaction, add 10 µL of pNPA solution to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculate the rate of change in absorbance over time.

  • Esterase activity is expressed as µmol of p-nitrophenol produced per minute per mg of protein.

Workflow Diagram:

Esterase_Assay_Workflow Start Start: Prepare Mite Homogenate Protein_Quant Quantify Protein Concentration Start->Protein_Quant Plate_Setup Set up 96-well Plate: - 10 µL Mite Extract - 180 µL Buffer Protein_Quant->Plate_Setup Reaction_Start Initiate Reaction: Add 10 µL pNPA Plate_Setup->Reaction_Start Measurement Measure Absorbance at 405 nm (Kinetic Read) Reaction_Start->Measurement Calculation Calculate Rate of Reaction Measurement->Calculation End End: Express Activity Calculation->End

Caption: Workflow for the determination of esterase activity in mites.

Aconitase Activity Assay (Coupled Enzyme Assay)

This protocol describes a method to measure the activity of aconitase, the target enzyme of this compound's toxic metabolite.

Objective: To determine the activity of aconitase in mite mitochondrial extracts.

Principle: Aconitase activity is measured in a coupled reaction. Aconitase converts citrate to isocitrate. Isocitrate dehydrogenase then catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

Materials:

  • Mite mitochondrial fraction (prepared by differential centrifugation)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Cis-aconitate (substrate)

  • NADP+

  • Isocitrate dehydrogenase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Isolate the mitochondrial fraction from mite homogenates using standard differential centrifugation techniques.

  • Resuspend the mitochondrial pellet in assay buffer.

  • In a cuvette, combine the assay buffer, NADP+, and isocitrate dehydrogenase.

  • Add the mitochondrial extract to the cuvette and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding cis-aconitate.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of change in absorbance is directly proportional to the aconitase activity.

  • Aconitase activity is expressed as nmol of NADPH formed per minute per mg of mitochondrial protein.

Logical Relationship Diagram:

Aconitase_Assay_Logic cluster_reaction Coupled Reaction Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate Isocitrate->alphaKG ICDH Aconitase Aconitase (from mite extract) ICDH Isocitrate Dehydrogenase (added) NADP NADP+ NADPH NADPH (Measured at 340 nm) NADP->NADPH Reduction

Caption: Logical relationship of the coupled enzyme assay for aconitase activity.

Conclusion

The mechanism of action of this compound as an acaricide is a well-defined process of lethal synthesis. Its effectiveness relies on the metabolic machinery of the target mite to convert it into a potent inhibitor of aconitase, a critical enzyme in cellular respiration. Understanding this intricate mechanism at a molecular level is paramount for the development of new, more selective acaricides and for managing the potential for resistance. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the efficacy and metabolic fate of this compound and other related compounds. Further research to obtain specific quantitative toxicity and kinetic data for this compound in key mite species is warranted to complete our understanding of this acaricide.

References

The Historical Use of Fluenetil in Pest Control: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the chemical properties, toxicological profile, and historical context of the obsolete organofluorine acaricide, Fluenetil.

Introduction

This compound, chemically identified as 2-fluoroethyl ([1,1′-biphenyl]-4-yl)acetate, is an organofluorine compound formerly utilized as an acaricide and insecticide.[1] Introduced in 1965 by the Italian chemical company Montecatini (later Montedison) under trade names such as Lambrol and Mytrol, this compound was primarily employed to control the eggs and winter stages of various mite species.[2] Despite its initial introduction, this compound is now considered obsolete and is no longer manufactured or registered for use as a pesticide in many parts of the world, including the United States.[3]

This technical guide provides a comprehensive overview of the available scientific and historical information on this compound. It is intended for researchers, scientists, and drug development professionals interested in the history of pesticide development, organofluorine chemistry, and the biochemical toxicology of metabolic inhibitors. Due to the compound's age and discontinued use, detailed quantitative efficacy data and specific experimental protocols are scarce in publicly available literature. This guide, therefore, synthesizes the known information and provides context based on general practices of the era.

Chemical and Physical Properties

This compound is a solid, crystalline compound with the chemical formula C₁₆H₁₅FO₂ and a molar mass of 258.29 g/mol .[4] Its chemical structure features a biphenyl group connected to an acetate moiety with a fluoroethyl ester.

PropertyValue
IUPAC Name 2-fluoroethyl ([1,1′-biphenyl]-4-yl)acetate
CAS Number 4301-50-2
Molecular Formula C₁₆H₁₅FO₂
Molar Mass 258.29 g/mol
Appearance Crystalline solid

Historical Context and Use

This compound emerged during a period of significant expansion in the synthetic pesticide industry, which began in the 1940s.[5] Its development by Montecatini, a major player in the Italian chemical industry, placed it within the broader trend of creating novel chemical solutions for agricultural pest control. As an organofluorine compound, this compound was part of a class of pesticides recognized for their potent biological activity.

The primary application of this compound was in the control of phytophagous mites, particularly the eggs and overwintering stages of species such as the European red mite (Panonychus ulmi). Its use was noted in fruit orchards and potentially other agricultural settings where these pests posed a significant economic threat.

The reasons for the eventual discontinuation of this compound are not well-documented in available sources but can be inferred from general trends in the pesticide industry. These likely include the development of more effective and safer alternatives, the emergence of pest resistance, and increasing regulatory scrutiny regarding the environmental and human health impacts of persistent and highly toxic compounds.

Mechanism of Action: Inhibition of Aconitase

The toxicity of this compound is a result of its metabolic activation into a potent inhibitor of a critical cellular enzyme. This mechanism, known as "lethal synthesis," is a classic example of how a relatively non-toxic compound can be transformed into a highly toxic one within a biological system.

The metabolic pathway of this compound's toxic action can be summarized in the following steps:

  • Hydrolysis: In the target organism, this compound undergoes hydrolysis, cleaving the ester bond to release monofluoroethanol.

  • Oxidation: The monofluoroethanol is then oxidized to monofluoroacetic acid (fluoroacetate).

  • Conversion to Fluorocitrate: Fluoroacetate enters the Krebs cycle (citric acid cycle) where it is converted by citrate synthase into fluorocitrate.

  • Aconitase Inhibition: Fluorocitrate acts as a competitive inhibitor of the enzyme aconitase. Aconitase is responsible for the isomerization of citrate to isocitrate, a crucial step in the Krebs cycle. By binding to the active site of aconitase, fluorocitrate blocks this conversion.

  • Disruption of Cellular Respiration: The inhibition of aconitase leads to an accumulation of citrate and a halt in the Krebs cycle. This, in turn, disrupts cellular respiration and the production of ATP, the primary energy currency of the cell, ultimately leading to cell death and the demise of the organism.

Fluenetil_Metabolic_Pathway This compound This compound Monofluoroethanol Monofluoroethanol This compound->Monofluoroethanol Hydrolysis Fluoroacetate Fluoroacetate Monofluoroethanol->Fluoroacetate Oxidation Krebs_Cycle Krebs Cycle Fluoroacetate->Krebs_Cycle Fluorocitrate Fluorocitrate Krebs_Cycle->Fluorocitrate Lethal Synthesis Aconitase Aconitase Fluorocitrate->Aconitase Inhibits Isocitrate Isocitrate Aconitase->Isocitrate Product Cell_Death Disruption of Cellular Respiration (Cell Death) Aconitase->Cell_Death Leads to Citrate Citrate Citrate->Aconitase Substrate Synthesis_Workflow Reactants Biphenyl-4-acetic acid + 2-Fluoroethanol Reaction Reaction (Acid Catalyst, Heat) Reactants->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation or Recrystallization) Workup->Purification Product This compound Purification->Product Acaricide_Bioassay_Workflow start Start prep_solutions Prepare Acaricide Dilutions start->prep_solutions treat_discs Dip Leaf Discs in Solutions prep_solutions->treat_discs prep_discs Excise Leaf Discs prep_discs->treat_discs dry_discs Air Dry Leaf Discs treat_discs->dry_discs infest_discs Infest Discs with Mites dry_discs->infest_discs incubate Incubate under Controlled Conditions infest_discs->incubate assess_mortality Assess Mortality at Time Points incubate->assess_mortality analyze_data Calculate LC50 (Probit Analysis) assess_mortality->analyze_data end_node End analyze_data->end_node

References

Fluenetil: A Chemical and Toxicological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fluenetil is a synthetic organic compound formerly utilized as an insecticide and acaricide.[1][2] While no longer in production or registered for use as a pesticide in the United States, its chemical properties and historical application remain of interest to researchers in environmental science and toxicology.[1][2] This technical guide provides a concise summary of the available information on this compound, focusing on its chemical identity and known characteristics.

Chemical Identification and Nomenclature

The compound is systematically identified by its IUPAC name, 2-fluoroethyl 2-(4-phenylphenyl)acetate.[1] It is also recognized by a variety of synonyms and registry numbers, which are crucial for cross-referencing in chemical databases and historical literature.

Table 1: Chemical Identifiers for this compound

Identifier TypeIdentifier
IUPAC Name 2-fluoroethyl 2-(4-phenylphenyl)acetate
CAS Number 4301-50-2
Molecular Formula C16H15FO2
Molecular Weight 258.29 g/mol
InChIKey XAERLJMOUYEBAB-UHFFFAOYSA-N
Synonyms Fluenethyl, Mytrol, Lambrol, Fluenyl, 2-Fluoroethyl 4-biphenylacetate, TH 367-1, M 2060

Physicochemical Properties

This compound is described as a solid under standard conditions. While detailed experimental data is scarce, some estimated and reported physical and chemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Solid
Boiling Point 373.6 °C at 760 mmHg (estimated)
Flash Point 173.6 °C (estimated)
Density 1.1556 g/cm³ (estimate)
Water Solubility Likely insoluble

Toxicological Profile and Handling

Available information indicates that this compound is highly toxic to mammals. Acute exposure may lead to symptoms such as headache, dizziness, weakness, and nausea. It can cause irritation to the eyes, skin, and respiratory tract. Due to its toxicity, stringent safety precautions are necessary when handling this compound. Standard protocols for handling toxic solid pesticides should be followed, including the use of personal protective equipment and working in a well-ventilated area.

Experimental Protocols and Mechanism of Action

Logical Relationship of this compound Identification

This compound This compound IUPAC_Name IUPAC Name (2-fluoroethyl 2-(4-phenylphenyl)acetate) This compound->IUPAC_Name is identified by CAS_Number CAS Number (4301-50-2) This compound->CAS_Number is registered as Synonyms Synonyms (e.g., Fluenethyl, Mytrol) This compound->Synonyms is also known as Chemical_Properties Chemical Properties (e.g., Formula, Mol. Weight) This compound->Chemical_Properties is characterized by Toxicological_Profile Toxicological Profile (e.g., High Mammalian Toxicity) Chemical_Properties->Toxicological_Profile informs

Caption: Logical flow from the common name "this compound" to its various chemical identifiers and properties.

This compound represents a chemical entity with a history in pesticide application that is now largely confined to chemical databases and toxicological archives. For researchers and scientists, the primary available data revolves around its chemical identity and fundamental physicochemical properties. The absence of detailed public information on its synthesis, mechanism of action, and specific biological effects underscores its status as a legacy chemical with limited current research interest. Any future handling or study of this compound should be approached with significant caution due to its noted high toxicity.

References

Fluenetil: A Technical Overview of a Discontinued Acaricide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the available scientific and technical data on Fluenetil. It should be noted that this compound is a compound formerly used as an insecticide and acaricide and is no longer manufactured or registered for use as a pesticide in the United States.[1] Consequently, in-depth research into its biological mechanisms of action and detailed experimental protocols are not widely available in the public domain. This document summarizes the existing data on its chemical properties and known toxicological profile.

Core Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below, compiled from various chemical databases.[1][2][3][4]

PropertyValueSource
Molecular Formula C₁₆H₁₅FO₂
Molecular Weight 258.29 g/mol
CAS Number 4301-50-2
IUPAC Name 2-fluoroethyl 2-(4-phenylphenyl)acetate
Appearance Solid
Synonyms Fluenethyl, Mytrol, Lambrol

Toxicological Profile

This compound is characterized by its high toxicity to mammals. It is classified as fatal if swallowed or in contact with skin. Due to its hazardous nature, specific handling precautions are necessary, including the use of protective gloves and clothing.

Experimental Protocols

Signaling Pathways and Mechanism of Action

There is a significant lack of information in the public domain regarding the specific signaling pathways modulated by this compound or its precise molecular mechanism of action. As a former pesticide, its development was focused on its toxic effects on target organisms (mites and insects), and it appears that extensive research into its effects on mammalian cellular signaling, which would be relevant to drug development professionals, was not conducted or published.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the available information concerning this compound.

Fluenetil_Information_Flow cluster_properties Properties cluster_application Former Application cluster_toxicology Toxicology Formula Formula: C₁₆H₁₅FO₂ MolWeight Molecular Weight: 258.29 g/mol Appearance Appearance: Solid Formula->Appearance MolWeight->Appearance CAS CAS: 4301-50-2 IUPAC IUPAC: 2-fluoroethyl 2-(4-phenylphenyl)acetate CAS->Appearance IUPAC->Appearance Use Use: Insecticide, Acaricide Appearance->Use Toxicity High Mammalian Toxicity Use->Toxicity Hazard Hazard: Fatal if swallowed or in contact with skin Toxicity->Hazard

Fig. 1: Logical flow of available information on this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Fluenetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluenetil (CAS 4301-50-2) is an obsolete acaricide and insecticide.[1][2][3] Its registration for use as a pesticide has been discontinued in many regions, including the United States.[1][2] The data presented herein is compiled from available chemical databases and literature for research and informational purposes.

Introduction

This compound, with the chemical name 2-fluoroethyl ([1,1'-biphenyl]-4-yl)acetate, is a fluorinated ester formerly used in agricultural applications. As a solid crystalline substance, understanding its physicochemical properties, particularly solubility and stability, is fundamental for assessing its environmental fate, toxicological profile, and any potential for redevelopment or analogue synthesis in other applications. This guide provides a consolidated overview of the available technical data on this compound's solubility and stability, outlines generalized experimental protocols for assessing these properties, and presents logical workflows for these experimental processes.

Solubility Profile of this compound

The solubility of a compound is a critical parameter influencing its absorption, distribution, and bioavailability. This compound is characterized by very low aqueous solubility and high solubility in organic solvents, consistent with its high lipophilicity (XLogP3: 3.9).

Quantitative Solubility Data

The available quantitative solubility data for this compound is summarized in the table below. The significant difference between its solubility in water and organic solvents like acetone is a key characteristic.

SolventTemperature (°C)Solubility (mg/L)Data Source
Water202.5
Acetone20850,000

Other sources qualitatively describe this compound as "Probably water insoluble". For experimental purposes, solvents like Dimethyl sulfoxide (DMSO) are often used to prepare concentrated stock solutions.

General Experimental Workflow for Solubility Determination

A standardized approach is crucial for obtaining reproducible solubility data. The following diagram illustrates a typical workflow for determining the aqueous solubility of a poorly soluble compound like this compound, based on the OECD Guideline 105 (Water Solubility) "Shake-Flask Method".

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification A Add excess solid this compound to purified water (pH 7) B Prepare multiple flasks for statistical validity A->B C Agitate flasks at a constant temperature (e.g., 20°C) B->C D Allow sufficient time to reach equilibrium (e.g., 24-48h) C->D E Periodically sample until concentration plateaus (C1 ≈ C2 ≈ C3) D->E F Allow solids to settle E->F G Separate aqueous phase from undissolved solid (Centrifugation) F->G H Take clear supernatant for analysis G->H I Quantify this compound concentration (e.g., via HPLC-UV) H->I J Report solubility in mg/L or mol/L I->J

Caption: General workflow for aqueous solubility determination.
Detailed Experimental Protocol: Solubility Determination (Shake-Flask Method)

  • Materials and Reagents : this compound (analytical standard), deionized water (pH adjusted as needed), appropriate organic solvent for stock solution preparation (e.g., acetone or acetonitrile), volumetric flasks, mechanical shaker or magnetic stirrer, constant temperature bath, centrifuge, and an analytical instrument such as a High-Performance Liquid Chromatograph with a UV detector (HPLC-UV).

  • Preliminary Test : A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate amount of solid to use to ensure an excess remains after equilibrium.

  • Test Procedure :

    • Add an amount of solid this compound to several replicate flasks, ensuring it is in excess of its estimated solubility.

    • Add a known volume of water (e.g., 100 mL).

    • Place the flasks in a constant temperature bath (e.g., 20°C ± 0.5°C) and agitate them at a constant rate.

    • To determine if equilibrium has been reached, take small aliquots of the aqueous phase at set time intervals (e.g., 12, 24, and 48 hours). The sample should be centrifuged at high speed to remove any suspended microcrystals before analysis.

    • Equilibrium is considered reached when consecutive measurements are in agreement (e.g., within ±5%).

  • Analysis :

    • Prepare a calibration curve using standard solutions of this compound in a suitable mobile phase.

    • Analyze the centrifuged aqueous samples by HPLC-UV or another suitable analytical technique.

    • Calculate the concentration of this compound in the aqueous phase against the calibration curve.

  • Reporting : The final solubility is reported as the mean of the replicate measurements in mg/L, including the standard deviation and the test temperature.

Stability Profile of this compound

The stability of this compound is dictated by its chemical structure, specifically the ester linkage, which is susceptible to hydrolysis, and the fluorinated moiety.

Chemical Reactivity and Stability

This compound is stable under standard recommended storage conditions. However, as a fluorinated ester, it exhibits specific reactivities:

  • Hydrolysis : The ester group is the primary site of hydrolytic degradation. This compound is expected to be susceptible to hydrolysis, particularly under basic (caustic) conditions, and to a lesser extent, acidic conditions. This reaction would yield 4-biphenylacetic acid and 2-fluoroethanol. Currently, no quantitative data for the aqueous hydrolysis half-life (DT₅₀) is publicly available.

  • Reaction with Oxidizers : Strong oxidizing acids can cause a vigorous, exothermic reaction.

  • Photolysis : While specific photolysis data for this compound is not available, fluorinated pesticides can undergo photolytic degradation in the environment through direct or indirect processes. The carbon-fluorine bond is one of the strongest in organic chemistry, which may lead to the formation of stable and persistent fluorinated byproducts upon degradation.

General Experimental Workflow for Hydrolytic Stability

The following diagram outlines a standard workflow for assessing the hydrolytic stability of a compound like this compound across a range of pH values, based on OECD Guideline 111 (Hydrolysis as a Function of pH).

Caption: General workflow for hydrolytic stability assessment.
Detailed Experimental Protocol: Hydrolysis Study

  • Materials and Reagents : this compound (analytical standard), sterile buffer solutions (pH 4, 7, and 9), water-miscible organic solvent (e.g., acetonitrile), constant temperature incubator, analytical instrumentation (e.g., LC-MS/MS or HPLC-UV).

  • Preliminary Test : A preliminary test is often run at an elevated temperature (e.g., 50°C) for a maximum of 5 days. If less than 10% degradation is observed, the compound is considered hydrolytically stable, and further testing at lower temperatures is not required.

  • Test Procedure :

    • Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., acetate buffer), 7.0 (e.g., phosphate buffer), and 9.0 (e.g., borate buffer).

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent. The final concentration of the organic solvent in the test solution should be low (typically <1%) to avoid co-solvent effects.

    • Add the stock solution to the buffer solutions to achieve a known initial concentration of this compound that is well below its water solubility limit.

    • Dispense the test solutions into sterile containers and place them in a dark incubator at a constant temperature (e.g., 50°C).

    • At appropriate time intervals, remove replicate samples from each pH solution. The sampling frequency should be set to adequately define the degradation curve (e.g., 8-10 points over two half-lives).

  • Analysis :

    • Analyze the concentration of the remaining this compound in each sample using a validated, stability-indicating analytical method.

    • If significant degradation occurs, identify major degradation products if possible (e.g., using LC-MS/MS).

  • Data Evaluation :

    • For each pH, plot the natural logarithm of the concentration (or percentage remaining) versus time.

    • If the plot is linear, determine the pseudo-first-order rate constant (k) from the slope of the regression line (slope = -k).

    • Calculate the hydrolysis half-life (DT₅₀) as DT₅₀ = ln(2)/k.

    • If necessary, use the Arrhenius equation to extrapolate rate constants from elevated temperatures to environmentally relevant temperatures (e.g., 20°C or 25°C).

References

Fluenetil: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. Fluenetil is an obsolete acaricide and insecticide and is considered highly toxic. Extreme caution should be exercised in any handling or research involving this compound. This guide is a synthesis of available public information and does not constitute a comprehensive safety endorsement.

Executive Summary

This compound (2-fluoroethyl [1,1'-biphenyl]-4-acetate) is an organofluorine compound formerly used as an acaricide and insecticide. It is characterized by its high acute toxicity to mammals upon oral, dermal, and inhalation exposure. The primary mechanism of this compound's toxicity is through a process known as "lethal synthesis." Following absorption, this compound is metabolized to fluoroacetate, which is then converted into fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a critical enzyme in the citric acid (TCA) cycle. The inhibition of aconitase disrupts cellular respiration and energy production, leading to severe toxic effects and potentially death. This guide provides a detailed overview of the known safety, toxicity, and handling information for this compound, based on available data.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-fluoroethyl [1,1'-biphenyl]-4-acetate[1]
Synonyms Fluenethyl, Lambrol, M 2060[1][2]
CAS Number 4301-50-2[1]
Molecular Formula C16H15FO2[1]
Molecular Weight 258.29 g/mol
Physical State Solid

Toxicological Data

Acute Toxicity
Exposure RouteSpeciesToxicity ValueClassificationReference
OralMammalsNot Available (Qualitatively High)Fatal if swallowed
DermalMammalsNot Available (Qualitatively High)Fatal in contact with skin
InhalationMammalsNot Available (Qualitatively High)Very toxic by inhalation

Note: The GHS classification "Fatal if swallowed" and "Fatal in contact with skin" suggests an oral LD50 in rats of ≤ 50 mg/kg and a dermal LD50 in rats or rabbits of ≤ 200 mg/kg, respectively.

Symptoms of Acute Exposure

Signs and symptoms of acute exposure to this compound may include, but are not limited to:

  • Headache

  • Dizziness

  • Weakness

  • Nausea

  • Irritation of the eyes, skin, and respiratory tract

  • Esophageal and gastrointestinal tract irritation or burns

Mechanism of Action: Lethal Synthesis and Aconitase Inhibition

The toxicity of this compound is a classic example of "lethal synthesis," where a less toxic compound is metabolized into a highly toxic substance within the body.

The key steps in the toxicological pathway are:

  • Absorption and Metabolism: this compound is absorbed into the body.

  • Conversion to Fluoroacetate: It is metabolized to fluoroacetate.

  • Formation of Fluorocitrate: Fluoroacetate is then converted to fluorocitrate.

  • Aconitase Inhibition: Fluorocitrate is a potent inhibitor of the enzyme aconitase.

  • Disruption of the Citric Acid (TCA) Cycle: Aconitase is a crucial enzyme in the TCA cycle, responsible for the isomerization of citrate to isocitrate. Inhibition of aconitase blocks this cycle.

  • Cellular Energy Depletion: The disruption of the TCA cycle halts cellular respiration and the production of ATP, leading to cellular energy depletion and cell death.

G Mechanism of this compound Toxicity This compound This compound (Absorbed) Metabolism Metabolism This compound->Metabolism Fluoroacetate Fluoroacetate Metabolism->Fluoroacetate Fluorocitrate Fluorocitrate Fluoroacetate->Fluorocitrate Lethal Synthesis Aconitase Aconitase (TCA Cycle Enzyme) Fluorocitrate->Aconitase Inhibits TCA_Cycle Citric Acid (TCA) Cycle Aconitase->TCA_Cycle Key Enzyme in Cellular_Respiration Cellular Respiration & ATP Production TCA_Cycle->Cellular_Respiration Drives Cell_Death Cellular Dysfunction & Death Cellular_Respiration->Cell_Death Depletion leads to

Mechanism of this compound Toxicity

Experimental Protocols

Detailed experimental protocols for toxicity studies specifically on this compound are not available in the reviewed literature. However, based on general guidelines for acute toxicity testing, the following methodologies would be employed.

General Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

This method is designed to estimate the LD50 using a minimal number of animals.

  • Animal Model: Typically, young adult female rats are used as they are often more sensitive.

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the study.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage.

  • Dose Selection: The initial dose is selected based on available information, and subsequent doses for new animals are adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The LD50 is calculated using statistical methods appropriate for the UDP.

G General Workflow for Acute Oral Toxicity Study cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis Animal_Selection Animal Selection (e.g., Rats) Acclimatization Acclimatization (min. 5 days) Animal_Selection->Acclimatization Fasting Fasting (Overnight) Acclimatization->Fasting Dosing Single Oral Dose of this compound Fasting->Dosing Observation Observation Period (14 days for mortality, clinical signs, body weight) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis LD50 Calculation Necropsy->Data_Analysis

General Workflow for Acute Oral Toxicity Study

Safety and Handling

Given the high acute toxicity of this compound, stringent safety precautions are mandatory.

Personal Protective Equipment (PPE)
  • Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator should be used.

  • Skin Protection: A fully encapsulating, chemical-resistant suit is required. Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles and a face shield are necessary.

Engineering Controls
  • Work with this compound should be conducted in a designated area with restricted access.

  • A certified chemical fume hood or a glove box is essential to prevent inhalation exposure.

  • Ensure adequate ventilation in the work area.

Handling and Storage
  • Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed and properly labeled.

  • Store in a locked cabinet or a secure, restricted-access area.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate the area immediately. Only trained personnel with appropriate PPE should handle the cleanup. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.

  • Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may spread contamination.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the environment.

Conclusion

This compound is a highly toxic compound with a well-defined mechanism of action involving the lethal synthesis of an aconitase inhibitor. Due to its hazardous nature, all handling and research activities must be conducted with the utmost care, employing stringent safety protocols and appropriate personal protective equipment. The lack of publicly available quantitative toxicity data underscores the need for extreme caution and reinforces its classification as a substance with high acute toxicity.

References

Methodological & Application

Application Notes and Protocols for Toxicological Assessment of Fluenetil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Fluenetil is an acaricide for which detailed public toxicological data is scarce. The following application notes and protocols are based on established methodologies for the toxicological evaluation of pesticides and acaricides. All quantitative data and specific signaling pathways presented are hypothetical and for illustrative purposes only . Researchers should validate these protocols and establish substance-specific parameters in a certified laboratory.

Introduction

This compound, a biphenylacetate acaricide, necessitates a thorough toxicological evaluation to understand its potential hazards to human health and the environment. This document provides detailed protocols for assessing the acute toxicity, in vitro cytotoxicity, genotoxicity, neurotoxicity, and metabolic fate of this compound. These protocols are intended for researchers, scientists, and drug development professionals involved in the safety assessment of xenobiotics.

Acute Toxicity Studies

Acute toxicity studies are fundamental in determining the potential for a substance to cause adverse health effects from a single or short-term exposure.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 423)

This method is used to estimate the acute oral lethal dose (LD50) of a substance.

Protocol:

  • Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), 8-12 weeks old, are used. Animals are acclimatized for at least 5 days before dosing.

  • Housing: Animals are housed in appropriate cages with a 12-hour light/dark cycle, a constant temperature of 22 ± 3°C, and relative humidity of 30-70%. They have free access to standard laboratory diet and drinking water.

  • Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1 mL/100g body weight.

  • Administration: A single dose of this compound is administered to the animals by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Procedure:

    • A group of three female rats is dosed at the selected starting dose.

    • If no mortality is observed, the next higher fixed dose is used in another group of three animals.

    • If mortality is observed, the next lower fixed dose is used.

    • This stepwise procedure continues until the dose causing mortality is identified or no mortality is observed at the highest dose.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours after dosing, and daily thereafter for 14 days. Body weight is recorded weekly.

  • Pathology: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

Data Presentation:

Table 1: Hypothetical Acute Toxicity Data for this compound

Route of AdministrationSpeciesLD50 (mg/kg body weight)GHS Category
OralRat753
DermalRabbit1503
Acute Dermal Toxicity (Based on OECD Guideline 402)

This study provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.

Protocol:

  • Test Animals: Young adult rats, rabbits, or guinea pigs (one species, typically rabbits) are used.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure: The exposure duration is 24 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is washed. Animals are observed for signs of toxicity and mortality for 14 days.

  • Pathology: All animals undergo a gross necropsy at the end of the study.

In Vitro Toxicology

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Culture: A suitable cell line (e.g., human hepatoma HepG2 cells) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control for 24 or 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

Data Presentation:

Table 2: Hypothetical In Vitro Cytotoxicity of this compound in HepG2 Cells

Exposure TimeIC50 (µM)
24 hours85
48 hours55

Genotoxicity Studies

Genotoxicity assays are used to identify substances that can cause genetic damage.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.[1][2]

Protocol:

  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).

  • Procedure:

    • A small amount of the bacterial culture, the test substance at various concentrations, and the S9 mix (or buffer) are mixed in molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus.[3][4][5]

Protocol:

  • Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, V79) are used.

  • Treatment: Cells are exposed to at least three concentrations of this compound, a negative control, and a positive control, with and without metabolic activation (S9).

  • Cytochalasin B: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

Data Presentation:

Table 3: Hypothetical Genotoxicity Profile of this compound

AssayTest SystemWith S9 MixWithout S9 MixResult
Ames TestS. typhimuriumNegativeNegativeNon-mutagenic
Micronucleus AssayHuman LymphocytesNegativeNegativeNon-clastogenic

Neurotoxicity Studies

Acetylcholinesterase (AChE) Inhibition Assay

Many pesticides exert their neurotoxic effects by inhibiting acetylcholinesterase, an enzyme critical for nerve function.

Protocol:

  • Enzyme Source: Purified acetylcholinesterase from electric eel or human erythrocytes, or rat brain homogenate can be used.

  • Reagents: Acetylthiocholine (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of this compound for a specific time.

    • The substrate, acetylthiocholine, is added to initiate the reaction. AChE hydrolyzes acetylthiocholine to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

  • Measurement: The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of AChE inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Data Presentation:

Table 4: Hypothetical Acetylcholinesterase Inhibition by this compound

Enzyme SourceIC50 (µM)
Rat Brain Homogenate15

Signaling Pathway Visualization:

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis Nerve_impulse Nerve Impulse Transmission ACh_receptor->Nerve_impulse Choline_uptake Choline Uptake AChE->Choline_uptake This compound This compound This compound->Inhibition caption Figure 1: Hypothetical mechanism of this compound-induced neurotoxicity via AChE inhibition.

Caption: Figure 1: Hypothetical mechanism of this compound-induced neurotoxicity via AChE inhibition.

Metabolic Fate

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance is crucial for assessing its potential for accumulation and the formation of toxic metabolites.

Metabolic Fate Study in Rats

Protocol:

  • Test Substance: Radiolabeled ([14C]) this compound is used to trace its fate in the body.

  • Test Animals: Male and female rats are used.

  • Administration: A single oral dose of [14C]this compound is administered.

  • Sample Collection: Urine, feces, and expired air are collected at specified intervals (e.g., 6, 12, 24, 48, 72, 96 hours) post-dosing. Blood samples may also be taken. At the end of the study, tissues are collected.

  • Analysis: The total radioactivity in all samples is determined by liquid scintillation counting. Metabolites in urine, feces, and tissues are identified and quantified using techniques like HPLC and mass spectrometry.

Metabolic Pathway Visualization:

Fluenetil_Metabolism This compound This compound (C16H15FO2) Metabolite1 Hydrolysis (Esterase) This compound->Metabolite1 Biphenylacetic_acid Biphenylacetic Acid Metabolite1->Biphenylacetic_acid Fluoroethanol 2-Fluoroethanol Metabolite1->Fluoroethanol Metabolite2 Conjugation (Glucuronidation) Biphenylacetic_acid->Metabolite2 Excretion Excretion (Urine, Feces) Fluoroethanol->Excretion Conjugate Biphenylacetic Acid Glucuronide Metabolite2->Conjugate Conjugate->Excretion caption Figure 2: Hypothetical metabolic pathway of this compound.

Caption: Figure 2: Hypothetical metabolic pathway of this compound.

Experimental Workflow Visualization

Toxicology_Workflow start This compound Toxicological Assessment acute_tox Acute Toxicity (Oral & Dermal) start->acute_tox invitro_tox In Vitro Cytotoxicity start->invitro_tox genotox Genotoxicity (Ames, Micronucleus) start->genotox metabolism Metabolic Fate start->metabolism risk_assessment Hazard Identification & Risk Assessment acute_tox->risk_assessment neurotox Neurotoxicity (AChE Inhibition) invitro_tox->neurotox invitro_tox->risk_assessment genotox->risk_assessment neurotox->risk_assessment metabolism->risk_assessment caption Figure 3: General workflow for the toxicological assessment of this compound.

Caption: Figure 3: General workflow for the toxicological assessment of this compound.

References

Application Notes and Protocols for Fluenetil in Insecticide Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluenetil, an organofluorine compound formerly used as an acaricide and insecticide, presents a unique case study for insecticide resistance research due to its distinct mode of action. These application notes provide a comprehensive overview of this compound, hypothesize potential resistance mechanisms, and offer detailed protocols for investigating these mechanisms. This document serves as a guide for researchers interested in exploring the evolution of resistance to metabolic inhibitors and for drug development professionals seeking to understand potential liabilities in novel insecticide candidates.

Introduction to this compound

This compound (2-Fluoroethyl ([1,1'-biphenyl]-4-yl)acetate), also known by its trade name Lambrol, is an organofluorine compound.[1] While it is now considered an obsolete pesticide and is no longer registered for use in many countries, including the United States, its mechanism of action provides a valuable framework for studying non-neurotoxic insecticide resistance.[2][3]

Chemical Structure:

  • IUPAC Name: 2-Fluoroethyl ([1,1'-biphenyl]-4-yl)acetate

  • Chemical Formula: C₁₆H₁₅FO₂

  • CAS Number: 4301-50-2

Mechanism of Action

This compound's toxicity is not a result of direct interaction with a target protein. Instead, it acts as a pro-insecticide, requiring metabolic activation within the target organism to become toxic. The proposed mechanism involves a two-step process:

  • Enzymatic Cleavage: In vivo, esterase enzymes cleave the ester bond of the this compound molecule. This enzymatic action releases monofluoroethanol.

  • Metabolic Conversion and Inhibition: The released monofluoroethanol is subsequently oxidized to monofluoroacetic acid. This acid is then converted to fluorocitrate, which acts as a potent inhibitor of aconitase, a critical enzyme in the citric acid cycle (Krebs cycle).[4]

The inhibition of aconitase disrupts cellular respiration, leading to a cascade of metabolic failures and ultimately, cell death.

This compound This compound Esterases Esterases This compound->Esterases Cleavage Monofluoroethanol Monofluoroethanol Esterases->Monofluoroethanol Oxidation Oxidation Monofluoroethanol->Oxidation Monofluoroacetic_Acid Monofluoroacetic Acid Oxidation->Monofluoroacetic_Acid Conversion Conversion Monofluoroacetic_Acid->Conversion Fluorocitrate Fluorocitrate Conversion->Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase Inhibition Citric_Acid_Cycle Citric Acid Cycle Disruption Aconitase->Citric_Acid_Cycle

Mechanism of Action of this compound

Hypothetical Resistance Mechanisms to this compound

Given its metabolic activation pathway, several potential mechanisms could confer resistance to this compound in insect and mite populations. These can be broadly categorized as target-site insensitivity and metabolic resistance.

Metabolic Resistance
  • Decreased Esterase Activity: Mutations in the genes encoding the esterase enzymes responsible for the initial cleavage of this compound could lead to reduced binding affinity or catalytic efficiency. This would prevent the release of the toxic monofluoroethanol precursor.

  • Enhanced Detoxification: Overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs), could potentially metabolize and detoxify this compound, monofluoroethanol, or monofluoroacetic acid before they can exert their toxic effects.

Target-Site Resistance
  • Aconitase Modification: Mutations in the gene encoding the aconitase enzyme could alter its structure, preventing the binding of fluorocitrate without significantly compromising its essential function in the citric acid cycle.

Experimental Protocols for Investigating this compound Resistance

The following protocols provide a framework for studying the hypothesized resistance mechanisms.

Protocol 1: Bioassays to Determine this compound Susceptibility

Objective: To quantify the susceptibility of an insect or mite population to this compound and to select for resistant strains.

Materials:

  • This compound (technical grade)

  • Acetone (analytical grade)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Micropipettes

  • Glass vials or petri dishes

  • Fine brush

  • Stereomicroscope

  • Test organisms (e.g., spider mites, aphids)

  • Leaf discs (for mite bioassays) or artificial diet (for insect bioassays)

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetone.

  • Serial Dilutions: Create a series of dilutions from the stock solution with acetone to achieve a range of concentrations.

  • Treatment Application:

    • For Mites (Leaf Disc Bioassay): Dip leaf discs in the this compound solutions (with a surfactant in water) for 10-20 seconds. Allow the discs to air dry. Place the treated discs on a moist cotton bed in a petri dish.

    • For Insects (Vial Coating Bioassay): Pipette a known volume of each this compound dilution into glass vials. Roll the vials until the acetone evaporates, leaving a uniform coating of the insecticide.

  • Insect/Mite Exposure: Transfer a known number of adult insects or mites (e.g., 20-30) onto the treated surface.

  • Incubation: Place the bioassay units in an incubator under controlled conditions.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-exposure. Consider individuals that are unable to move when prodded with a fine brush as dead.

  • Data Analysis: Use probit analysis to calculate the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ values.

Data Presentation:

PopulationNLC₅₀ (µg/mL) [95% CI]LC₉₀ (µg/mL) [95% CI]Slope ± SE
Susceptible3001.5 [1.2-1.8]5.2 [4.5-6.0]2.1 ± 0.2
Field Strain A30015.2 [13.5-17.1]55.8 [49.2-63.4]1.8 ± 0.3
Lab-Selected300120.5 [108.9-133.3]450.1 [402.3-503.6]1.5 ± 0.2
Protocol 2: Biochemical Assays for Metabolic Resistance

Objective: To investigate the role of esterases, P450s, and GSTs in this compound resistance.

Materials:

  • Susceptible and resistant insect/mite strains

  • Phosphate buffer

  • Homogenizer

  • Centrifuge

  • Spectrophotometer or microplate reader

  • Substrates: p-nitrophenyl acetate (for esterases), 7-ethoxycoumarin (for P450s), 1-chloro-2,4-dinitrobenzene (for GSTs)

  • Cofactors: NADPH (for P450s), reduced glutathione (for GSTs)

Procedure:

  • Enzyme Preparation: Homogenize whole insects/mites or specific tissues in phosphate buffer on ice. Centrifuge the homogenate and collect the supernatant containing the enzymes.

  • Enzyme Assays:

    • Esterase Activity: Mix the enzyme preparation with p-nitrophenyl acetate and measure the change in absorbance at 405 nm.

    • P450 Activity: Incubate the enzyme preparation with 7-ethoxycoumarin and NADPH. Measure the fluorescent product at an excitation of 380 nm and an emission of 455 nm.

    • GST Activity: Combine the enzyme preparation with 1-chloro-2,4-dinitrobenzene and reduced glutathione. Monitor the increase in absorbance at 340 nm.

  • Data Analysis: Compare the enzyme activities between the susceptible and resistant strains.

Data Presentation:

StrainEsterase Activity (nmol/min/mg protein)P450 Activity (pmol/min/mg protein)GST Activity (nmol/min/mg protein)
Susceptible15.2 ± 1.85.6 ± 0.725.4 ± 2.1
Resistant4.8 ± 0.922.1 ± 2.558.9 ± 4.3
Indicates a statistically significant difference from the susceptible strain.
Protocol 3: Molecular Analysis of Target-Site Resistance

Objective: To identify mutations in the aconitase gene that may confer resistance to this compound.

Materials:

  • Susceptible and resistant insect/mite strains

  • DNA/RNA extraction kits

  • PCR thermocycler

  • Primers for the aconitase gene

  • DNA sequencing reagents and equipment

  • Bioinformatics software for sequence alignment and analysis

Procedure:

  • Nucleic Acid Extraction: Extract DNA or RNA from individual insects/mites. If starting with RNA, perform reverse transcription to synthesize cDNA.

  • PCR Amplification: Amplify the aconitase gene (or specific regions of interest) using designed primers.

  • DNA Sequencing: Sequence the PCR products from both susceptible and resistant individuals.

  • Sequence Analysis: Align the sequences and compare them to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the resistant strain.

cluster_0 Sample Preparation cluster_1 Gene Amplification & Sequencing cluster_2 Data Analysis Insect/Mite Strains Susceptible & Resistant Insect/Mite Strains Nucleic Acid Extraction DNA/RNA Extraction Insect/Mite Strains->Nucleic Acid Extraction cDNA Synthesis cDNA Synthesis (if RNA) Nucleic Acid Extraction->cDNA Synthesis PCR PCR Amplification of Aconitase Gene cDNA Synthesis->PCR Sequencing DNA Sequencing PCR->Sequencing Sequence Alignment Sequence Alignment Sequencing->Sequence Alignment Mutation Identification Identification of Resistance Mutations Sequence Alignment->Mutation Identification

Workflow for Target-Site Resistance Analysis

Concluding Remarks

While this compound is no longer in commercial use, its unique metabolic activation pathway makes it an intriguing subject for fundamental research into insecticide resistance. The protocols outlined in these application notes provide a robust framework for investigating potential resistance mechanisms. Understanding how insects and mites might evolve resistance to such a pro-insecticide can provide valuable insights for the development of new, more sustainable pest management strategies and inform the design of novel insecticides with a lower propensity for resistance development.

References

Application Notes and Protocols for In-Vivo Studies with Fluenetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluenetil is a biphenyl compound, chemically identified as 2-fluoroethyl ([1,1′-biphenyl]-4-yl)acetate. Historically, it was developed as an acaricide and insecticide. Due to its high toxicity in mammals, its use as a pesticide has been discontinued in many regions, including the United States. However, its unique mechanism of action, involving the targeted disruption of cellular respiration, may offer opportunities for investigation in various research contexts, including toxicology and potentially as a tool compound in studies of metabolic pathways.

These application notes provide a summary of the known toxicological data for this compound and outline general protocols for its use in in-vivo studies. Extreme caution is advised when handling this compound due to its potent toxicity.

Data Presentation: Quantitative Toxicological Data

The acute toxicity of this compound has been determined in several animal models. The following table summarizes the available LD50 (lethal dose, 50%) data, which is crucial for initial dosage calculations in in-vivo experiments.

SpeciesRoute of AdministrationLD50 Value
RatOral65 mg/kg
MouseOral490 mg/kg
RabbitDermal>2000 mg/kg

Note: This data should be used as a starting point for determining appropriate, non-lethal doses for experimental studies. A thorough dose-ranging study is essential for any new in-vivo application.

Presumed Mechanism of Action & Signaling Pathway

The toxicity of this compound is attributed to its metabolic activation into a potent inhibitor of a key enzyme in the citric acid (Krebs) cycle. Upon administration, this compound is believed to undergo hydrolysis, releasing monofluoroethanol. This intermediate is then oxidized to monofluoroacetic acid, which is subsequently converted to fluorocitrate. Fluorocitrate acts as a competitive inhibitor of aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the Krebs cycle. The inhibition of aconitase leads to a blockage of the Krebs cycle, resulting in cellular energy depletion and citrate accumulation, ultimately leading to cell death.

Fluenetil_Signaling_Pathway cluster_krebs Mitochondrial Matrix This compound This compound Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis Monofluoroethanol Monofluoroethanol Hydrolysis->Monofluoroethanol Oxidation Oxidation Monofluoroethanol->Oxidation Monofluoroacetic_Acid Monofluoroacetic Acid Oxidation->Monofluoroacetic_Acid Conversion Conversion Monofluoroacetic_Acid->Conversion Fluorocitrate Fluorocitrate Conversion->Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase Inhibits Isocitrate Isocitrate Aconitase->Isocitrate Cell_Death Cellular Energy Depletion & Cell Death Aconitase->Cell_Death Blockage leads to Citrate Citrate Citrate->Aconitase Krebs_Cycle Krebs Cycle Isocitrate->Krebs_Cycle

Caption: Proposed metabolic activation and mechanism of action of this compound.

Experimental Protocols

Important Safety Precautions: this compound is highly toxic if swallowed, in contact with skin, or if inhaled. All handling of this compound must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A detailed risk assessment should be conducted before commencing any experimental work.

Preparation of Dosing Solutions

The choice of vehicle for in-vivo administration is critical and should be determined based on the experimental design and route of administration. Due to its ester structure, this compound is likely to have poor water solubility.

Suggested Vehicle Formulations:

  • For Oral Gavage: A suspension in 0.5% carboxymethylcellulose (CMC) in water, or a solution in a mixture of polyethylene glycol 300 (PEG300) and water. A common starting formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, and 50% water.

  • For Intraperitoneal (IP) Injection: A solution in a vehicle such as 5% DMSO + 30% PEG300 + 65% saline.

Protocol for Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 50% Water):

  • Accurately weigh the required amount of this compound.

  • Dissolve the this compound in the appropriate volume of DMSO.

  • Add the PEG300 and vortex thoroughly to ensure complete mixing.

  • Add the water (or saline for IP injection) dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the solution to ensure it is clear and free of particulates. If a suspension is formed, ensure it is homogenous before each administration.

  • Prepare fresh dosing solutions on the day of the experiment.

In-Vivo Dosage Calculation and Administration

Dosage Calculation:

  • Starting Dose Selection: A common practice for initial in-vivo studies is to start with a dose that is 1/10th to 1/100th of the LD50 value.

    • For Rats (Oral): Based on an LD50 of 65 mg/kg, a starting dose range of 0.65 mg/kg to 6.5 mg/kg is recommended.

    • For Mice (Oral): Based on an LD50 of 490 mg/kg, a starting dose range of 4.9 mg/kg to 49 mg/kg is recommended.

  • Dose-Ranging Study: It is imperative to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a suitable dose for the main efficacy studies. This typically involves administering a range of doses to small groups of animals and monitoring for signs of toxicity and mortality over a defined period.

Administration Protocol (Example: Oral Gavage in Rats):

  • Accurately weigh each animal to determine the precise volume of the dosing solution to be administered.

  • Gently restrain the rat.

  • Use a proper-sized, ball-tipped gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution or vehicle control.

  • Monitor the animal for any immediate adverse reactions.

  • Return the animal to its cage and observe for signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing).

Experimental Workflow for an In-Vivo Study

The following diagram outlines a general workflow for conducting an in-vivo study with this compound.

Experimental_Workflow Start Study Design and Ethical Approval Dose_Prep Preparation of Dosing Solutions Start->Dose_Prep Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Dose_Ranging Dose-Ranging Study (to determine MTD) Animal_Acclimatization->Dose_Ranging Main_Study Main Efficacy/Toxicity Study Dose_Ranging->Main_Study Inform dose selection Dosing Dosing of Treatment and Control Groups Main_Study->Dosing Monitoring Monitoring (Clinical signs, body weight, etc.) Dosing->Monitoring Endpoint Endpoint Measurement (e.g., tissue collection, behavioral tests) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis Conclusion Conclusion and Reporting Data_Analysis->Conclusion

Caption: General experimental workflow for in-vivo studies with this compound.

Disclaimer

The information provided in these application notes is intended for research purposes only by qualified professionals. This compound is a highly toxic compound, and all necessary safety precautions must be taken during its handling and use. The dosage recommendations are based on limited available data and should be adapted based on the specific experimental design and in-house validation. The user assumes all responsibility for the safe handling and use of this compound.

Application Note: Determination of Fluenetil in Environmental Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective detection of Fluenetil in environmental water and soil samples. This compound is a formerly used acaricide and insecticide.[1][2] Due to its potential environmental persistence, a reliable analytical method is crucial for monitoring its presence. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The method is designed for researchers and scientists in environmental monitoring and analytical chemistry.

Introduction

This compound (2-fluoroethyl ([1,1′-biphenyl]-4-yl)acetate) is a chemical compound previously used in agriculture.[3][4] While its use is no longer widespread, monitoring for legacy pesticides in environmental compartments such as soil and water is essential for assessing long-term environmental impact. HPLC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for trace-level analysis of pesticides in complex matrices.[5] This note details a proposed method, based on established protocols for similar compounds, to provide a starting point for the development and validation of a quantitative assay for this compound.

Experimental Protocols

1. Sample Preparation

1.1. Water Samples: Solid-Phase Extraction (SPE)

  • Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.

  • Cartridge Conditioning: Condition a 500 mg, 6 mL C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 500 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained this compound from the cartridge with 2 x 5 mL of acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water. Filter through a 0.22 µm syringe filter into an HPLC vial.

1.2. Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Homogenization: Homogenize the soil sample to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Evaporate to dryness and reconstitute in 1 mL of 50:50 (v/v) acetonitrile/water.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Analysis

2.1. HPLC Conditions

ParameterValue
Column C18 reverse-phase, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 8 min; hold at 95% B for 2 min; return to 5% B in 0.1 min; hold at 5% B for 1.9 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

2.2. MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

3. Proposed MRM Transitions for this compound

This compound has a molecular weight of 258.29 g/mol . The precursor ion in positive ESI mode is expected to be the protonated molecule, [M+H]⁺, at m/z 259.3. Product ions for quantification and confirmation need to be determined by infusing a standard solution of this compound and optimizing the collision energy. Based on the structure, proposed transitions are:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierProposed Collision Energy (eV)
This compound259.3167.1 (Loss of fluoroethyl acetate)213.2 (Loss of fluoroethane)15 - 25 (To be optimized)

Method Validation Targets

The following table summarizes the target validation parameters for this method, in line with common guidelines for pesticide residue analysis.

Table 1: Target Quantitative Data for Method Validation

ParameterTarget ValueDescription
Limit of Detection (LOD) < 1 µg/L (water); < 5 µg/kg (soil)The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 1 µg/L (water); 10 µg/kg (soil)The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (r²) > 0.99The correlation coefficient of the calibration curve over the desired concentration range.
Recovery 70 - 120%The percentage of the true concentration of an analyte recovered during the analytical procedure.
Precision (RSD) < 20%The relative standard deviation of replicate measurements, indicating the method's repeatability.
Matrix Effect 80 - 120%The effect of co-eluting, interfering substances on the ionization of the target analyte.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from sample collection to final data analysis.

HPLC_MSMS_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Water Water Sample SPE Solid-Phase Extraction (SPE) Water->SPE Filtration Soil Soil Sample QuEChERS QuEChERS Extraction Soil->QuEChERS Homogenization HPLC HPLC Separation (C18 Column) SPE->HPLC Reconstitution QuEChERS->HPLC Cleanup & Reconstitution MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: Workflow for this compound analysis in environmental samples.

This application note provides a detailed, proposed HPLC-MS/MS method for the determination of this compound in environmental water and soil samples. The outlined protocols for sample preparation and instrumental analysis are based on well-established techniques for pesticide residue analysis. While the specific MS/MS transitions and optimal conditions for this compound require empirical determination, this guide serves as a robust starting point for method development and validation. The successful implementation of this method will enable sensitive and reliable monitoring of this compound, contributing to a better understanding of its environmental fate.

References

Application Notes and Protocols for the Analysis of Fluenetil Metabolites in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluenetil is an acaricide whose metabolic fate in biological systems is of significant interest for toxicological assessment and regulatory compliance. While specific metabolic pathways for this compound have not been extensively documented in publicly available literature, its chemical structure, 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate, suggests that it likely undergoes metabolic transformations common to xenobiotics containing ester and biphenyl functionalities.

This document provides a detailed guide for the analysis of potential this compound metabolites in biological tissues. The protocols and methodologies are based on established analytical techniques for pesticide residue analysis and inferred metabolic pathways.

Predicted Metabolic Pathways of this compound

Based on its chemical structure, this compound is expected to undergo Phase I and Phase II metabolic reactions.

Phase I Metabolism: The initial biotransformation of this compound is likely to involve hydrolysis of the ester linkage and oxidation of the biphenyl group.[1]

  • Hydrolysis: The ester bond is a primary target for carboxylesterases, leading to the formation of [1,1'-biphenyl]-4-ylacetic acid and 2-fluoroethanol.

  • Oxidation: The biphenyl rings are susceptible to hydroxylation by cytochrome P450 enzymes, resulting in various hydroxylated biphenyl derivatives.[2]

Phase II Metabolism: The metabolites formed during Phase I, particularly the hydroxylated biphenyls, are expected to undergo conjugation reactions to increase their water solubility and facilitate excretion.[3][4]

  • Glucuronidation: The hydroxyl groups can be conjugated with glucuronic acid.[4]

  • Sulfation: Alternatively, the hydroxyl groups can be sulfated.

The following diagram illustrates the predicted metabolic pathway of this compound.

Fluenetil_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (C16H15FO2) Metabolite1 [1,1'-biphenyl]-4-ylacetic acid This compound->Metabolite1 Hydrolysis (Carboxylesterases) Metabolite2 2-Fluoroethanol This compound->Metabolite2 Hydrolysis (Carboxylesterases) Metabolite3 Hydroxylated this compound This compound->Metabolite3 Oxidation (Cytochrome P450) Conjugate1 Glucuronide Conjugates Metabolite3->Conjugate1 Glucuronidation Conjugate2 Sulfate Conjugates Metabolite3->Conjugate2 Sulfation

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Protocols

Sample Preparation from Biological Tissues

The successful extraction of this compound and its metabolites from complex biological matrices is crucial for accurate quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for pesticide residue analysis.

Materials:

  • Homogenized tissue sample (e.g., liver, kidney, fat)

  • Acetonitrile (ACN)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl) or Sodium acetate (NaOAc)

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18, GCB)

  • Centrifuge tubes (50 mL)

  • Centrifuge

Protocol:

  • Weigh 10 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a dSPE tube containing a suitable sorbent mixture (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences, and GCB to remove pigments).

  • Shake for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • Collect the supernatant for LC-MS/MS or GC-MS analysis.

The following diagram outlines the general workflow for sample preparation.

Sample_Preparation_Workflow Start Homogenized Tissue Sample Extraction Extraction with Acetonitrile and Salts Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive Solid-Phase Extraction (dSPE) (Cleanup) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis LC-MS/MS or GC-MS Analysis Centrifugation2->Analysis

Caption: General workflow for tissue sample preparation using the QuEChERS method.

Analytical Methods

Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of pesticide residues and their metabolites. The choice of instrument depends on the volatility and thermal stability of the target analytes.

A. LC-MS/MS Analysis

LC-MS/MS is highly suitable for the analysis of polar and non-volatile metabolites, such as hydroxylated and conjugated forms of this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

Typical LC Conditions:

  • Column: A reversed-phase column, such as a C18, is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 1 - 10 µL.

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for each metabolite.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Precursor and product ions for this compound and its potential metabolites need to be determined by infusion of analytical standards or by using predictive software.

B. GC-MS Analysis

GC-MS is suitable for the analysis of this compound and its more volatile and thermally stable metabolites. Derivatization may be required for polar metabolites to increase their volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

Typical GC Conditions:

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is often used for pesticide analysis.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C and ramping up to 300°C.

  • Carrier Gas: Helium at a constant flow rate.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification of unknown metabolites.

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison of metabolite levels across different tissues or experimental conditions. Since no specific quantitative data for this compound metabolites is available, the following tables are provided as templates.

Table 1: LC-MS/MS Instrumental Parameters for a Hypothetical this compound Metabolite

ParameterValue
LC System
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 min
Flow Rate0.3 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeESI Positive
Precursor Ion (m/z)To be determined
Product Ion 1 (m/z)To be determined
Product Ion 2 (m/z)To be determined
Collision Energy (eV)To be optimized

Table 2: Recovery and Precision Data for a Spiked Tissue Sample

AnalyteSpiking Level (ng/g)Recovery (%)RSD (%) (n=5)
This compound10e.g., 95.2e.g., 4.8
Hydroxy-Fluenetil10e.g., 88.7e.g., 6.2
This compound-Glucuronide10e.g., 85.1e.g., 7.5

Note: The values in these tables are examples and must be determined experimentally.

Conclusion

The analysis of this compound and its metabolites in biological tissues requires robust sample preparation and sensitive analytical techniques. The provided protocols for QuEChERS extraction followed by LC-MS/MS or GC-MS analysis offer a solid foundation for researchers. Due to the limited specific data on this compound metabolism, it is recommended to use a non-targeted screening approach initially to identify potential metabolites, followed by targeted quantitative analysis once analytical standards become available. The successful application of these methods will contribute to a better understanding of the biotransformation and potential toxicity of this compound.

References

Application of Fluenetil in Studying Acetylcholinesterase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluenetil (2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate) is an acaricide that has been identified as an acetylcholinesterase (AChE) inhibitor.[1] Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates the synaptic signal.[2] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[3] This mechanism is the basis for the action of many insecticides, including organophosphates and carbamates, and is also a therapeutic target for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[2]

These application notes provide a comprehensive overview and detailed protocols for studying the acetylcholinesterase-inhibiting properties of this compound. Given the limited publicly available data on this compound's specific inhibitory kinetics, the following sections offer generalized experimental frameworks that can be adapted to characterize this and other potential AChE inhibitors.

Data Presentation

Quantitative data from acetylcholinesterase inhibition studies should be organized for clarity and comparative analysis. The following tables provide a template for presenting key findings.

Table 1: In Vitro Acetylcholinesterase Inhibition by this compound

Enzyme SourceSubstrateIC50 (µM)Inhibition TypeKi (µM)
Electrophorus electricus AChEAcetylthiocholine[Data to be determined][Data to be determined][Data to be determined]
Human recombinant AChEAcetylthiocholine[Data to be determined][Data to be determined][Data to be determined]
Rat brain homogenateAcetylthiocholine[Data to be determined][Data to be determined][Data to be determined]

Table 2: In Vivo Effects of this compound on Brain Acetylcholinesterase Activity in Rodents

Animal ModelRoute of AdministrationDose (mg/kg)Time Point% AChE Inhibition (Brain Region)Behavioral Observations
MouseIntraperitoneal (i.p.)[Data to be determined][Data to be determined][Data to be determined][Data to be determined]
RatOral (p.o.)[Data to be determined][Data to be determined][Data to be determined][Data to be determined]

Experimental Protocols

Protocol 1: In Vitro Determination of Acetylcholinesterase Inhibition using Ellman's Method

This protocol describes a widely used colorimetric assay to determine AChE activity and inhibition.[4] The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the this compound stock solution in phosphate buffer.

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in deionized water. This should be made fresh.

    • Prepare a working solution of AChE in phosphate buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Blank: 160 µL phosphate buffer + 20 µL DTNB.

    • Control (No Inhibitor): 140 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent control.

    • Test (With Inhibitor): 140 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Initiation of Reaction: Add 10 µL of the ATCI solution to all wells except the blank.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of test / Rate of control)] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Protocol 2: Kinetic Analysis of Acetylcholinesterase Inhibition

This protocol determines the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki).

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow the setup in Protocol 1, but vary the concentration of the substrate (ATCI) for a fixed concentration of this compound.

  • Repeat step 1 for several concentrations of this compound.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the Ki value.

Protocol 3: In Vivo Assessment of Acetylcholinesterase Inhibition in Rodent Brain

This protocol outlines a general procedure for evaluating the effect of this compound on AChE activity in the brains of mice or rats.

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil, saline with a solubilizing agent)

  • Rodents (mice or rats)

  • Homogenization buffer (e.g., phosphate buffer with a non-ionic detergent)

  • Tissue homogenizer

  • Reagents for Ellman's method (as in Protocol 1)

Procedure:

  • Dosing:

    • Prepare a dosing solution of this compound in the chosen vehicle.

    • Administer this compound to the animals via the desired route (e.g., intraperitoneal injection or oral gavage). Include a vehicle control group.

    • The dose and time course should be determined in preliminary studies.

  • Tissue Collection:

    • At predetermined time points after administration, euthanize the animals according to approved ethical protocols.

    • Rapidly dissect the brain and specific brain regions of interest (e.g., cortex, hippocampus, striatum).

  • Tissue Homogenization:

    • Weigh the tissue samples and homogenize them in ice-cold homogenization buffer.

    • Centrifuge the homogenates at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • AChE Activity Assay:

    • Use the supernatant from the tissue homogenates as the source of the enzyme.

    • Determine the protein concentration of the supernatant (e.g., using a BCA or Bradford assay).

    • Measure the AChE activity in the supernatant using the Ellman's method as described in Protocol 1. The activity should be normalized to the protein concentration.

  • Data Analysis:

    • Calculate the % inhibition of AChE activity in the brains of the this compound-treated animals compared to the vehicle-treated controls.

    • Correlate the biochemical findings with any behavioral observations made during the study.

Visualizations

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by ACh_receptor Cholinergic Receptor ACh_synapse->ACh_receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Activates This compound This compound (Inhibitor) This compound->AChE Inhibits

Caption: Cholinergic neurotransmission and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies prep Prepare Reagents (AChE, this compound, DTNB, ATCI) assay Perform Ellman's Assay (96-well plate) prep->assay measure Measure Absorbance (412 nm) (Kinetic Reading) assay->measure calc_ic50 Calculate % Inhibition and IC50 measure->calc_ic50 kinetics Kinetic Analysis (Lineweaver-Burk/Dixon Plot) measure->kinetics dosing Administer this compound to Rodents tissue Collect Brain Tissue dosing->tissue homogenize Homogenize Tissue tissue->homogenize assay_vivo Measure AChE Activity (Ellman's Method) homogenize->assay_vivo analyze Analyze % Inhibition and Correlate with Behavior assay_vivo->analyze

Caption: Experimental workflow for studying AChE inhibition.

References

Fluenetil as a Reference Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluenetil is a chemical compound historically used as an acaricide.[1] In the field of analytical chemistry, it serves as a crucial reference standard for the accurate quantification and identification of this analyte in various matrices. A reference standard is a highly purified compound used as a measurement base. This document provides detailed application notes and protocols for the use of this compound as a reference standard, focusing on its quality control, analytical determination, and safe handling.

A this compound reference standard is a well-characterized material with a specified purity, essential for the calibration of analytical instruments, validation of analytical methods, and in quality control applications to ensure the accuracy and comparability of results.[2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use in analytical procedures.

PropertyValueSource
Chemical Name 2-fluoroethyl [1,1'-biphenyl]-4-ylacetateWikipedia
CAS Number 4301-50-2[2][4]
Molecular Formula C₁₆H₁₅FO₂
Molecular Weight 258.29 g/mol
Appearance Solid
Boiling Point 373.6 °C at 760 mmHg
Flash Point 173.6 °C
Solubility Soluble in organic solvents.
Storage 2-8°C, protected from light. Handle under an inert atmosphere.

Quality Control of this compound Reference Standard

The integrity and reliability of a reference standard are paramount. A typical Certificate of Analysis (CoA) for a this compound reference standard would include the following tests to ensure its quality.

Identification

A battery of spectroscopic techniques is employed to confirm the chemical identity of the this compound reference standard.

  • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the identity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.

Purity Determination

Chromatographic methods are essential for assessing the purity of the reference standard and quantifying any impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for purity assessment. A validated, stability-indicating HPLC method is used to separate this compound from any potential impurities or degradation products.

ParameterTypical Specification
Purity (by HPLC) ≥ 98.0%
Individual Impurity ≤ 0.5%
Total Impurities ≤ 2.0%

Experimental Protocols

The following are detailed protocols for the handling and analysis of a this compound reference standard.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Objective: To prepare a stock solution and a series of working standard solutions of this compound for calibration.

Materials:

  • This compound Reference Standard

  • HPLC-grade acetonitrile

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in approximately 5 mL of acetonitrile.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to volume with acetonitrile and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

HPLC Method for Purity and Assay

This protocol describes a reversed-phase HPLC method for the determination of this compound.

Objective: To provide a validated HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Parameters (Illustrative):

ParameterTypical Result
Retention Time ~ 5.2 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Diagrams and Workflows

Quality Control Workflow for this compound Reference Standard

The following diagram illustrates the logical workflow for the quality control testing of a this compound reference standard.

qc_workflow cluster_receipt Material Receipt cluster_testing Analytical Testing cluster_decision Decision cluster_disposition Disposition receipt Receipt of this compound Batch identification Identification (IR, NMR, MS) receipt->identification purity Purity Analysis (HPLC) receipt->purity specification_check Meets Specifications? identification->specification_check impurities Impurity Profiling purity->impurities impurities->specification_check release Release as Reference Standard specification_check->release Yes rejection Reject Batch specification_check->rejection No

Caption: Quality control workflow for this compound reference standard.

Analytical Workflow for this compound Quantification

This diagram outlines the typical workflow for quantifying this compound in a sample using the reference standard.

analytical_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare this compound Standard Solutions hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis calibration Generate Calibration Curve hplc_analysis->calibration quantification Quantify this compound in Sample hplc_analysis->quantification calibration->quantification report Report Results quantification->report

Caption: Analytical workflow for this compound quantification.

Safety Precautions

This compound is a chemical substance that requires careful handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local regulations.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for achieving accurate and reliable results in the analysis of this compound. The protocols and information provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the proper use and handling of this compound as a reference standard in analytical chemistry. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Neurotoxicity Research of Fluoxetine in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "Fluenetil" did not yield specific results, suggesting it may be a typographical error. Based on phonetic similarity and the prevalence of research on its neurotoxic effects in non-target species, this document focuses on Fluoxetine . Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) and a widely prescribed antidepressant. Its presence in aquatic environments raises concerns about its impact on non-target organisms.[1][2] These application notes provide detailed protocols for assessing the neurotoxic effects of fluoxetine on aquatic organisms, with a focus on fish and invertebrates.

I. Quantitative Data Summary

The following tables summarize key quantitative data on the neurotoxicity of fluoxetine to various non-target organisms.

Table 1: Acute Toxicity (LC50) of Fluoxetine in Aquatic Organisms

SpeciesLife StageExposure DurationLC50Reference
Pimephales promelas (Fathead minnow)Larvae96 hours705 µg/L[3][4]
Danio rerio (Zebrafish)Embryo-larvae168 hours1.18 mg/L[1]
Ceriodaphnia dubiaNot Specified48 hours234 µg/L
Daphnia magnaNeonates48 hours820 µg/L
Chironomus tentansNot Specified10 days15.2 mg/kg (sediment)

Table 2: Sub-lethal Neurotoxic Effects of Fluoxetine on Non-Target Organisms

SpeciesEndpointConcentrationExposure DurationEffectReference
Danio rerio (Zebrafish)Acetylcholinesterase (AChE) Activity≥ 6 µg/L96 hoursSignificant Inhibition
Danio rerio (Zebrafish)Locomotor Activity≥ 0.88 µg/L96 hoursAltered (decreased)
Danio rerio (Zebrafish)Oxidative Stress5, 10, 16 ng/L96 hoursIncreased levels of oxidative damage biomarkers
Gambusia holbrooki (Mosquitofish)Mating Behavior31 and 374 ng/L35 daysIncreased time pursuing females
Daphnia magnaReproduction~10 µg/L2 generationsDecreased
Potamopyrgus antipodarum (Snail)Reproduction~10 µg/LNot SpecifiedDecreased
Hyalella aztecaGrowth33 µg/L (NOEC)Not SpecifiedAffected

II. Experimental Protocols

Protocol 1: Acute Toxicity Testing in Daphnia magna

This protocol is adapted from standardized methods for determining the 48-hour median lethal concentration (LC50) of a substance for Daphnia magna.

1. Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted hard water (or other standardized culture medium)

  • Fluoxetine hydrochloride stock solution

  • Glass beakers (50 mL)

  • Temperature-controlled incubator (20 ± 2°C) with a 16:8 hour light:dark cycle

  • Pipettes

  • pH meter

  • Dissolved oxygen meter

2. Procedure:

  • Prepare a range of fluoxetine concentrations (e.g., 0, 100, 200, 400, 800, 1600 µg/L) by diluting the stock solution with reconstituted hard water.

  • Add 40 mL of each test solution to triplicate glass beakers.

  • Randomly allocate 10 Daphnia magna neonates to each beaker.

  • Incubate the beakers for 48 hours under the specified conditions. Do not feed the daphnids during the test.

  • At 24 and 48 hours, count the number of immobilized daphnids in each beaker. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Measure and record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the experiment.

  • Calculate the 48-hour LC50 value using a suitable statistical method (e.g., Probit analysis).

Protocol 2: Acetylcholinesterase (AChE) Activity Assay in Zebrafish Brain

This protocol is based on the Ellman method for determining AChE activity.

1. Materials:

  • Adult zebrafish (Danio rerio)

  • Fluoxetine exposure solutions

  • Phosphate buffer (0.1 M, pH 7.5)

  • Triton X-100

  • Homogenizer (e.g., glass-Teflon or ultrasonic)

  • Centrifuge

  • 96-well microplate

  • Microplate reader

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Bovine serum albumin (BSA) for protein quantification (e.g., Bradford or Lowry method)

2. Procedure:

  • Expose adult zebrafish to various concentrations of fluoxetine (e.g., 0, 1, 10, 100 µg/L) for a specified duration (e.g., 96 hours).

  • Euthanize the fish and dissect out the whole brain on ice.

  • Homogenize the brain tissue in ice-cold phosphate buffer containing Triton X-100.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant for the enzyme assay.

  • Determine the total protein concentration in the supernatant.

  • In a 96-well plate, add the following to each well in triplicate:

    • Sample supernatant (diluted to a standard protein concentration)

    • Phosphate buffer

    • DTNB solution

  • Initiate the reaction by adding the ATCI substrate.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate AChE activity and express it as nmol of substrate hydrolyzed per minute per mg of protein.

Protocol 3: Locomotor Activity Assay in Adult Zebrafish

This protocol describes a method to assess anxiety-like behavior and general locomotor activity in adult zebrafish.

1. Materials:

  • Adult zebrafish (Danio rerio)

  • Fluoxetine exposure solutions

  • Novel tank (a new, unfamiliar tank)

  • Video tracking software and camera

  • White light source for illumination

2. Procedure:

  • Expose adult zebrafish to environmentally relevant concentrations of fluoxetine (e.g., 0, 5, 10, 16 ng/L) for 96 hours.

  • Individually transfer each fish to the novel tank.

  • Allow a brief acclimation period (e.g., 1 minute).

  • Record the swimming behavior of the fish for a set period (e.g., 5-10 minutes).

  • Analyze the video recordings to quantify various behavioral endpoints, including:

    • Total distance traveled

    • Average swimming speed

    • Time spent in different zones of the tank (e.g., top vs. bottom, center vs. periphery)

    • Freezing behavior (duration and frequency of immobility)

    • Thigmotaxis (time spent near the walls)

  • Statistically compare the behavioral endpoints between control and fluoxetine-exposed groups.

Protocol 4: Oxidative Stress Biomarker Assay in Fish Liver

This protocol provides a general workflow for measuring common biomarkers of oxidative stress.

1. Materials:

  • Fish liver tissue

  • Appropriate buffers for each assay

  • Reagents for measuring:

    • Lipid peroxidation (LPO), often via malondialdehyde (MDA) levels using the TBARS assay.

    • Catalase (CAT) activity.

    • Superoxide dismutase (SOD) activity.

    • Glutathione peroxidase (GPx) activity.

  • Spectrophotometer or microplate reader

2. Procedure:

  • Following exposure to fluoxetine, dissect the liver from the fish.

  • Homogenize the liver tissue in a suitable ice-cold buffer.

  • Centrifuge the homogenate to obtain the supernatant.

  • Use commercially available kits or established laboratory protocols to measure the activity of antioxidant enzymes (CAT, SOD, GPx) and the level of LPO in the supernatant.

  • Normalize the results to the total protein content of the sample.

  • Compare the levels of oxidative stress biomarkers between control and fluoxetine-treated groups.

III. Visualizations: Signaling Pathways and Workflows

Fluoxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Vesicle Release Release Serotonin_vesicle->Release SERT Serotonin Transporter (SERT) Serotonin_cleft Serotonin (5-HT) Release->Serotonin_cleft Receptor 5-HT Receptor Serotonin_cleft->Receptor SER SER Serotonin_cleft->SER Reuptake Signal Neuronal Signal Receptor->Signal Fluoxetine Fluoxetine Fluoxetine->SER Inhibits SER->Serotonin_vesicle

Caption: Mechanism of Fluoxetine Action in the Synapse.

Experimental_Workflow_Neurotoxicity cluster_exposure Exposure Phase cluster_assessment Assessment Phase cluster_biochem_assays Biochemical Endpoints Acclimation Acclimation of Test Organisms Exposure Exposure to Fluoxetine (various concentrations) Acclimation->Exposure Acute Acute Toxicity (LC50 Determination) Exposure->Acute Behavior Behavioral Assays (Locomotion, Anxiety) Exposure->Behavior Biochem Biochemical Assays Exposure->Biochem Data Data Analysis & Interpretation Acute->Data Behavior->Data AChE AChE Activity Biochem->AChE Oxidative Oxidative Stress (LPO, CAT, SOD) Biochem->Oxidative AChE->Data Oxidative->Data

Caption: General Experimental Workflow for Neurotoxicity Assessment.

Neurotoxic_Effects_Cascade cluster_molecular Molecular & Cellular Level cluster_physiological Organismal Level cluster_population Population Level Fluoxetine Fluoxetine Exposure SERT_Inhibition SERT Inhibition (Increased Synaptic 5-HT) Fluoxetine->SERT_Inhibition AChE_Inhibition AChE Inhibition (Increased Acetylcholine) Fluoxetine->AChE_Inhibition ROS_Production Increased ROS Production Fluoxetine->ROS_Production Behavior_Changes Altered Behavior (Locomotion, Anxiety) SERT_Inhibition->Behavior_Changes AChE_Inhibition->Behavior_Changes Repro_Effects Reproductive Effects ROS_Production->Repro_Effects Growth_Effects Growth Impairment ROS_Production->Growth_Effects Fitness Reduced Fitness & Survival Behavior_Changes->Fitness Repro_Effects->Fitness Growth_Effects->Fitness

Caption: Cascade of Fluoxetine's Neurotoxic Effects.

References

Application Notes and Protocols for In-Vitro Evaluation of Test Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Fluenetil Treatment Protocols for In-Vitro Cell Culture Assays

The following application notes and protocols are therefore provided as a general framework for the in-vitro evaluation of a novel test compound, using this compound as a placeholder example. These protocols are designed for researchers, scientists, and drug development professionals to assess the cytotoxic and cytostatic effects of a compound on cultured cells.

Quantitative Data Summary

When evaluating a test compound, it is crucial to determine its dose-dependent effect on cell viability. The half-maximal inhibitory concentration (IC50) is a key quantitative metric derived from these experiments. Below is an example of how to structure such data.

Table 1: Cytotoxicity of Test Compound on A549 Cells after 48-hour exposure

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
195.3 ± 5.1
582.1 ± 3.8
1065.7 ± 4.5
2548.9 ± 3.2
5023.4 ± 2.9
1008.1 ± 1.5
IC50 (µM) ~25

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: A549 (Human lung carcinoma) or other suitable cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Preparation of Test Compound Stock Solution
  • Solvent Selection: Due to the hydrophobic nature of many organic compounds, a solvent like Dimethyl sulfoxide (DMSO) is often required.[3] It is critical to use a solvent that has minimal effects on the cells at the final working concentration (typically ≤ 0.5%).[3]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the test compound in sterile DMSO. Store at -20°C or as recommended for the specific compound.

  • Working Solutions: Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of cell viability.[4]

Materials:

  • 96-well flat-bottom plates

  • A549 cells (or other chosen cell line)

  • Complete culture medium

  • Test compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of the various concentrations of the test compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Test Compound Stock Solution (e.g., in DMSO) D Treat Cells with Serial Dilutions of Compound A->D B Culture and Maintain Cell Line (e.g., A549) C Seed Cells into 96-well Plate B->C C->D E Incubate for Desired Time (e.g., 48h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability vs. Vehicle Control G->H I Determine IC50 Value H->I

Caption: General workflow for in-vitro cytotoxicity testing of a compound.

Hypothetical Signaling Pathway

Should a compound demonstrate significant cytotoxic activity, further investigation into its mechanism of action would be warranted. This could involve exploring its impact on key cellular signaling pathways, such as apoptosis.

G cluster_pathway Hypothetical Apoptosis Induction Pathway Compound Test Compound Receptor Death Receptor Compound->Receptor activates Mito Mitochondria Compound->Mito induces stress Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Casp8 Caspase-8 Receptor->Casp8 Casp3 Caspase-3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytoC Cytochrome c Mito->CytoC Bax->Mito promotes permeabilization Bcl2->Mito Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3

Caption: A hypothetical signaling pathway for compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fluenetil Concentration for Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Fluenetil is a chemical compound formerly used as an acaricide and insecticide.[1][2][3][4] Publicly available scientific literature on its specific mechanism of action in a modern research context, particularly concerning dose-response studies and signaling pathways in drug development, is limited. The following guide provides general principles and troubleshooting advice for establishing dose-response curves for a novel compound, using "this compound" as a placeholder. The experimental parameters and expected outcomes described are hypothetical and should be adapted based on empirical data obtained for the specific compound and experimental system being investigated.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?

A1: For a novel compound like this compound, where established cellular potency is not available, a broad concentration range finding experiment is recommended. A common starting point is a logarithmic dilution series spanning several orders of magnitude, for example, from 1 nM to 100 µM. This initial experiment will help to identify a narrower, more effective concentration range for subsequent, more detailed dose-response curve generation.

Q2: How many concentrations should I use to generate a robust dose-response curve?

A2: To adequately define a sigmoidal dose-response curve, it is advisable to use at least 8-12 different concentrations. These concentrations should be spaced logarithmically to ensure that the top and bottom plateaus, as well as the transition region of the curve, are well-defined.

Q3: My dose-response data does not fit a standard sigmoidal curve. What could be the issue?

A3: Deviations from a classic sigmoidal curve can arise from several factors.[5] Consider the following:

  • Incomplete Curve: The concentration range tested may be too narrow, failing to capture the full top and bottom plateaus of the response. Try extending the concentration range in both directions.

  • Biphasic Response: The compound may have multiple targets or mechanisms of action that become apparent at different concentrations, resulting in a curve with two distinct phases.

  • High Data Variability: Significant scatter in your data points can obscure the true shape of the curve. Review your experimental technique for sources of error, such as pipetting inaccuracies or inconsistent cell seeding.

  • Compound Insolubility or Degradation: At higher concentrations, the compound may precipitate out of solution or degrade over the course of the experiment, leading to an unexpected plateau or drop in response.

Q4: How should I analyze my dose-response data to determine the EC50?

A4: Dose-response data is typically analyzed using non-linear regression, fitting the data to a four-parameter logistic (4PL) equation. The four parameters are:

  • Top Plateau: The maximal response.

  • Bottom Plateau: The minimal response.

  • EC50 (or IC50): The concentration of the compound that produces a response halfway between the top and bottom plateaus.

  • Hill Slope: Describes the steepness of the curve. A Hill slope of 1.0 is common for a 1:1 binding interaction.

Software packages like GraphPad Prism or the R programming language are commonly used for this analysis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates Pipetting errors, uneven cell seeding, edge effects in microplates, reagent instability.Refine pipetting technique, ensure uniform cell suspension, avoid using outer wells of plates or use a saline bath, prepare fresh reagents.
EC50 value is outside the tested concentration range The concentration range is not centered on the responsive portion of the curve.Perform a range-finding experiment to identify the approximate EC50, then design a new experiment with a concentration range centered around this value.
The curve fit (R-squared value) is poor High data scatter, inappropriate model selection, insufficient number of data points.Review the raw data for outliers, ensure you are using a four-parameter logistic model for sigmoidal curves, increase the number of concentrations tested.
The top and/or bottom plateaus are not flat Compound has partial agonism/antagonism, cytotoxicity at high concentrations, or the assay window is too small.Extend the concentration range. If cytotoxicity is suspected, perform a cell viability assay in parallel. Optimize the assay to maximize the signal-to-background ratio.

Experimental Protocols

General Protocol for a Cell-Based Dose-Response Experiment (e.g., Cell Viability Assay)
  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in culture medium. It is crucial to ensure that the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle-only and untreated cells).

  • Incubation: Incubate the cells with the compound for a predetermined duration (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action and cell doubling time.

  • Assay: Perform a cell viability assay (e.g., MTS, MTT, or a luminescent-based assay) according to the manufacturer's instructions.

  • Data Analysis: Measure the response (e.g., absorbance or luminescence) using a plate reader. Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response against the logarithm of the compound concentration and fit the data using a four-parameter non-linear regression model to determine the EC50.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells C Treat Cells A->C B Prepare Compound Dilutions B->C D Incubate C->D E Perform Assay D->E F Read Plate E->F G Normalize Data F->G H Non-linear Regression (4PL) G->H I Determine EC50 H->I

Caption: Workflow for a typical dose-response experiment.

G cluster_0 Hypothetical Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Regulates

Caption: A generalized, hypothetical signaling pathway.

G Start Unexpected Dose-Response Curve CheckFit Is the R-squared value low? Start->CheckFit CheckPlateaus Are the top/bottom plateaus flat? CheckFit->CheckPlateaus No TroubleshootFit Review for outliers. Increase number of concentrations. CheckFit->TroubleshootFit Yes CheckEC50 Is the EC50 within the concentration range? CheckPlateaus->CheckEC50 Yes TroubleshootPlateaus Extend concentration range. Check for cytotoxicity. CheckPlateaus->TroubleshootPlateaus No CheckVariability Is there high variability between replicates? CheckEC50->CheckVariability Yes TroubleshootEC50 Perform range-finding experiment. CheckEC50->TroubleshootEC50 No TroubleshootVariability Refine experimental technique. CheckVariability->TroubleshootVariability Yes

References

Preventing degradation of Fluenetil in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluenetil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a fluorinated ester with the chemical formula C₁₆H₁₅FO₂.[1] It was formerly used as an acaricide and insecticide.[2][3] It is a crystalline solid that is likely insoluble in water.[2][3] As an ester, it is susceptible to hydrolysis, especially in the presence of acids and bases.

Q2: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration at 2-8°C is recommended. It is crucial to keep it away from incompatible materials such as strong acids, bases, and oxidizing agents.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, as a fluorinated ester, is hydrolysis. This reaction involves the cleavage of the ester bond, which can be catalyzed by both acidic and basic conditions, yielding a carboxylic acid and an alcohol. Exposure to strong oxidizing agents can also lead to vigorous and exothermic reactions.

Q4: I suspect my this compound solution has degraded. How can I confirm this?

Degradation of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods can separate the parent this compound from its degradation products, allowing for quantification of its purity. A shift in the retention time or the appearance of new peaks compared to a freshly prepared standard solution would indicate degradation.

Q5: What solvents are recommended for preparing this compound stock solutions?

Given its likely insolubility in water, organic solvents are recommended for preparing this compound solutions. Anhydrous solvents such as acetonitrile, dimethyl sulfoxide (DMSO), or ethanol are suitable choices. It is critical to use high-purity, dry solvents to minimize water content and prevent hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experimental setups.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions frequently. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Verify the purity of the stock solution periodically using HPLC or a similar analytical method.
Reaction with components in the experimental medium.Ensure the pH of your experimental buffer is within a neutral and stable range. Avoid highly acidic or basic conditions. Check for the presence of strong oxidizing or reducing agents in your medium that could react with the ester group of this compound.
Precipitation of this compound in aqueous buffers Low aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). When preparing working solutions, add the stock solution to the aqueous buffer with vigorous vortexing. Do not exceed the solubility limit of this compound in the final aqueous solution. The final concentration of the organic solvent should be kept low (typically <0.5%) and consistent across all experiments, including controls.
Loss of biological activity over time Hydrolysis of the ester linkage.Prepare working solutions fresh for each experiment from a frozen stock. Avoid storing this compound in aqueous solutions for extended periods. If storage in an aqueous buffer is necessary, conduct a stability study to determine the rate of degradation under your specific conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • HPLC or LC-MS/MS system

    • Incubator or water bath

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µM).

    • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC or LC-MS/MS to determine the initial concentration and purity of this compound.

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC or LC-MS/MS.

    • Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.

Data Presentation

Table 1: Hypothetical Stability of this compound Under Various Storage Conditions
Storage ConditionSolventConcentrationPurity after 1 MonthPurity after 6 Months
-80°C Anhydrous DMSO10 mM>99%>98%
-20°C Anhydrous DMSO10 mM>99%>95%
2-8°C Anhydrous DMSO10 mM~95%~85%
Room Temperature Anhydrous DMSO10 mM~80%<60%
37°C in PBS (pH 7.4) PBS with 0.1% DMSO10 µM<50% (after 24 hours)Not recommended
37°C in Acidic Buffer (pH 5.0) Acetate Buffer with 0.1% DMSO10 µM<40% (after 24 hours)Not recommended
37°C in Basic Buffer (pH 8.5) Tris Buffer with 0.1% DMSO10 µM<20% (after 24 hours)Not recommended

Note: The data in this table is illustrative and based on the general stability of esters. Actual stability should be determined experimentally.

Visualizations

This compound Degradation Pathway

G cluster_conditions Degradation Conditions This compound This compound (Ester) Degradation_Products Degradation Products (Carboxylic Acid + Alcohol) This compound->Degradation_Products Hydrolysis Conditions Conditions Acidic_pH Acidic pH Acidic_pH->Degradation_Products Basic_pH Basic pH Basic_pH->Degradation_Products Water Presence of Water Water->Degradation_Products

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental Workflow for Assessing this compound Stability

G start Prepare this compound Working Solution t0 Time=0 Analysis (HPLC/LC-MS) start->t0 incubate Incubate under Experimental Conditions start->incubate data Data Analysis: Calculate % Remaining t0->data tn Time=n Analysis (HPLC/LC-MS) incubate->tn tn->data end Determine Stability Profile data->end

Caption: Workflow for determining the stability of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response This compound This compound This compound->Kinase2 Inhibition

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Technical Support Center: Troubleshooting High Background Noise in Fluenetil Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluenetil bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to high background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause high background noise in my bioassay?

This compound is a small molecule that was formerly used as an acaricide.[1][2] Its chemical structure includes a biphenyl group, which is an aromatic system that can exhibit inherent fluorescence (autofluorescence).[3][4] This autofluorescence is a common source of interference in fluorescence-based assays, as the light emitted by this compound can be detected along with the signal from your specific fluorescent probe, leading to an artificially high background.[5]

Q2: What are the primary causes of high background noise when using this compound?

High background noise in this compound bioassays can stem from several sources:

  • Autofluorescence of this compound: The compound itself may absorb light at the excitation wavelength and emit it in the detection range of your assay.

  • Fluorescence Quenching: this compound might absorb the light emitted by your fluorescent reporter, leading to a decrease in the intended signal, which can sometimes be misinterpreted as a high background from other sources.

  • Compound Aggregation: Due to its limited solubility in aqueous solutions, this compound may form aggregates. These aggregates can scatter light or create localized high concentrations of the compound, contributing to variable and high background readings.

  • Non-specific Cellular Effects: As a biologically active molecule, this compound could have off-target effects on cells that indirectly increase background fluorescence, for example, by altering cellular metabolism or causing cell stress.

Q3: How can I determine if this compound is autofluorescent in my assay?

A simple control experiment can help you determine if this compound is autofluorescent under your experimental conditions.

  • Protocol: Prepare a sample containing this compound at the same concentration used in your assay, in the same assay buffer, but without any of the fluorescent reporters or biological components (e.g., cells, enzymes).

  • Measurement: Read the fluorescence of this control sample using the same excitation and emission wavelengths as your main experiment.

  • Interpretation: If you detect a significant signal from the "this compound only" control, it confirms that the compound is autofluorescent at your assay's wavelengths.

Q4: What is fluorescence quenching and how do I test for it?

Fluorescence quenching is a process where the fluorescence intensity of a substance is decreased by the presence of another substance. To test if this compound is quenching your fluorescent probe:

  • Protocol: Prepare a sample containing your fluorescent probe at its working concentration and a sample with the fluorescent probe plus this compound at its experimental concentration.

  • Measurement: Measure the fluorescence of both samples.

  • Interpretation: A significant decrease in the fluorescence signal in the presence of this compound indicates a quenching effect.

Troubleshooting Guides

Guide 1: Mitigating this compound Autofluorescence

If you have confirmed that this compound is autofluorescent, consider the following strategies:

StrategyDetailed MethodologyExpected Outcome
Wavelength Selection 1. Characterize the excitation and emission spectra of this compound. 2. Select a fluorescent probe for your assay with excitation and emission wavelengths that do not overlap with this compound's fluorescence profile. Probes in the red or far-red spectrum are often a good choice as small molecule autofluorescence is typically stronger in the blue and green regions.Reduced background signal from this compound autofluorescence.
Background Subtraction 1. For each experiment, include control wells containing this compound at the relevant concentrations but lacking the fluorescent reporter. 2. Measure the fluorescence of these control wells. 3. Subtract the average background fluorescence from your experimental wells.More accurate measurement of the specific signal by accounting for the compound's intrinsic fluorescence.
Reduce Compound Concentration 1. Perform a dose-response curve for this compound to determine the lowest effective concentration. 2. Use the minimal concentration necessary to achieve the desired biological effect.Lower background signal, as autofluorescence is concentration-dependent.
Guide 2: Addressing this compound Solubility and Aggregation

Poor solubility can lead to compound precipitation and light scatter, contributing to high background.

StrategyDetailed MethodologyExpected Outcome
Solvent Optimization 1. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into your aqueous assay buffer. 2. Minimize the final solvent concentration in your assay (typically ≤1%) to avoid solvent-induced artifacts.A homogenous solution with reduced light scattering from compound precipitates.
Inclusion of Surfactants 1. Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to your assay buffer. 2. Test a range of surfactant concentrations to find the optimal level that improves solubility without affecting the assay biology.Improved solubility of this compound and reduced aggregation.
Pre-incubation and Centrifugation 1. After diluting this compound into the assay buffer, allow it to equilibrate. 2. Before adding to cells or other assay components, centrifuge the solution at high speed to pellet any undissolved aggregates. 3. Use the supernatant for your experiment.Removal of insoluble aggregates that can cause light scatter.

Visualizing Experimental Workflows and Concepts

To aid in troubleshooting, the following diagrams illustrate key concepts and workflows.

TroubleshootingWorkflow Troubleshooting High Background Noise A High Background Detected B Is this compound Autofluorescent? A->B C Is this compound Quenching? B->C No E Run 'this compound Only' Control B->E Test H Mitigation Strategies: - Change Wavelengths - Background Subtraction - Lower Concentration B->H Yes D Is this compound Aggregating? C->D No F Run 'Fluorophore + this compound' Control C->F Test I Mitigation Strategies: - Change Fluorophore - Adjust Assay Design C->I Yes G Visually Inspect Solution & Centrifuge D->G Test J Mitigation Strategies: - Optimize Solvents - Add Surfactants D->J Yes K Problem Resolved D->K No E->B F->C G->D H->K I->K J->K

Caption: A logical workflow for troubleshooting high background noise in this compound bioassays.

SignalInterference Mechanisms of Fluorescence Interference cluster_0 Autofluorescence cluster_1 Quenching Excitation Light Source This compound This compound Excitation->this compound Excites Detector_A Detector This compound->Detector_A Emits Light (Background) Fluorophore Fluorophore Fluenetil_Q This compound Fluorophore->Fluenetil_Q Emitted Light Absorbed Detector_Q Detector Fluenetil_Q->Detector_Q Reduced Signal

Caption: Visualization of autofluorescence and quenching as sources of assay interference.

References

Identifying and mitigating off-target effects of Fluenetil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information Regarding Fluenetil

Initial research indicates that This compound (also known as Lambrol) is a chemical compound formerly used as an acaricide and insecticide.[1][2][3] It is not a therapeutic agent intended for drug development and is reported to be highly toxic to mammals.[3][4]

The concept of "off-target effects" in drug development typically refers to a molecule binding to unintended proteins or pathways in a patient, potentially causing side effects. For a pesticide like this compound, the equivalent concept is "non-target effects," which describes its harmful impact on organisms other than the intended pest, such as beneficial insects or wildlife.

Given that this compound is not used in a therapeutic research context, this guide will serve as a template for researchers, scientists, and drug development professionals. We will use a hypothetical kinase inhibitor, designated "Compound X ," to illustrate the process of identifying and mitigating off-target effects in a drug discovery setting.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of the hypothetical kinase inhibitor, Compound X.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects occur when a drug or small molecule interacts with unintended biological molecules in addition to its intended therapeutic target. These unintended interactions are a major concern because they can lead to misleading experimental results, unexpected cellular toxicity, and adverse side effects in a clinical setting. Identifying and mitigating off-target effects is a critical step to ensure the safety and efficacy of a potential therapeutic.

Q2: My experimental results with Compound X are inconsistent with the known function of its primary target. How can I determine if this is due to an off-target effect?

A: Discrepancies between the expected and observed phenotype are a common indicator of off-target activity. A multi-pronged approach is recommended to investigate this:

  • Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare the potency (e.g., IC50) with the known potency for on-target engagement. A significant difference may indicate an off-target effect.

  • Use a Structurally Unrelated Inhibitor: Test an inhibitor of the same target that has a different chemical structure. If this second inhibitor does not reproduce the phenotype, it is more likely that the effect is specific to Compound X's off-targets.

  • Genetic Validation: The gold-standard method is to test Compound X in a cell line where the intended target has been genetically removed (e.g., via CRISPR-Cas9 knockout). If the compound's effect persists in the knockout cells, it is definitively mediated by one or more off-targets.

Q3: What are the most common experimental methods to identify the specific off-target proteins of Compound X?

A: Several established methods can be used to identify unknown off-target proteins:

  • In Vitro Kinase Profiling: Screen Compound X against a large panel of purified kinases (representing the human kinome) to identify other kinases that are significantly inhibited. This provides a broad view of the compound's selectivity.

  • Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can identify the targets of a compound in a complex biological sample (e.g., cell lysate) and can help assess proteome-wide selectivity.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in living cells by measuring changes in protein thermal stability upon compound binding. It can be adapted to identify unknown targets.

Troubleshooting Guides

Issue 1: I am observing significant cell toxicity at concentrations of Compound X that should be selective for the primary target.

  • Possible Cause: The toxicity may be caused by Compound X hitting a critical off-target protein.

  • Troubleshooting Steps:

    • Counter-Screening: Test the compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to an off-target effect.

    • Toxicity Panel Screening: Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs).

    • Rescue Experiment: Attempt to rescue the toxic phenotype by overexpressing the intended target. If the phenotype is not rescued, this points towards the involvement of other targets.

Issue 2: My results with Compound X are inconsistent between different cell lines.

  • Possible Cause: Cell-type specific expression of off-target proteins or differences in the expression levels of the primary target.

  • Troubleshooting Steps:

    • Quantify Target Expression: Use methods like Western blot or qPCR to confirm and quantify the expression level of the primary target in each cell line.

    • Perform Off-Target Profiling: If a particular cell line is uniquely sensitive, consider performing an unbiased off-target identification method (e.g., chemical proteomics) in that specific cell line.

    • Review Cell Line Characteristics: Investigate the genetic background and known signaling pathway activity of the cell lines, as this may provide clues to the relevant off-targets.

Data Presentation

Quantitative data is crucial for comparing the on-target and off-target activity of a compound.

Table 1: Hypothetical Kinase Selectivity Profile for Compound X

Kinase TargetIC50 (nM)Selectivity (Fold vs. On-Target)
Target Kinase A (On-Target) 15 -
Off-Target Kinase B503.3x
Off-Target Kinase C85057x
Off-Target Kinase D>10,000>667x
Off-Target Kinase E>10,000>667x
A higher fold-selectivity value indicates a more specific compound.

Table 2: Hypothetical Cellular Potency of Compound X in Wild-Type vs. Target Knockout Cells

Cell LineGenetic BackgroundTarget Protein ExpressionCompound X IC50 (nM)
CancerCell-AWild-TypePresent100
CancerCell-ATarget A KO (CRISPR)Absent115
This sample data shows that the removal of the intended target has a negligible effect on the cytotoxic potency of Compound X, strongly suggesting an off-target mechanism of action.

Experimental Protocols

Protocol: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., for IC50 determination) or a single high concentration for initial screening (e.g., 1 µM).

  • Assay Setup:

    • Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases.

    • In a multi-well plate, combine each kinase with its specific substrate and ATP at a concentration near its Km.

  • Compound Incubation:

    • Add the diluted Compound X to the kinase reaction mixtures.

    • Include appropriate controls: a "no inhibitor" (vehicle control, e.g., DMSO) and a known potent inhibitor for each kinase (positive control).

  • Reaction and Detection:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibited by Compound X relative to the vehicle control.

    • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway CompoundX Compound X TargetA Target Kinase A CompoundX->TargetA Inhibits OffTargetB Off-Target Kinase B CompoundX->OffTargetB Inhibits Downstream1 Downstream Effector 1 TargetA->Downstream1 Phenotype1 Desired Phenotype (e.g., Apoptosis) Downstream1->Phenotype1 Downstream2 Downstream Effector 2 OffTargetB->Downstream2 Phenotype2 Undesired Phenotype (e.g., Toxicity) Downstream2->Phenotype2

Caption: On-target vs. off-target pathway inhibition by Compound X.

start Start: Unexpected Phenotype Observed kinome Perform Broad Kinome Profiling start->kinome validate Validate Hits with Orthogonal Assays (e.g., CETSA) kinome->validate crispr Test Compound in Target KO Cell Line validate->crispr confirm Confirmed Off-Target Responsible for Phenotype crispr->confirm sar Initiate Medicinal Chemistry (SAR) to Improve Selectivity confirm->sar

Caption: Experimental workflow for identifying and validating off-targets.

q1 Is the phenotype observed at a concentration consistent with on-target IC50? a1_yes Likely On-Target. Consider pathway crosstalk. q1->a1_yes Yes q2 Does a structurally distinct inhibitor of the same target replicate the phenotype? q1->q2 No a1_no Suspect Off-Target. a2_yes Phenotype may be on-target. Investigate cell model. q2->a2_yes Yes q3 Does genetic knockout of the target abolish the phenotype? q2->q3 No a2_no High Likelihood of Off-Target Effect. a3_yes Confirmed On-Target Effect. q3->a3_yes Yes a3_no Confirmed Off-Target Effect. q3->a3_no No

Caption: Troubleshooting logic for differentiating on- vs. off-target effects.

References

Improving the signal-to-noise ratio in Fluenetil detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of Fluenetil. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods to achieve the highest possible signal-to-noise ratio (S/N) in their experiments.

Troubleshooting Guides

A systematic approach is crucial when diagnosing a poor signal-to-noise ratio. The following guides provide logical sequences of checks, starting from the most common and easily solvable issues to more complex instrument-level diagnostics.

Guide 1: Low Signal Intensity or No Peak Detected

This guide addresses situations where the this compound signal is weak or absent.

StepActionRationale
1. Verify Standard and Sample Integrity Prepare a fresh this compound standard and re-inject. Ensure proper storage of samples and standards.Degradation of the analyte can lead to a complete loss of signal.[1]
2. Check LC-MS System Suitability Inject a known, reliable compound to verify system performance.This helps to isolate the problem to either the specific method for this compound or a general instrument issue.
3. Optimize Ionization Source Parameters Review and optimize ion source settings (e.g., gas flows, temperatures, voltages).[2][3]Inefficient ionization is a common cause of poor signal intensity for small molecules.[3]
4. Evaluate Mobile Phase Composition Ensure the mobile phase pH is appropriate for this compound's chemical properties to ensure it is in its desired ionic state for ionization. Check for the presence of ion-pairing agents that might suppress the signal.Mobile phase additives can significantly impact ionization efficiency.
5. Investigate Matrix Effects Perform a post-column infusion experiment to check for ion suppression from the sample matrix.Co-eluting matrix components can interfere with the ionization of the target analyte, reducing its signal.
6. Re-evaluate Extraction Efficiency Spike a blank matrix with a known amount of this compound before extraction and analyze the recovery.Poor recovery during sample preparation will lead to a low concentration of the analyte reaching the detector.
Guide 2: High Baseline Noise

This guide focuses on troubleshooting a noisy baseline, which can obscure the this compound peak and lead to a poor S/N ratio.

StepActionRationale
1. Check Solvent and Reagent Purity Prepare fresh mobile phases using high-purity solvents (e.g., LC-MS grade). Check for contamination in all reagents used.Contaminants in the mobile phase or reagents can contribute to a high chemical background.
2. Clean the Ion Source Follow the manufacturer's protocol to clean the ion source components (e.g., ESI capillary, spray shield).A contaminated ion source is a frequent cause of high background noise.
3. Inspect the LC System for Leaks and Contamination Check for any leaks in the LC flow path. Flush the system to remove any potential contaminants.Air leaks can cause pressure fluctuations and baseline noise, while system contamination can introduce interfering compounds.
4. Use a Guard Column If not already in use, install a guard column before the analytical column.A guard column can trap strongly retained matrix components that might otherwise slowly elute and contribute to baseline noise.
5. Implement Software-Based Noise Reduction Apply digital smoothing filters (e.g., Moving Average, Savitzky-Golay) or Fourier filtering to the acquired data.These computational methods can effectively reduce random noise in the chromatogram.
6. Check for Electronic Noise Ensure the mass spectrometer is properly grounded and shielded from sources of electromagnetic interference.Electronic noise can contribute to the overall baseline noise.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a poor signal-to-noise ratio in this compound detection?

A1: The most common causes are often related to matrix effects and suboptimal ionization. Biological samples contain numerous endogenous compounds that can co-elute with this compound and suppress its ionization in the mass spectrometer's source. Additionally, if the ion source parameters and mobile phase composition are not optimized for this compound, its ionization efficiency will be low, resulting in a weak signal.

Q2: How can I minimize matrix effects when analyzing this compound in a complex biological sample?

A2: To minimize matrix effects, a robust sample preparation method is essential. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective at removing interfering matrix components. Chromatographic separation can also be optimized to separate this compound from co-eluting matrix components. Using a stable isotope-labeled internal standard that co-elutes with this compound can also help to compensate for matrix effects.

Q3: What are the key instrument parameters to optimize for this compound detection by LC-MS/MS?

A3: For LC-MS/MS, you should optimize both the liquid chromatography and the mass spectrometry parameters. For the LC part, focus on the column chemistry, mobile phase composition (including pH and additives), and the gradient profile to achieve good peak shape and separation. For the MS/MS part, optimize the precursor and product ion selection (MRM transitions), collision energy, and ion source parameters (e.g., capillary voltage, gas flows, and temperatures).

Q4: Can software processing improve my signal-to-noise ratio?

A4: Yes, software processing can significantly improve the S/N ratio after data acquisition. Common techniques include signal averaging (if multiple injections are performed), digital smoothing filters like Savitzky-Golay, and Fourier filtering. These methods help to reduce random noise while preserving the signal of interest. However, it is important to use these tools carefully, as excessive filtering can distort the peak shape and affect quantitation.

Q5: My S/N ratio is still poor after optimizing sample preparation and instrument parameters. What else can I do?

A5: If you have thoroughly optimized your sample preparation and instrument settings, consider the following:

  • Increase sample injection volume: A larger injection volume can increase the signal, but may also worsen peak shape if not done carefully.

  • Use a smaller internal diameter column: This can increase sensitivity by reducing sample dilution.

  • Consider a different ionization technique: If you are using electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI) might provide a better response for this compound, depending on its chemical properties.

  • Perform signal averaging: If possible, inject the same sample multiple times and average the signals. This can improve the S/N ratio by the square root of the number of scans.

Experimental Protocols

Protocol 1: General LC-MS/MS Method Optimization for this compound
  • Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a working solution of 100 ng/mL in the initial mobile phase composition.

  • Direct Infusion/Flow Injection Analysis: Infuse the working solution directly into the mass spectrometer to optimize the MS parameters.

    • Select the ionization mode (positive or negative ESI) that gives the highest response for this compound.

    • Identify the precursor ion (the molecular ion or a common adduct).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Optimize the collision energy for each fragment ion to maximize its intensity.

    • Select at least two MRM transitions (one for quantification, one for confirmation).

  • LC Method Development:

    • Column Selection: Start with a C18 column, which is a good general-purpose column for small molecules.

    • Mobile Phase Selection: Use a common mobile phase system, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Optimization: Run a fast gradient (e.g., 5-95% B in 5 minutes) to determine the approximate retention time of this compound. Based on this, develop a more focused gradient around the elution time to ensure good separation from any potential interferences.

    • Flow Rate: Use a flow rate appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • System Suitability: Once the method is developed, inject the working standard multiple times to ensure good peak shape, retention time stability, and signal intensity.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

G General Troubleshooting Workflow for Poor S/N Ratio start Poor S/N Ratio Observed sample_prep Check Sample Preparation - Fresh standards? - Proper extraction? - Matrix effects? start->sample_prep lc_system Evaluate LC System - Leaks? - Column performance? - Mobile phase contamination? sample_prep->lc_system If unresolved ms_system Optimize MS Detection - Ion source clean? - Parameters optimized? - Calibration correct? lc_system->ms_system If unresolved data_proc Review Data Processing - Appropriate integration? - Noise filtering needed? ms_system->data_proc If unresolved end S/N Ratio Improved data_proc->end

Caption: A step-by-step workflow for troubleshooting a poor S/N ratio.

G Typical SPE Workflow for this compound start Plasma Sample pretreatment Pre-treatment (e.g., Protein Precipitation) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Remove Interferences) loading->washing elution Elution (Collect this compound) washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: A typical solid-phase extraction (SPE) workflow.

G Factors Influencing Signal-to-Noise Ratio sn_ratio Signal-to-Noise Ratio (S/N) signal Signal sn_ratio->signal increases with noise Noise sn_ratio->noise decreases with analyte_conc Analyte Concentration signal->analyte_conc ionization_eff Ionization Efficiency signal->ionization_eff instrument_sens Instrument Sensitivity signal->instrument_sens chemical_noise Chemical Noise (e.g., Matrix, Solvents) noise->chemical_noise electronic_noise Electronic Noise (e.g., Detector) noise->electronic_noise

References

Modifying existing protocols for Fluenetil analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluenetil analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on modifying existing analytical protocols for this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the quantification of this compound?

A1: The primary analytical methods for this compound, a former acaricide, are based on general pesticide residue analysis techniques. The most common and effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2][3] For GC, detectors such as Flame Ionization Detector (FID), Electron Capture Detector (ECD), and Mass Spectrometry (MS) are suitable.[1][4] For HPLC, a UV detector or a mass spectrometer can be used for detection.

Q2: What is the recommended sample preparation technique for this compound analysis in complex matrices?

A2: For the analysis of pesticide residues like this compound in complex matrices such as agricultural products or environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended. This method involves an extraction with a solvent like acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.

Q3: My chromatogram shows no peaks after injecting my prepared sample. What could be the issue?

A3: There are several potential reasons for not observing any peaks. In HPLC or GC, this could be due to an issue with the injection process, a complete lack of analyte in the sample, or a problem with the detector. Check to ensure the syringe is drawing and injecting the sample correctly, that the instrument is powered on and the detector is functioning, and that the sample concentration is within the detection limits of the instrument. Also, verify that the sample preparation was successful and that the analyte was not lost during extraction or cleanup.

Q4: I am observing significant peak tailing in my HPLC analysis. What are the common causes and solutions?

A4: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself. Common causes include an inappropriate mobile phase pH, column contamination, or a void at the column inlet. To troubleshoot, try adjusting the mobile phase pH, flushing the column with a strong solvent to remove contaminants, or replacing the column if it is old or has been subjected to pressure shocks.

Q5: How can I improve the resolution between this compound and other co-eluting peaks?

A5: To improve resolution, you can modify several chromatographic parameters. In HPLC, you can adjust the mobile phase composition, change the column temperature, or switch to a column with a different stationary phase chemistry. In GC, optimizing the temperature program (the rate of temperature increase) can significantly improve separation. Using a longer column or a column with a smaller internal diameter can also enhance resolution.

Troubleshooting Guides

HPLC System Troubleshooting
Problem Possible Cause Recommended Solution Reference
High Backpressure Blockage in the system (e.g., plugged frit, column contamination).Backflush the column. Wash the column with a strong solvent. Check for blockages in the tubing and fittings.
Low Backpressure Leak in the system. Worn pump seals.Check all fittings for leaks. Replace pump seals if necessary. Ensure the mobile phase reservoir is not empty.
Baseline Noise (Regular) Air bubbles in the system. Detector lamp issue.Degas the mobile phase. Purge the pump. Replace the detector lamp if its energy is low.
Retention Time Drift Poor temperature control. Inconsistent mobile phase composition.Use a column oven for stable temperature. Prepare fresh mobile phase and ensure proper mixing.
Split Peaks Void in the column. Sample solvent incompatible with mobile phase.Replace the column. Dissolve the sample in a solvent similar in strength to the mobile phase.
GC System Troubleshooting
Problem Possible Cause Recommended Solution Reference
Poor Peak Shape (Tailing) Active sites in the inlet liner or column. Column contamination.Use a deactivated inlet liner. Bake out the column at a high temperature. Trim the front end of the column.N/A
Ghost Peaks Contamination in the syringe, inlet, or gas lines.Clean the syringe. Bake out the inlet and column. Use high-purity gases.N/A
Irreproducible Peak Areas Leaking syringe or septum. Inconsistent injection volume.Replace the syringe and septum. Use an autosampler for consistent injections.N/A
Baseline Drift Column bleed. Contaminated carrier gas.Condition the column. Use a gas purifier for the carrier gas.N/A
Loss of Sensitivity Contaminated detector. Leak in the system.Clean the detector according to the manufacturer's instructions. Perform a leak check.

Experimental Protocols

Protocol 1: this compound Analysis in Agricultural Samples using QuEChERS and GC-MS

This protocol describes the extraction and analysis of this compound from a fruit or vegetable matrix.

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake again for 1 minute and centrifuge.

  • Cleanup (dSPE): Take an aliquot of the supernatant and add it to a dSPE tube containing a sorbent like primary secondary amine (PSA) to remove organic acids and other interferences. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Analysis

  • GC Column: Use a low-bleed capillary column suitable for pesticide analysis, such as an Rxi-5ms.

  • Inlet: Set the injector temperature to 250 °C.

  • Oven Program: A typical starting temperature is 60°C, held for 1-2 minutes, then ramped at 20-30°C/min to a final temperature of around 280-300°C.

  • Carrier Gas: Use helium as the carrier gas.

  • MS Detector: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, or in full scan mode for qualitative analysis.

Quantitative Data Summary

The following table summarizes typical performance data for pesticide analysis methods.

Parameter Typical Value Description
Limit of Detection (LOD) 0.01 - 10 µg/kgThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.05 - 20 µg/kgThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Recovery 70 - 120%The percentage of the known amount of analyte that is detected by the analytical method.
Relative Standard Deviation (RSD) < 20%A measure of the precision of the analytical method.
Correlation Coefficient (R²) ≥ 0.99A measure of the linearity of the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenize Sample extraction 2. Add Acetonitrile & Salts homogenization->extraction Transfer cleanup 3. dSPE Cleanup extraction->cleanup Supernatant gc_ms 4. GC-MS Analysis cleanup->gc_ms Final Extract data_processing 5. Data Processing gc_ms->data_processing Chromatogram

Caption: Workflow for this compound analysis using QuEChERS and GC-MS.

troubleshooting_logic start Chromatographic Problem (e.g., Peak Tailing) check_pressure Check System Pressure start->check_pressure high_pressure High Pressure? check_pressure->high_pressure low_pressure Low Pressure? high_pressure->low_pressure No troubleshoot_high Action: Check for Blockages high_pressure->troubleshoot_high Yes normal_pressure Normal Pressure low_pressure->normal_pressure No troubleshoot_low Action: Check for Leaks low_pressure->troubleshoot_low Yes troubleshoot_peak Action: Check Column & Mobile Phase normal_pressure->troubleshoot_peak

Caption: Logic diagram for troubleshooting common HPLC/GC issues.

References

Technical Support Center: Synthesis of Fluenetil Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fluenetil and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound and its analogs?

A common and versatile synthetic approach involves a two-step process:

  • Suzuki-Miyaura Coupling: To create the substituted biphenyl-4-ylacetic acid core. This involves the reaction of a (4-(carboxymethyl)phenyl)boronic acid or its ester with a substituted aryl halide.

  • Fischer Esterification: The resulting biphenyl-4-ylacetic acid is then esterified with 2-fluoroethanol or a corresponding fluoroalkanol using an acid catalyst to yield the final this compound analog.

Q2: What are the key safety precautions when handling this compound and its intermediates?

This compound is classified as a toxic compound.[1][2] It is crucial to handle it and its precursors with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each specific compound before use.

Q3: How can I monitor the progress of my reactions?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the Suzuki-Miyaura coupling and the Fischer esterification. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: What is the likely mechanism of action for novel this compound analogs?

Many insecticides and acaricides with structures similar to this compound act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[3][4][5] By blocking the GABA-gated chloride channel, these compounds inhibit the hyperpolarization of the neuronal membrane, leading to hyperexcitation of the central nervous system in insects.

Troubleshooting Guides

Part 1: Suzuki-Miyaura Coupling for Biphenyl-4-ylacetic Acid Analogs

Issue 1: Low or no yield of the desired biphenyl-4-ylacetic acid.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst is sensitive to air and moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst. Consider using a pre-catalyst that is more stable to air.

  • Possible Cause 2: Poor Quality Reagents. The boronic acid or aryl halide may be of poor quality or contain impurities.

    • Solution: Use high-purity reagents. Boronic acids can dehydrate to form boroxines upon storage; consider dissolving the boronic acid in the reaction solvent with the base and stirring for a period before adding the other reagents.

  • Possible Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical for the catalytic cycle.

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF, with or without water). The optimal combination will depend on the specific substrates.

Issue 2: Significant formation of a dehalogenated byproduct.

  • Possible Cause: Premature reductive elimination from a palladium-hydride intermediate. This is more common with electron-rich aryl halides and certain bases or solvents (like alcohols) that can act as hydride sources.

    • Solution:

      • Ligand Choice: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can promote the desired reductive elimination of the cross-coupled product.

      • Base Selection: Use a non-hydroxide base like K₃PO₄ or CsF.

      • Solvent System: Avoid alcoholic solvents if dehalogenation is a major issue. Use anhydrous aprotic solvents like dioxane or toluene.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Part 2: Fischer Esterification of Biphenyl-4-ylacetic Acids

Issue 1: Low conversion to the ester.

  • Possible Cause 1: Equilibrium Limitation. Fischer esterification is a reversible reaction.

    • Solution: To drive the equilibrium towards the product, use a large excess of the fluoroalkanol (it can often be used as the solvent). Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Possible Cause 2: Steric Hindrance. If either the biphenyl-4-ylacetic acid analog or the fluoroalkanol is sterically hindered, the reaction rate will be significantly slower.

    • Solution: Increase the reaction time and/or temperature. Consider using a more potent acid catalyst, but be mindful of potential side reactions. Alternatively, activate the carboxylic acid first by converting it to an acid chloride or using a coupling agent like DCC or EDC.

Issue 2: The reaction has stalled and does not proceed to completion.

  • Possible Cause: Insufficient catalyst or catalyst deactivation.

    • Solution: Add a fresh portion of the acid catalyst. Ensure that the reaction is being conducted under anhydrous conditions, as water can hydrolyze the ester product and inhibit the catalyst.

Issue 3: Difficulty in purifying the final ester product.

  • Possible Cause: Similar polarity of the product and unreacted starting material.

    • Solution:

      • Work-up: During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.

      • Column Chromatography: If the product and starting alcohol have similar polarities, careful selection of the solvent system for column chromatography is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Biphenyl-functionalized chromatography columns can also offer enhanced separation for these types of molecules.

Data Presentation

Table 1: Suzuki-Miyaura Coupling Yields for Substituted Biphenyl-4-ylacetic Acids

EntryAryl BromidePhenylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Bromophenylacetic acidPhenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2)Toluene/H₂O801285-95
24-Bromophenylacetic acid4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DME/H₂O901080-90
34-Bromophenylacetic acid4-Nitrophenylboronic acidXPhos Pd G2 (1)K₃PO₄ (2)Dioxane100875-85
44-Bromo-3-methylphenylacetic acidPhenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)DMF951282-92
54-Bromo-2-fluorophenylacetic acidPhenylboronic acidSPhos Pd G2 (1)K₃PO₄ (2)Dioxane/H₂O1001070-80

Table 2: Fischer Esterification Yields for this compound Analogs

EntryCarboxylic AcidFluoroalkanolCatalystConditionsTime (h)Yield (%)
1[1,1'-Biphenyl]-4-ylacetic acid2-FluoroethanolH₂SO₄ (cat.)Reflux680-90
2[1,1'-Biphenyl]-4-ylacetic acid3-Fluoropropan-1-olp-TsOH (cat.)Reflux875-85
34'-Methoxy-[1,1'-biphenyl]-4-ylacetic acid2-FluoroethanolH₂SO₄ (cat.)Reflux682-92
4[1,1'-Biphenyl]-4-ylacetic acid2-Fluoro-2-methylpropan-1-olH₂SO₄ (cat.)Reflux, Dean-Stark2450-60
54'-Nitro-[1,1'-biphenyl]-4-ylacetic acid2-FluoroethanolH₂SO₄ (cat.)Reflux870-80

Experimental Protocols

Protocol 1: Synthesis of [1,1'-Biphenyl]-4-ylacetic acid via Suzuki-Miyaura Coupling
  • To a round-bottom flask, add 4-bromophenylacetic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-catalyst like Pd(PPh₃)₄, 1-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and ethyl acetate.

  • Separate the aqueous layer and acidify it with 1M HCl to a pH of ~2.

  • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound via Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser, add [1,1'-biphenyl]-4-ylacetic acid (1.0 equiv.) and a large excess of 2-fluoroethanol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux (the boiling point of 2-fluoroethanol is ~103 °C) and stir for 6-8 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Mandatory Visualization

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synthesis GABA_released GABA GABA_vesicle->GABA_released Release GABA_Receptor GABA-A Receptor (Chloride Channel) GABA_released->GABA_Receptor Binds to Hyperpolarization Hyperpolarization (Inhibition) GABA_Receptor->Hyperpolarization Leads to Chloride_ion Cl⁻ Chloride_ion->GABA_Receptor Influx Fluenetil_Analog This compound Analog Fluenetil_Analog->GABA_Receptor Blocks

Caption: GABAergic synapse and the antagonistic action of this compound analogs.

Experimental_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Fischer Esterification cluster_purification Work-up & Purification Aryl_Halide Aryl Halide (e.g., 4-Bromophenylacetic acid) Reaction1 Pd Catalyst, Base Toluene/H₂O, 80-100°C Aryl_Halide->Reaction1 Boronic_Acid Boronic Acid (e.g., Phenylboronic acid) Boronic_Acid->Reaction1 Intermediate Biphenyl-4-ylacetic Acid Analog Reaction1->Intermediate Reaction2 Acid Catalyst Reflux Intermediate->Reaction2 Fluoroalkanol Fluoroalkanol (e.g., 2-Fluoroethanol) Fluoroalkanol->Reaction2 Final_Product This compound Analog Reaction2->Final_Product Workup Aqueous Work-up (Base Wash) Final_Product->Workup Purification Column Chromatography Workup->Purification

Caption: General experimental workflow for the synthesis of this compound analogs.

Troubleshooting_Logic Start Low Yield in Suzuki Coupling? Check_Catalyst Is the catalyst active and the reaction anaerobic? Start->Check_Catalyst Yes Success Problem Solved Start->Success No Check_Reagents Are reagents pure? Check_Catalyst->Check_Reagents Yes Optimize_Conditions Optimize base, solvent, and temperature. Check_Catalyst->Optimize_Conditions No Check_Reagents->Optimize_Conditions No Dehalogenation Significant Dehalogenation? Check_Reagents->Dehalogenation Yes Optimize_Conditions->Success Dehalogenation->Optimize_Conditions No Change_Ligand Use bulky, electron-rich phosphine ligands. Dehalogenation->Change_Ligand Yes Change_Base_Solvent Use non-hydroxide base and aprotic solvent. Change_Ligand->Change_Base_Solvent Change_Base_Solvent->Success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

References

Ensuring the stability of Fluenetil under various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fluenetil Stability

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability of this compound throughout their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Based on available safety data, it is also recommended to keep it locked up and away from food and animal feed.[1][3] For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation.

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. It is probably insoluble in water.[3] For organic solvents, prepare solutions fresh whenever possible. If storage is necessary, store solutions at -20°C or -80°C in airtight vials to prevent solvent evaporation and protect from light. It is recommended to perform a stability test for your specific solvent and concentration.

Q3: What are the potential degradation pathways for this compound?

A3: As a fluorinated ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ester bond to yield 2-fluoroethanol and ([1,1′-biphenyl]-4-yl)acetic acid. Exposure to strong oxidizing agents can also lead to degradation. Degradation of pesticides can also be influenced by factors like light (photolysis) and temperature.

Q4: Is this compound sensitive to light?

Q5: I see crystals forming in my this compound solution upon cold storage. What should I do?

A5: Crystal formation upon cooling indicates that the concentration of this compound may be too high for the chosen solvent at that temperature, leading to precipitation. You can try to gently warm the solution to redissolve the crystals. If the issue persists, consider using a lower concentration or a different solvent system. Always ensure the compound is fully dissolved before use in an experiment.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent experimental results.

If you are observing variability in your results, it could be due to the degradation of your this compound stock.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_stock 1. Check Age and Storage of Solid Stock start->check_stock check_solution 2. Check Storage of Working Solution check_stock->check_solution run_qc 3. Perform Quality Control (e.g., HPLC, LC-MS) check_solution->run_qc is_degraded Degradation Detected? run_qc->is_degraded discard Discard and Prepare Fresh Stock/Solution is_degraded->discard Yes investigate Investigate Other Experimental Variables is_degraded->investigate No end Problem Resolved discard->end investigate->end G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_solution Prepare this compound Solution at Known Concentration prep_aliquots Aliquot into Multiple Vials prep_solution->prep_aliquots t0 T=0 Analysis prep_aliquots->t0 store Store Aliquots under Desired Conditions t0->store sample Sample at Predetermined Time Points store->sample analyze Analyze Samples via HPLC or LC-MS sample->analyze calculate Calculate Remaining this compound (%) analyze->calculate G cluster_products Degradation Products This compound This compound (C16H15FO2) plus + This compound->plus water H2O (Acid/Base Catalyst) plus->water products water->products  Ester Hydrolysis Acid ([1,1′-biphenyl]-4-yl)acetic acid products->Acid Alcohol 2-fluoroethanol products->Alcohol

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Small Molecule Compound Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when working with small molecule compounds like Fluenetil.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in cell-based assays?

A1: Batch-to-batch variability in cell-based assays can arise from several factors. These can be broadly categorized into three main areas: biological variability, procedural or technical variability, and reagent variability.[1][2][3][4]

  • Biological Variability: This is inherent to the living systems being studied. Key sources include the genetic drift of cell lines over time with repeated passaging, inconsistencies in cell density at the time of the experiment, and the use of cells from different passage numbers.[5] Cell lines should be obtained from trusted sources like the American Type Culture Collection (ATCC) to ensure proper authentication.

  • Procedural/Technical Variability: These are variations introduced by the person performing the experiment or the equipment used. Inconsistent liquid handling, such as pipetting errors, is a major contributor. Other factors include variations in incubation times, temperature fluctuations, and even minor changes in cell handling techniques like washing steps.

  • Reagent Variability: The quality and consistency of reagents are critical. Batch-to-batch differences in serum, for example, can significantly impact cell growth and morphology. The stability of the compound stock solution and the use of different lots of assay reagents can also introduce variability.

Q2: How can I minimize variability originating from my cell culture practices?

A2: To minimize variability from cell culture, it is crucial to standardize your procedures. This includes:

  • Standardizing Cell Passaging: Limit the number of times your cells are passaged to prevent phenotypic drift. Always use cells within a consistent and defined passage number range for your experiments.

  • Consistent Culture Conditions: Maintain consistent cell densities in your stock flasks and ensure the time between passaging and starting an experiment is the same for each batch. This helps to ensure that the cells are in a similar metabolic state.

  • Using Cryopreserved Cell Stocks: A highly effective method is to create a large, cryopreserved master cell bank. For each experiment, a new vial of cells is thawed, eliminating the variability that can be introduced by continuous culturing.

Q3: My compound's IC50 value varies between experiments. What should I investigate?

A3: Fluctuations in IC50 values are a common issue. A systematic troubleshooting approach is recommended. The following diagram illustrates a logical workflow for investigating the source of this variability.

A Inconsistent IC50 Values Observed B Check Compound Preparation and Storage A->B C Review Cell Culture Procedures A->C D Examine Assay Protocol and Execution A->D E Analyze Data Processing A->E F Freshly Prepare Stock Solution B->F G Verify Solvent and Dilution Series B->G H Standardize Cell Passage Number C->H I Ensure Consistent Seeding Density C->I J Check Incubation Times and Conditions D->J K Validate Liquid Handling Accuracy D->K L Use Consistent Reagent Lots D->L M Normalize Data to Controls Consistently E->M N Re-evaluate Curve Fitting Parameters E->N

Troubleshooting workflow for inconsistent IC50 values.

Q4: What is the best way to prepare and store a small molecule compound like this compound to ensure its stability?

A4: The stability of your compound is paramount. For a compound like this compound, which is a fluorinated ester, care should be taken to avoid degradation.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble and stable. Acetonitrile is a common choice for many pesticides.

  • Stock Solution Preparation: Prepare a concentrated stock solution, typically at 1 mg/mL or 10 mM. Use high-quality, anhydrous solvents to prevent hydrolysis.

  • Storage Conditions: Store stock solutions in small, single-use aliquots in amber glass vials to protect from light and repeated freeze-thaw cycles. For many compounds, storage at -20°C is recommended. Always check for precipitation after thawing.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment to avoid degradation that can occur at lower concentrations.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells
Potential Cause Troubleshooting Step Success Indicator
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.Coefficient of variation (CV) between replicate wells is less than 15%.
Edge Effects in Plates Avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media to maintain a humid environment.Reduced variability between inner and outer wells.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into different wells.Consistent cell numbers across all wells at the start of the experiment.
Improper Mixing of Reagents Gently mix plates on an orbital shaker after adding reagents. Avoid vigorous shaking that can dislodge cells.Uniform color development or signal intensity across the plate.
Issue 2: Inconsistent Cell Viability or Growth Between Batches
Potential Cause Troubleshooting Step Success Indicator
Serum Batch Variability Test a new batch of serum on a small scale before purchasing a large quantity. Gradually adapt cells to the new serum.Consistent cell morphology and growth rates between serum batches.
Inconsistent CO2 or Temperature Calibrate and monitor incubators regularly. Ensure proper humidity levels to prevent evaporation.Stable and reproducible cell growth curves.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma. Discard any contaminated cultures.Improved cell health and consistent experimental outcomes.
Cell Seeding Density Optimize and standardize the cell seeding density for your specific assay and cell line.Linear and reproducible cell growth and assay signal.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a stable stock solution of a small molecule compound like this compound.

  • Materials:

    • This compound (or other small molecule compound)

    • Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile

    • Sterile, amber glass vials

    • Calibrated analytical balance

    • Calibrated micropipettes

  • Procedure for 10 mM Stock Solution:

    • Calculate the mass of this compound needed to prepare a 10 mM stock solution (Molar mass of this compound: 258.29 g/mol ).

    • Weigh the required amount of this compound using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of solvent (e.g., DMSO) to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, amber glass vials.

    • Store the aliquots at -20°C.

  • Procedure for Working Solutions:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your dose-response curve.

    • Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Protocol 2: Standardized Cell Seeding for a 96-Well Plate Assay

This protocol provides a standardized method for seeding cells to minimize variability in a 96-well plate format.

  • Materials:

    • Adherent cells in logarithmic growth phase

    • Complete cell culture medium

    • Trypsin-EDTA

    • 96-well flat-bottom tissue culture plates

    • Hemocytometer or automated cell counter

    • Sterile PBS

  • Procedure:

    • Aspirate the medium from a flask of 70-80% confluent cells.

    • Wash the cells once with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and gently pipette to create a single-cell suspension.

    • Count the cells using a hemocytometer or automated cell counter.

    • Calculate the volume of cell suspension needed to achieve the desired seeding density (e.g., 5,000 cells/well) in a final volume of 100 µL per well.

    • Dilute the cells in the required volume of complete medium.

    • Gently swirl the cell suspension before and during plating to ensure a homogenous mixture.

    • Pipette 100 µL of the cell suspension into each well of the 96-well plate.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO2 before adding the compound.

Signaling Pathways and Workflows

While the specific signaling pathway for this compound is not well-documented in a research context, many insecticides act on ion channels in the nervous system. For instance, some insecticides are known to block GABA-gated chloride channels. The following diagram illustrates a generalized workflow for a cell-based viability assay, a common experiment when testing a new compound.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay and Data Collection cluster_analysis Data Analysis A Prepare Cell Suspension B Seed Cells in 96-Well Plate A->B D Incubate Cells (24h) B->D C Prepare Compound Dilutions E Add Compound Dilutions to Cells C->E D->E F Incubate with Compound (48-72h) E->F G Add Viability Reagent (e.g., MTT, CellTiter-Glo) F->G H Incubate as per Reagent Protocol G->H I Read Plate (Spectrophotometer/Luminometer) H->I J Normalize Data to Vehicle Control I->J K Plot Dose-Response Curve J->K L Calculate IC50 K->L

Generalized workflow for a cell viability assay.

References

Validation & Comparative

A Comparative Analysis of Fluenetil's Efficacy Against Resistant Mite Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the acaricide Fluenetil, contrasting its mechanism of action with that of currently used alternatives, particularly in the context of widespread resistance in mite populations. While this compound is no longer in production, its unique mode of action offers valuable insights for the development of novel acaricides to combat resistant mite species. This document is intended for researchers, scientists, and professionals involved in drug development.

Introduction to this compound and the Challenge of Acaricide Resistance

This compound (2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate) is a fluorinated ester compound formerly used as an acaricide and insecticide.[1][2] Its use has been discontinued, and it is not registered as a pesticide in the United States.[2] However, with the rise of resistance in mite species to commonly used acaricides, a re-examination of older compounds with different modes of action can provide a valuable framework for future research and development.

Mite populations, particularly the honeybee ectoparasite Varroa destructor, have developed significant resistance to pyrethroids (e.g., flumethrin, tau-fluvalinate) and formamidines (e.g., amitraz).[3][4] This resistance poses a major threat to agriculture and apiculture. Understanding the mechanisms of both action and resistance is crucial for developing sustainable mite control strategies.

Comparative Mechanism of Action

The primary difference between this compound and many modern acaricides lies in their target sites within the mite. This compound acts as a pro-acaricide, meaning it is metabolized into a toxic compound, which then disrupts a fundamental metabolic pathway. In contrast, pyrethroids and amitraz are neurotoxins.

This compound: Inhibition of the Krebs Cycle

The toxic action of this compound is a result of "lethal synthesis." After absorption, esterases within the mite cleave the this compound molecule, releasing monofluoroethanol. This is then oxidized to monofluoroacetic acid, which is subsequently converted to fluorocitrate. Fluorocitrate then inhibits aconitase, a key enzyme in the Krebs cycle (citric acid cycle), leading to a shutdown of cellular energy production and eventual death of the mite.

Fluenetil_Mechanism This compound This compound (Pro-acaricide) Metabolism Esteratic Cleavage (in mite) This compound->Metabolism Monofluoroethanol Monofluoroethanol Metabolism->Monofluoroethanol Oxidation Oxidation Monofluoroethanol->Oxidation Monofluoroacetic_Acid Monofluoroacetic Acid Oxidation->Monofluoroacetic_Acid Conversion Conversion Monofluoroacetic_Acid->Conversion Fluorocitrate Fluorocitrate (Toxic Metabolite) Conversion->Fluorocitrate Inhibition Inhibition Fluorocitrate->Inhibition Aconitase Aconitase (Krebs Cycle Enzyme) Aconitase->Inhibition Krebs_Cycle_Block Krebs Cycle Blocked Inhibition->Krebs_Cycle_Block Cell_Death Cell Death Krebs_Cycle_Block->Cell_Death

Caption: Metabolic activation pathway of this compound.
Pyrethroids: Disruption of Voltage-Gated Sodium Channels

Pyrethroids, such as flumethrin and tau-fluvalinate, act on the nervous system of the mite. They bind to voltage-gated sodium channels (VGSCs) in nerve cell membranes, forcing them to remain open. This leads to a continuous influx of sodium ions, causing hyperactivity of the nervous system, followed by paralysis and death.

Resistance to pyrethroids is well-documented and often arises from mutations in the VGSC gene. These mutations alter the binding site of the pyrethroid, reducing its efficacy. Common mutations include substitutions at the L925 position of the VGSC gene, such as L925V, L925I, and L925M.

Pyrethroid_Resistance cluster_Susceptible Susceptible Mite cluster_Resistant Resistant Mite Pyrethroid_S Pyrethroid VGSC_S Voltage-Gated Sodium Channel (Wild Type) Pyrethroid_S->VGSC_S Binds to channel Binding_S Successful Binding VGSC_S->Binding_S Channel_Open_S Channel Remains Open Binding_S->Channel_Open_S Na_Influx_S Continuous Na+ Influx Channel_Open_S->Na_Influx_S Hyperactivity_S Nerve Hyperactivity Na_Influx_S->Hyperactivity_S Paralysis_Death_S Paralysis & Death Hyperactivity_S->Paralysis_Death_S Pyrethroid_R Pyrethroid VGSC_R Mutated VGSC (e.g., L925V) Pyrethroid_R->VGSC_R Fails to bind effectively Binding_R Binding Prevented VGSC_R->Binding_R Channel_Function_R Normal Channel Function Binding_R->Channel_Function_R Survival_R Mite Survives Channel_Function_R->Survival_R

Caption: Pyrethroid action and resistance mechanism.

Data Presentation: Comparison of Acaricide Properties

The following tables summarize the key properties of this compound and two major classes of currently used acaricides.

Table 1: Comparison of Acaricide Mechanisms

FeatureThis compoundPyrethroids (e.g., Flumethrin)Formamidines (e.g., Amitraz)
Chemical Class Fluorinated EsterSynthetic PyrethroidFormamidine
Target System MetabolicNervous SystemNervous System
Specific Target Aconitase (in Krebs Cycle)Voltage-Gated Sodium ChannelsOctopamine Receptors
Mode of Action Inhibition of cellular respirationDisruption of nerve impulse transmissionMimics octopamine, leading to hyperactivity and paralysis
Type of Action Pro-acaricide (requires metabolic activation)Contact neurotoxinContact neurotoxin

Table 2: Documented Resistance in Varroa destructor

Acaricide ClassResistance MechanismKey Genes/Mutations
Pyrethroids Target-site insensitivityPoint mutations in the voltage-gated sodium channel (VGSC) gene (e.g., L925V, L925I, L925M).
Metabolic resistanceIncreased activity of detoxifying enzymes like cytochrome P-450 monooxygenases.
Formamidines Target-site insensitivityMutations in the octopamine receptor gene.
Metabolic resistanceEnhanced detoxification (less characterized than in pyrethroids).

Experimental Protocols for Resistance Validation

Validating the efficacy of an acaricide against resistant mite species requires standardized experimental protocols. The following methodologies are commonly cited in the literature for assessing acaricide resistance.

Lethal Dose (LD50) Bioassay

This method determines the dose of an acaricide required to kill 50% of a test population of mites.

Objective: To quantify the level of phenotypic resistance to an acaricide.

Methodology:

  • Mite Collection: Collect live adult female mites from honeybee colonies.

  • Dose Preparation: Prepare a series of dilutions of the acaricide in a suitable solvent (e.g., hexane).

  • Exposure: Apply a precise amount of each dilution to a surface (e.g., the inside of a petri dish). A control group with only the solvent is also prepared.

  • Mite Introduction: Place a known number of live mites (e.g., 10-20) into each petri dish.

  • Incubation: Incubate the mites for a set period (e.g., 2-24 hours) under controlled temperature and humidity.

  • Mortality Assessment: After incubation, assess mite mortality. Mites that do not respond to stimuli (e.g., a fine brush) are considered dead.

  • Data Analysis: Use probit analysis to calculate the LD50 value. Higher LD50 values in a population compared to a known susceptible population indicate resistance.

Molecular Genotyping for Resistance Alleles

This method identifies the genetic basis of resistance by detecting specific mutations.

Objective: To determine the frequency of known resistance-conferring mutations in a mite population.

Methodology:

  • Sample Collection: Collect individual mites (live or preserved in ethanol).

  • DNA Extraction: Extract genomic DNA from each mite.

  • PCR Amplification: Use Polymerase Chain Reaction (PCR) to amplify the specific gene region known to harbor resistance mutations (e.g., the L925 region of the VGSC gene for pyrethroid resistance).

  • Genotyping:

    • Sequencing: Directly sequence the PCR product to identify the specific nucleotide changes.

    • PCR-RFLP: (Restriction Fragment Length Polymorphism) If the mutation creates or destroys a restriction enzyme site, the PCR product can be digested with that enzyme, and the resulting fragments analyzed by gel electrophoresis to determine the genotype.

  • Data Analysis: Calculate the frequency of susceptible and resistant alleles in the population.

Experimental_Workflow cluster_Phenotypic Phenotypic Analysis (LD50) cluster_Genotypic Genotypic Analysis Mite_Collection_P Collect Live Mites Exposure Expose Mites to Acaricide Mite_Collection_P->Exposure Dose_Prep Prepare Acaricide Dilutions Dose_Prep->Exposure Mortality_Assess Assess Mortality Exposure->Mortality_Assess LD50_Calc Calculate LD50 Mortality_Assess->LD50_Calc Resistance_Profile Comprehensive Resistance Profile LD50_Calc->Resistance_Profile Mite_Collection_G Collect Mite Samples DNA_Extraction Extract DNA Mite_Collection_G->DNA_Extraction PCR Amplify Target Gene (e.g., VGSC) DNA_Extraction->PCR Sequencing Sequence or RFLP Analysis PCR->Sequencing Allele_Freq Determine Allele Frequency Sequencing->Allele_Freq Allele_Freq->Resistance_Profile

Caption: Workflow for assessing acaricide resistance.

Conclusion and Future Outlook

While this compound is a historical acaricide, its mechanism of action, which targets a fundamental metabolic pathway rather than the nervous system, is highly relevant in the current landscape of widespread neurotoxin resistance. Mite populations resistant to pyrethroids or amitraz via target-site mutations would likely not exhibit cross-resistance to a compound like this compound.

This retrospective analysis underscores the critical need for developing and introducing acaricides with novel modes of action. The principles behind this compound's "lethal synthesis" approach could inspire the development of new pro-acaricides that are selectively activated within the target mite species. Future research should focus on identifying and validating new molecular targets in mites, moving beyond the heavily exploited nervous system. By diversifying the chemical classes of acaricides, it may be possible to implement more effective and sustainable resistance management strategies.

References

Navigating the Acaricide Landscape: A Guide to Alternatives for Integrated Pest Management in a Post-Fluenetil Era

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the discontinuation of the organofluorine acaricide Fluenetil necessitates a comprehensive understanding of viable alternatives for integrated pest management (IPM). This guide provides a comparative overview of modern acaricides, detailing their mechanisms of action, performance data from experimental studies, and standardized protocols for efficacy evaluation.

This compound, an obsolete acaricide, operated through a unique mechanism of lethal synthesis. Once absorbed, it is metabolized into monofluoracetic acid, a potent inhibitor of aconitase, a critical enzyme in the Krebs cycle. This inhibition leads to a buildup of citrate, disrupting cellular respiration and ultimately causing the death of the mite. While effective, its withdrawal from the market has paved the way for a new generation of acaricides with diverse modes of action, offering improved safety profiles and efficacy against resistant mite populations.

Comparative Analysis of Modern Acaricides

The following sections detail the characteristics of prominent alternative acaricides, supported by experimental data where available. It is important to note that direct comparative studies including this compound are largely unavailable due to its obsolete status. The performance data presented here is derived from studies comparing these alternatives against other commercially available products or susceptible mite populations.

Novel Chemical Acaricides

A new wave of synthetic acaricides offers highly specific modes of action, providing effective control and better integration into IPM programs.

Acynonapyr: This novel acaricide is a modulator of calcium-activated potassium (KCa2) channels. By inhibiting these channels, Acynonapyr disrupts the nervous system of mites, leading to paralysis and death.

Flupentiofenox: With a unique mode of action, Flupentiofenox inhibits the mitochondrial β-oxidation of fatty acids. This disruption of a key energy production pathway leads to a rapid cessation of feeding and subsequent mortality. Studies have shown it to be effective against all life stages of spider mites, including populations resistant to other acaricides.

Spiromesifen: As an inhibitor of acetyl-CoA carboxylase, Spiromesifen disrupts lipid biosynthesis in mites. This mode of action is particularly effective against juvenile stages, preventing their development into reproductive adults.

Bifenazate: This selective miticide acts on the mitochondrial complex III, inhibiting cellular respiration. It provides rapid knockdown of mites and has a favorable safety profile for many beneficial insects, making it a valuable tool in IPM.

Abamectin: A widely used acaricide derived from the soil bacterium Streptomyces avermitilis, Abamectin is a glutamate-gated chloride channel modulator. It blocks nerve signals in mites, leading to paralysis and death.

METI (Mitochondrial Electron Transport Inhibitor) Acaricides: This group includes compounds like Fenpyroximate and Fenazaquin, which inhibit Complex I of the mitochondrial electron transport chain. This disruption of ATP production is lethal to mites at all life stages.

Efficacy Data of Alternative Acaricides

The following table summarizes the efficacy of various alternative acaricides against the two-spotted spider mite (Tetranychus urticae), a common pest in agriculture.

AcaricideTarget Mite StageEfficacy (% Mortality)Source
Flupentiofenox All stages100% at 3.2 ppm against resistant strains[1]
Spiromesifen Eggs, Immatures>90% on eggs, 79-98% on immatures[2]
Bifenazate All stagesHighly effective in multiple field trials[3]
Abamectin Mobile stagesHighly effective, but resistance is a concern[3]
Fenpyroximate All stagesHighly effective in multiple field trials[3]
Fenazaquin All stagesMost effective in a comparative study

Note: Efficacy can vary depending on the mite population, environmental conditions, and application method.

Mode of Action Signaling Pathways

To visualize the distinct mechanisms of these acaricides, the following diagrams illustrate their molecular targets.

Fluenetil_Pathway This compound This compound Metabolism Metabolism (in vivo) This compound->Metabolism MFA Monofluoroacetic Acid Metabolism->MFA Aconitase Aconitase (Krebs Cycle Enzyme) MFA->Aconitase Inhibits Citrate Citrate Accumulation Aconitase->Citrate Blocks Conversion CellDeath Cell Death Citrate->CellDeath

This compound's lethal synthesis pathway.

Alternative_Acaricides_Pathways cluster_neuro Neurotoxic Acaricides cluster_metabolic Metabolic & Growth Inhibitors Abamectin Abamectin GluCl Glutamate-gated Chloride Channels Abamectin->GluCl Modulates Paralysis Paralysis & Death GluCl->Paralysis Acynonapyr Acynonapyr KCa2 Calcium-activated Potassium Channels Acynonapyr->KCa2 Inhibits KCa2->Paralysis METI METI Acaricides (e.g., Fenpyroximate) MitoComplexI Mitochondrial Complex I METI->MitoComplexI Inhibits ATP_Depletion1 ATP Depletion & Cell Death MitoComplexI->ATP_Depletion1 Bifenazate Bifenazate MitoComplexIII Mitochondrial Complex III Bifenazate->MitoComplexIII Inhibits ATP_Depletion2 ATP Depletion & Cell Death MitoComplexIII->ATP_Depletion2 Spiromesifen Spiromesifen ACC Acetyl-CoA Carboxylase Spiromesifen->ACC Inhibits Lipid_Inhibition Lipid Biosynthesis Inhibition ACC->Lipid_Inhibition Flupentiofenox Flupentiofenox BetaOxidation Mitochondrial β-Oxidation Flupentiofenox->BetaOxidation Inhibits Energy_Deficit Energy Deficit & Cell Death BetaOxidation->Energy_Deficit

Modes of action for alternative acaricides.

Experimental Protocols for Acaricide Efficacy Bioassays

Standardized bioassays are crucial for evaluating and comparing the efficacy of different acaricides. The following is a generalized protocol for a leaf-dip bioassay, a common method for assessing acaricide performance against spider mites.

Leaf_Dip_Bioassay_Workflow A 1. Mite Rearing (on untreated host plants) F 6. Mite Infestation (Transfer adult female mites to discs) A->F B 2. Acaricide Dilution Series (Prepare serial dilutions) D 4. Leaf Dipping (Immerse leaf discs in dilutions) B->D C 3. Leaf Disc Preparation (e.g., bean or strawberry leaves) C->D E 5. Drying (Air-dry treated leaf discs) D->E E->F G 7. Incubation (Controlled temperature, humidity, and photoperiod) F->G H 8. Mortality Assessment (Count dead and live mites after 24-72h) G->H I 9. Data Analysis (Calculate LC50/LC90 values) H->I

Workflow for a leaf-dip bioassay.

Detailed Methodology:

  • Mite Culture: Maintain a healthy, susceptible population of the target mite species (e.g., Tetranychus urticae) on untreated host plants (e.g., bean or strawberry plants) under controlled environmental conditions (e.g., 25±1°C, 60±5% RH, 16:8 L:D photoperiod).

  • Preparation of Acaricide Solutions: Prepare a stock solution of the technical grade acaricide in an appropriate solvent (e.g., acetone). From this stock, create a series of dilutions using distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface. A control solution (solvent and surfactant in water) must also be prepared.

  • Leaf Disc Preparation: Excise leaf discs (e.g., 2-3 cm in diameter) from young, fully expanded leaves of the host plant. Place the discs, abaxial side up, on a layer of water-saturated cotton or agar in a petri dish.

  • Treatment Application: Immerse each leaf disc in the respective acaricide dilution or control solution for a standardized period (e.g., 5-10 seconds).

  • Drying: Allow the treated leaf discs to air-dry completely under a fume hood.

  • Mite Infestation: Using a fine camel-hair brush, carefully transfer a standardized number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Place the petri dishes in an incubator under the same controlled conditions as the mite culture.

  • Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), examine the mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Analyze the concentration-mortality data using probit analysis to determine the lethal concentrations (LC50 and LC90).

Conclusion

The discontinuation of this compound has spurred the development and adoption of a diverse array of acaricides with novel modes of action. For effective and sustainable integrated pest management, it is imperative for researchers and pest management professionals to understand the specific mechanisms, efficacy, and optimal use patterns of these alternatives. By employing a rotating schedule of acaricides with different modes of action, the development of resistance can be mitigated, ensuring the long-term viability of these essential tools in crop protection. The provided experimental protocols offer a framework for the continued evaluation and comparison of existing and future acaricidal compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Fluenetil, Flutianil, and Flutolanil Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for Fluenetil, with a comparative look at the structurally similar and more widely studied fungicides, Flutianil and Flutolanil. This guide is based on available experimental data and detailed protocols to aid in the selection and implementation of the most appropriate analytical method.

The quantification of the acaricide this compound presents a notable challenge due to the limited availability of specific, validated analytical methods in publicly accessible literature.[1][2] In contrast, a robust body of research exists for the analytical determination of the fungicides Flutianil and Flutolanil. Given the structural similarities and the wealth of available data, this guide will focus on the cross-validation of common analytical techniques for Flutianil and Flutolanil, providing a valuable framework that can be adapted for the analysis of this compound.

The primary analytical techniques for the quantification of these compounds are Gas Chromatography (GC) and Liquid Chromatography (LC), frequently coupled with Mass Spectrometry (MS).[3] Sample preparation methods, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), are also critical for achieving accurate and reproducible results, particularly in complex matrices like agricultural products.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the analyte's physicochemical properties, the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparative summary of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Flutianil and Flutolanil.

ParameterGC-MSLC-MS/MS
Principle Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection.Separation of compounds in the liquid phase, followed by highly selective and sensitive mass-based detection.
Analyte Amenability Suitable for Flutianil and Flutolanil, which are amenable to gas chromatography.Highly versatile and suitable for a broad range of compounds, including Flutianil and Flutolanil, without the need for derivatization.
Sample Preparation Often requires a more rigorous cleanup to remove non-volatile matrix components. QuEChERS is a common and effective approach.Compatible with various sample preparation techniques, including QuEChERS, with d-SPE cleanup being crucial for reducing matrix effects.
Sensitivity Generally provides good sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the low mg/kg range.Typically offers higher sensitivity than GC-MS, with LODs and LOQs often in the µg/kg range.
Selectivity Good selectivity is achieved through mass filtering.Excellent selectivity is achieved through Multiple Reaction Monitoring (MRM), minimizing interferences from complex matrices.
Matrix Effects Can be susceptible to matrix effects in the inlet and column, potentially affecting accuracy and precision.Prone to ion suppression or enhancement, which can significantly impact quantification. Matrix-matched calibration is often necessary.
Typical LOQ ~0.02 mg/kg for Flutianil~0.01 mg/kg for Flutianil and Flutolanil
Typical Recovery 76.5% - 108.0% for Flutianil70% - 120% for Flutianil and Flutolanil

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections outline typical experimental protocols for GC-MS and LC-MS/MS analysis of Flutianil and Flutolanil.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.

  • Homogenization: A representative sample of the matrix (e.g., fruit, vegetable, soil) is homogenized to ensure uniformity.

  • Extraction: A 10-15 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously.

  • Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and citrates) are added to induce phase separation between the aqueous and organic layers. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and anhydrous magnesium sulfate. This step removes interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The supernatant is collected, and may be filtered, before being transferred to an autosampler vial for analysis.

Instrumental Analysis: GC-MS for Flutianil
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms).

  • Inlet: Splitless injection is commonly used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Instrumental Analysis: LC-MS/MS for Flutianil and Flutolanil
  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: A reversed-phase C18 column is commonly used for the separation.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve ionization.

  • Ionization: Electrospray ionization (ESI) is typically used, in either positive or negative mode depending on the analyte.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions are monitored for each analyte to ensure high selectivity and sensitivity.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams were created using the Graphviz DOT language.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile SaltingOut SaltingOut Extraction->SaltingOut QuEChERS salts Centrifugation1 Centrifugation1 SaltingOut->Centrifugation1 dSPE dSPE Centrifugation1->dSPE Acetonitrile layer Centrifugation2 Centrifugation2 dSPE->Centrifugation2 FinalExtract FinalExtract Centrifugation2->FinalExtract Supernatant GC_MS GC_MS FinalExtract->GC_MS GC-MS Method LC_MS_MS LC_MS_MS FinalExtract->LC_MS_MS LC-MS/MS Method GC_Validation GC_Validation GC_MS->GC_Validation LC_Validation LC_Validation LC_MS_MS->LC_Validation Comparison Comparison GC_Validation->Comparison LC_Validation->Comparison

Caption: Experimental workflow for cross-validation of analytical methods.

MethodComparison cluster_gcms GC-MS Method cluster_lcmsms LC-MS/MS Method Analyte This compound / Flutianil / Flutolanil GC_Pros Pros: - Robust for volatile compounds - Good for less polar analytes - Established technique Analyte->GC_Pros LC_Pros Pros: - High sensitivity and selectivity (MRM) - Broad applicability (polar & non-polar) - No derivatization needed Analyte->LC_Pros GC_Cons Cons: - Requires thermal stability - Potential for matrix effects in inlet - May require derivatization LC_Cons Cons: - Susceptible to ion suppression/enhancement - Matrix-matched calibration often required - Higher instrument cost

Caption: Logical comparison of GC-MS and LC-MS/MS methods.

Conclusion

While specific cross-validation data for this compound is scarce, the extensive validation of analytical methods for the related compounds Flutianil and Flutolanil provides a strong foundation for developing and validating a robust analytical method. Both GC-MS and LC-MS/MS are powerful techniques for the quantification of these pesticides. The choice between the two will depend on the specific requirements of the analysis, including sensitivity needs, matrix complexity, and available resources. For high-throughput analysis in complex matrices where high sensitivity is crucial, LC-MS/MS is often the preferred method. However, GC-MS remains a reliable and cost-effective option for many applications. Regardless of the chosen method, proper validation, including the assessment of linearity, accuracy, precision, and matrix effects, is essential to ensure the generation of high-quality, reliable data.

References

Reproducibility of historical studies on Fluenetil toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of historical toxicity data for the obsolete acaricide and insecticide, Fluenetil. Due to the limited availability of original toxicological studies on this compound, this report also includes data from a structurally related compound, 2-fluoroethyl fluoroacetate, to provide a comparative context for its potential toxicity. The information presented herein is intended to aid researchers in understanding the toxicological profile of this compound based on available historical data and knowledge of related chemical structures.

Acute Toxicity Data

ChemicalTest SpeciesRoute of AdministrationToxicity ValueReference
This compound MammalsOral, Dermal, InhalationHighly Toxic (qualitative)[1]
2-Fluoroethyl fluoroacetate RatOralLDLo: 1 mg/kg[2]
RatInhalation (10 min)LC50: 150 mg/m³[2]
MouseInhalationLC50: 450 µg/m³[2]
RabbitInhalationLC50: 50 mg/m³
Guinea PigInhalation (10 min)LC50: 70 mg/m³

LDLo (Lowest Published Lethal Dose): The lowest dose of a substance reported to have caused death in a particular animal species under defined conditions.

Experimental Protocols

Detailed experimental protocols from historical studies on this compound are not widely accessible. However, based on general practices for acute toxicity testing during the mid-20th century, the following methodologies were likely employed.

Acute Oral Toxicity (Likely Protocol)
  • Test Species: Albino rats, typically of a specific strain (e.g., Wistar or Sprague-Dawley), were commonly used.

  • Administration: The test substance, this compound, would have been administered as a single dose by gavage. The substance was likely dissolved or suspended in a suitable vehicle (e.g., corn oil, water with a suspending agent).

  • Dosage: Multiple dose levels would have been tested on different groups of animals to determine the dose at which 50% of the animals died (LD50).

  • Observation Period: Animals were typically observed for a period of 14 days for signs of toxicity and mortality.

  • Parameters Measured: Observations would have included clinical signs of toxicity (e.g., convulsions, lethargy, changes in breathing), body weight changes, and gross pathological examination of tissues at the end of the study.

Acute Dermal Toxicity (Likely Protocol)
  • Test Species: Albino rabbits were the preferred species for dermal toxicity studies.

  • Preparation: An area of the animal's back was typically clipped free of fur 24 hours before the application of the test substance.

  • Application: this compound, likely in a suitable solvent, would have been applied to the clipped skin and covered with a porous gauze dressing. The dressing would be secured to prevent ingestion of the substance by the animal.

  • Exposure Duration: The exposure period was typically 24 hours.

  • Observation Period: Similar to oral toxicity studies, animals were observed for 14 days for signs of skin irritation, systemic toxicity, and mortality.

Acute Inhalation Toxicity (Likely Protocol)
  • Test Species: Rats were commonly used for inhalation toxicity studies.

  • Exposure: Animals would have been placed in an inhalation chamber and exposed to a specific concentration of this compound in the air for a defined period, often 4 hours.

  • Generation of Atmosphere: The test atmosphere would have been generated by vaporizing the liquid form of the substance or by dispersing a dust or aerosol.

  • Observation Period: Following exposure, animals were observed for 14 days for signs of respiratory distress, systemic toxicity, and mortality.

Signaling Pathways and Mechanism of Action

Direct studies on the specific signaling pathways affected by this compound are not available in the reviewed literature. However, the mechanism of toxicity for the structurally similar compound, 2-fluoroethyl fluoroacetate, is well-documented and involves the inhibition of a critical enzyme in the citric acid cycle. It is plausible that this compound shares a similar mechanism of action due to its 2-fluoroethyl acetate moiety.

The proposed toxicological mechanism is a process known as "lethal synthesis."

Toxicity_Pathway This compound This compound (2-fluoroethyl [1,1′-biphenyl]-4-acetate) Hydrolysis Hydrolysis This compound->Hydrolysis Metabolic Activation Fluoroacetate Fluoroacetate Hydrolysis->Fluoroacetate FluoroacetylCoA Fluoroacetyl-CoA Fluoroacetate->FluoroacetylCoA Acetyl-CoA Synthetase CitricAcidCycle Citric Acid Cycle FluoroacetylCoA->CitricAcidCycle Fluorocitrate Fluorocitrate CitricAcidCycle->Fluorocitrate Condensing Enzyme Aconitase Aconitase (Enzyme) Fluorocitrate->Aconitase Inhibits CellularRespiration Cellular Respiration Blocked Aconitase->CellularRespiration Leads to ATP ATP Production Inhibited CellularRespiration->ATP CellDeath Cell Death ATP->CellDeath

Proposed metabolic pathway and toxic action of this compound.

In this proposed pathway, this compound is first metabolized (hydrolyzed) in the body to release fluoroacetate. This fluoroacetate is then converted to fluoroacetyl-CoA, which can enter the citric acid (Krebs) cycle. Within the cycle, it is converted to fluorocitrate, a potent inhibitor of the enzyme aconitase. The inhibition of aconitase blocks the citric acid cycle, leading to a shutdown of cellular respiration and ATP production, ultimately causing cell death.

Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for historical acute toxicity studies, which would have been applied to the assessment of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation (14 Days) cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation (e.g., Rats, Rabbits) Oral Oral Gavage AnimalAcclimation->Oral Dermal Dermal Application AnimalAcclimation->Dermal Inhalation Inhalation Exposure AnimalAcclimation->Inhalation DosePreparation Dose Preparation of this compound DosePreparation->Oral DosePreparation->Dermal DosePreparation->Inhalation ClinicalSigns Monitor Clinical Signs Oral->ClinicalSigns Dermal->ClinicalSigns Inhalation->ClinicalSigns LD50_LC50 Calculate LD50/LC50 ClinicalSigns->LD50_LC50 BodyWeight Record Body Weight BodyWeight->LD50_LC50 Mortality Record Mortality Mortality->LD50_LC50 Pathology Gross Necropsy Mortality->Pathology

Generalized workflow for historical acute toxicity studies.

References

Advantages and disadvantages of Fluenetil as a research chemical

Author: BenchChem Technical Support Team. Date: November 2025

Once a tool in the agricultural sector, the compound Fluenetil has largely been relegated to the annals of chemical history. Originally developed as an acaricide and insecticide, its use has been discontinued, and it is no longer manufactured or registered for pesticidal use in the United States.[1][2] This guide provides a comprehensive overview of what is known about this compound, addresses the significant gaps in the scientific literature regarding its use as a modern research chemical, and offers a comparative look at alternative compounds that are currently employed in relevant fields of study.

This compound: A Chemical Profile

This compound, chemically known as 2-fluoroethyl-[1,1'-biphenyl]-4-acetate, is a fluorinated ester with the chemical formula C₁₆H₁₅FO₂.[3] Its primary historical application was in the control of mites and other insect pests in agricultural settings.

Known Toxicological Information

The available data on this compound primarily pertains to its toxicological profile as a pesticide. It is classified as highly toxic to mammals and can cause adverse effects through inhalation, skin contact, or ingestion.[2] Symptoms of acute exposure may include headache, dizziness, weakness, and nausea.[1] Due to its hazardous nature, strict handling precautions are necessary.

The Research Chemical That Wasn't: A Gap in the Literature

Despite its defined chemical structure, a thorough review of scientific databases reveals a significant absence of literature supporting the use of this compound as a "research chemical" in the context of drug discovery, molecular biology, or other contemporary life science research. Its mechanism of action beyond its general insecticidal properties is not well-documented, and there are no published studies detailing its effects on specific signaling pathways or its potential as a pharmacological tool.

This lack of data makes it impossible to provide a direct comparison of this compound with other research chemicals based on experimental performance. The core requirements of a comparative guide—such as quantitative data on efficacy, detailed experimental protocols, and elucidated signaling pathways—cannot be fulfilled for this compound in a non-pesticidal research context.

Alternative Avenues of Research: Relevant Comparators

Given the historical application of this compound as an acaricide, a comparative analysis must pivot to compounds that are actively being researched for similar or related purposes, such as pest control or neurobiology studies. The following table outlines several classes of compounds and specific examples that offer a more relevant comparison for researchers interested in the fields this compound once occupied.

Chemical ClassExample Compound(s)Primary Mechanism of ActionCommon Research ApplicationsKey AdvantagesPotential Disadvantages
Organophosphates Malathion, ChlorpyrifosInhibition of acetylcholinesterase (AChE)Insect neurotoxicity studies, development of novel insecticidesWell-understood mechanism, extensive historical dataHigh mammalian toxicity, environmental persistence, resistance development
Pyrethroids Permethrin, CypermethrinModulation of voltage-gated sodium channelsEctoparasite control research, studies of sodium channel functionHigh potency against insects, lower mammalian toxicity than organophosphatesEmergence of resistance, toxicity to aquatic organisms and beneficial insects
Neonicotinoids Imidacloprid, ThiamethoxamAgonists of nicotinic acetylcholine receptors (nAChRs)Systemic insect control, research into nAChR subtypes and functionHigh selectivity for insect nAChRs, systemic activity in plantsOff-target effects on pollinators (e.g., bees), potential for environmental accumulation
Phenylpyrazoles FipronilAntagonist of GABA-gated chloride channelsBroad-spectrum insecticide, studies of GABA receptor pharmacologyEffective against a wide range of pests, novel mechanism compared to older insecticidesNeurotoxic to non-target species, concerns about environmental fate and persistence
Botanical Insecticides Azadirachtin (from Neem oil), Pyrethrins (from Chrysanthemum)Multiple, including disruption of insect growth and neurotoxicityDevelopment of bio-pesticides, research into natural product chemistryLower environmental impact, often biodegradable, multiple modes of action can delay resistanceVariable potency, may require more frequent application, standardization can be challenging

Experimental Considerations & Methodologies

For researchers investigating compounds with mechanisms of action relevant to the historical use of this compound, a variety of experimental protocols are available.

Acetylcholinesterase Inhibition Assay

This assay is fundamental for characterizing organophosphates and other AChE inhibitors.

Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of acetylcholinesterase.

Methodology:

  • Reagent Preparation: Prepare a solution of acetylcholinesterase, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB).

  • Incubation: Incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Add the substrate ATCh to initiate the enzymatic reaction.

  • Detection: The product of the reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound that can be measured spectrophotometrically at 412 nm.

  • Data Analysis: The rate of color change is proportional to the enzyme activity. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is calculated.

Target-Directed Screening for Acaricidal Alternatives

Modern approaches to discovering new acaricides often involve screening compound libraries against specific molecular targets in ticks.

Objective: To identify novel compounds that inhibit the activity of essential tick enzymes.

Methodology:

  • Target Selection: Identify and isolate an essential enzyme from the target tick species (e.g., triosephosphate isomerase).

  • Assay Development: Develop a high-throughput enzymatic assay to measure the activity of the target enzyme.

  • Compound Screening: Screen a library of small molecules for their ability to inhibit the enzyme's activity.

  • Hit Validation: Confirm the activity of initial "hits" through dose-response studies and secondary assays.

  • In Vitro Efficacy: Test validated compounds for their toxicity against different life stages of the target tick (e.g., larval packet test, adult immersion test).

Logical Workflow for Acaricide Development

The process of developing new acaricides, a field where this compound was once a player, follows a structured workflow.

Acaricide_Development_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Development & Registration Target_Identification Target Identification (e.g., essential enzymes) Compound_Screening High-Throughput Screening (Phenotypic or Target-based) Target_Identification->Compound_Screening informs Hit_to_Lead Hit-to-Lead Optimization Compound_Screening->Hit_to_Lead identifies hits In_Vitro_Testing In Vitro Efficacy & Toxicity (Cell-based assays, tick bioassays) Hit_to_Lead->In_Vitro_Testing generates leads In_Vivo_Testing In Vivo Efficacy & Safety (Animal models) In_Vitro_Testing->In_Vivo_Testing validates leads Field_Trials Field Trials In_Vivo_Testing->Field_Trials successful candidates advance Regulatory_Submission Regulatory Submission Field_Trials->Regulatory_Submission provides data for

Caption: A streamlined workflow for the discovery and development of new acaricides.

Conclusion

While this compound itself does not present a viable option for current research applications due to a lack of supporting data and its discontinued status, the historical context of its use provides a gateway to understanding more contemporary and relevant areas of chemical biology and toxicology. Researchers interested in the development of novel pesticides or in the fundamental neurobiology of insects and arachnids have a wide array of well-characterized chemical tools and established experimental protocols at their disposal. The focus of modern research has shifted towards compounds with higher specificity, lower environmental impact, and novel mechanisms of action to overcome the challenges of resistance and off-target effects.

References

Review and meta-analysis of Fluenetil toxicological data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluenetil is an obsolete acaricide and insecticide for which a comprehensive toxicological profile is not publicly available.[1][2] This guide synthesizes the limited existing data on this compound's toxicity, highlighting significant data gaps. The available information indicates that this compound is highly toxic to mammals, but detailed studies on its specific toxicological endpoints are lacking.[3][4][5] This document aims to provide a concise overview for researchers and professionals, emphasizing the need for further investigation if this compound is to be reconsidered for any application.

Chemical and Physical Properties

PropertyValue
Chemical Name 2-fluoroethyl [1,1'-biphenyl]-4-ylacetate
CAS Number 4301-50-2
Molecular Formula C16H15FO2
Molecular Weight 258.29 g/mol
Physical State Solid
Synonyms Lambrol, M 2060

Toxicological Data

The publicly available toxicological data for this compound is sparse and primarily qualitative. No comprehensive reviews or meta-analyses were found. The existing information focuses on acute toxicity and general hazard classifications.

Acute Toxicity

This compound is classified as highly toxic to mammals. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements for this compound:

  • H300: Fatal if swallowed

  • H310: Fatal in contact with skin

Other Toxicological Endpoints

There is a significant lack of publicly available data on other critical toxicological endpoints for this compound, including:

  • Genotoxicity: No studies on the potential of this compound to cause genetic mutations were found.

  • Carcinogenicity: No long-term studies to assess the carcinogenic potential of this compound were identified.

  • Neurotoxicity: Specific studies on the neurotoxic effects of this compound are not available.

  • Metabolic Pathways: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not publicly documented.

Ecotoxicity

Limited information on the ecotoxicity of this compound is available. One source indicates a low acute contact ecotoxicity for bees and low acute ecotoxicity for earthworms. However, this source also explicitly warns that significant data are missing, indicating that a comprehensive environmental risk assessment cannot be performed based on the current publicly available information.

Experimental Protocols

Due to the absence of detailed published studies, specific experimental protocols for the toxicological assessment of this compound cannot be provided. For general guidance on toxicological testing methodologies, researchers are referred to established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Logical Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance, which would be applicable to a thorough investigation of this compound.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro & In Silico Testing cluster_2 In Vivo Testing (Animal Models) cluster_3 Risk Assessment & Conclusion A Literature Review & Data Mining C Genotoxicity Assays (e.g., Ames Test) A->C B Physicochemical Characterization E Computational Modeling (e.g., QSAR) B->E F Acute Toxicity Studies (LD50) C->F D Cytotoxicity Assays D->F E->F G Sub-chronic & Chronic Toxicity Studies F->G H Carcinogenicity & Reprotoxicity Studies G->H I Mechanistic Studies H->I J Hazard Identification I->J K Dose-Response Assessment J->K L Exposure Assessment K->L M Risk Characterization & Regulatory Decision L->M

Caption: General workflow for toxicological assessment.

Comparison with Alternatives

A direct comparison of this compound's toxicological profile with that of alternative acaricides and insecticides is not feasible due to the extensive data gaps for this compound. Modern pesticides undergo rigorous testing for a wide range of toxicological endpoints before they are approved for use. The lack of such data for this compound makes it impossible to objectively assess its relative safety.

Conclusion and Recommendations

The available data on this compound is insufficient to conduct a comprehensive toxicological review or meta-analysis. While it is known to be highly acutely toxic to mammals, the absence of data on genotoxicity, carcinogenicity, neurotoxicity, and metabolic pathways represents a significant knowledge gap. For any future consideration of this compound, a complete battery of toxicological tests according to current international guidelines would be required. Researchers and drug development professionals should exercise extreme caution and assume high toxicity when handling this compound. The lack of data underscores the importance of thorough toxicological evaluation for all chemical compounds, particularly those with potential for human and environmental exposure.

References

Benchmarking Fluenetil's Activity Against Modern Acaricides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acaricidal activity of Fluenetil with that of contemporary acaricides. Due to the limited recent public data on this compound, this document utilizes historical information for its mechanism of action and notes the absence of recent, directly comparable efficacy data. The guide is intended to serve as a reference for researchers in the field of acarology and professionals involved in the development of novel acaricidal compounds.

Introduction to Acaricides

Acaricides are pesticides that are specifically used to kill mites and ticks. They are essential for controlling infestations in agriculture, where phytophagous mites can cause significant crop damage, and in animal and human health, to manage ticks that are vectors for various diseases.[1] The extensive use of acaricides has led to the development of resistance in many target species, necessitating the continuous development of new compounds with novel modes of action.[2][3]

This compound , a compound with the chemical formula C₁₆H₁₅FO₂, has been used as an acaricide.[4] It is recognized for its ovicidal properties and activity against the winter stages of certain mites.[5] However, it is now considered an obsolete acaricide and is no longer registered for use as a pesticide in many regions, including the United States and the European Union.

Modern Acaricides encompass a diverse range of chemical classes with various modes of action. These include but are not limited to:

  • Mitochondrial Electron Transport Inhibitors (METIs) : These compounds disrupt the production of ATP, the primary energy currency of the cell. They are further classified based on the specific complex of the mitochondrial respiratory chain they inhibit (e.g., Complex I, II, or III).

  • Mite Growth Inhibitors (MGIs) : These acaricides interfere with the developmental processes of mites, such as chitin synthesis, crucial for molting.

  • Acetyl-CoA Carboxylase (ACCase) Inhibitors : These compounds block the synthesis of lipids, which are vital for various biological functions.

  • GABA-gated Chloride Channel Allosteric Modulators : This class of acaricides, which includes abamectin, acts on the nervous system of mites.

Comparative Efficacy Data

A direct quantitative comparison of this compound with modern acaricides is challenging due to the lack of recent efficacy data for this compound. The following table summarizes the lethal concentration (LC50) values for several modern acaricides against the two-spotted spider mite (Tetranychus urticae), a globally significant agricultural pest. It is important to note that LC50 values can vary significantly depending on the mite population's susceptibility, the specific bioassay method used, and environmental conditions.

AcaricideChemical Class/Mode of ActionTarget SpeciesLC50 (ppm)Reference
Abamectin Chloride channel activatorsTetranychus urticae0.01 - 58.10
Bifenazate Carbazate (METI - Complex III)Tetranychus urticae2.7 - 49.15
Etoxazole Mite growth inhibitor (chitin synthesis)Tetranychus urticae>500 (resistant strains)
Fenpyroximate METI - Complex ITetranychus urticae19.86
Chlorfenapyr Uncoupler of oxidative phosphorylationTetranychus urticae29.66

Note: The LC50 values for modern acaricides are derived from recent studies and are provided for comparative purposes. No recent, publicly available LC50 data for this compound against Tetranychus urticae could be identified. Older studies suggest this compound's toxicity, but direct comparison with the values in this table is not feasible without matched experimental conditions.

Mechanism of Action: this compound

Historical research indicates that this compound's mode of action is distinct from many modern acaricides. Its toxicity is mediated through a process of "lethal synthesis."

  • Hydrolysis : this compound is hydrolyzed within the mite's body, releasing monofluoroethanol.

  • Oxidation : The monofluoroethanol is then oxidized to monofluoroacetic acid.

  • Conversion to Fluorocitrate : Monofluoroacetic acid is subsequently converted to fluorocitrate.

  • Aconitase Inhibition : Fluorocitrate acts as a potent inhibitor of the enzyme aconitase. Aconitase is a critical enzyme in the Krebs cycle (citric acid cycle), responsible for the isomerization of citrate to isocitrate. By inhibiting aconitase, fluorocitrate disrupts cellular respiration and energy production, leading to the death of the mite.

fluenetil_moa This compound This compound Monofluoroethanol Monofluoroethanol This compound->Monofluoroethanol Hydrolysis Monofluoroacetic_acid Monofluoroacetic_acid Monofluoroethanol->Monofluoroacetic_acid Oxidation Fluorocitrate Fluorocitrate Monofluoroacetic_acid->Fluorocitrate Conversion Aconitase Aconitase Fluorocitrate->Aconitase Inhibits Krebs_Cycle Krebs_Cycle Aconitase->Krebs_Cycle Part of Isocitrate Isocitrate Aconitase->Isocitrate Product Citrate Citrate Citrate->Aconitase Substrate

This compound's Mechanism of Action via Aconitase Inhibition.

Experimental Protocols

The efficacy of acaricides is typically evaluated using standardized bioassay methods. The following are detailed protocols for key experiments commonly cited in acaricide research.

Leaf-Dip Bioassay

This method is widely used to assess the contact toxicity of acaricides to phytophagous mites like Tetranychus urticae.

Objective: To determine the concentration of an acaricide that causes 50% mortality (LC50) in a population of adult mites.

Materials:

  • Bean or other suitable host plant leaves

  • Petri dishes

  • Filter paper

  • Distilled water

  • Wetting agent (e.g., Triton X-100)

  • Acaricide stock solution and serial dilutions

  • Fine camel-hair brush

  • Stereomicroscope

Procedure:

  • Preparation of Leaf Discs: Cut leaf discs of a uniform size (e.g., 2 cm diameter) from healthy, untreated host plants.

  • Acaricide Solutions: Prepare a series of at least five serial dilutions of the test acaricide in distilled water containing a wetting agent. A control solution with only distilled water and the wetting agent should also be prepared.

  • Treatment: Immerse each leaf disc in a specific acaricide dilution for a standardized time (e.g., 5-10 seconds). Allow the discs to air dry completely.

  • Infestation: Place the treated leaf discs, adaxial side up, on a moist filter paper or cotton pad in a Petri dish. Using a fine brush, transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Seal the Petri dishes and incubate them under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, and a 16:8 L:D photoperiod).

  • Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), count the number of dead and live mites on each disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 value and its 95% confidence limits.

leaf_dip_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Leaf Discs C Dip Leaf Discs A->C B Prepare Acaricide Dilutions B->C D Air Dry Discs C->D E Infest with Mites D->E F Incubate E->F G Assess Mortality F->G H Calculate LC50 G->H

Workflow for a standard leaf-dip bioassay.
Adult Immersion Test (AIT)

The Adult Immersion Test is commonly used for ticks to determine their susceptibility to acaricides.

Objective: To assess the efficacy of an acaricide against adult ticks.

Materials:

  • Engorged adult female ticks

  • Beakers or vials

  • Distilled water

  • Solvent (if required for the acaricide)

  • Acaricide stock solution and serial dilutions

  • Filter paper

  • Incubator

Procedure:

  • Tick Collection: Collect fully engorged adult female ticks from the host animal.

  • Acaricide Preparation: Prepare a range of concentrations of the acaricide in distilled water (or an appropriate solvent).

  • Immersion: Place a known number of ticks (e.g., 10-20) into a beaker or vial containing a specific acaricide dilution. Immerse the ticks for a standardized period (e.g., 5-10 minutes).

  • Drying: After immersion, remove the ticks and place them on filter paper to dry.

  • Incubation: Place the treated ticks in a suitable container and incubate them under controlled conditions (e.g., 27 ± 1°C and 80-90% RH).

  • Mortality and Fecundity Assessment: After a set period (e.g., 24-48 hours), assess the mortality of the adult ticks. Additionally, monitor the surviving ticks for oviposition and egg hatchability to determine any sublethal effects.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Larval Packet Test (LPT)

The Larval Packet Test is a standard method for detecting acaricide resistance in tick larvae.

Objective: To determine the LC50 of an acaricide for tick larvae.

Materials:

  • Tick larvae (14-21 days old)

  • Filter paper packets

  • Acaricide stock solution and serial dilutions in an appropriate solvent (e.g., trichloroethylene and olive oil mixture)

  • Micropipette

  • Incubator

Procedure:

  • Packet Preparation: Cut filter paper into uniform sizes and fold them to create packets.

  • Acaricide Application: Apply a precise volume of each acaricide dilution onto a filter paper packet and allow the solvent to evaporate completely, leaving a residue of the acaricide.

  • Larval Exposure: Introduce a known number of tick larvae (e.g., 100) into each treated packet and seal it.

  • Incubation: Incubate the packets under controlled conditions (e.g., 27 ± 1°C and 80-90% RH) for 24 hours.

  • Mortality Assessment: After the incubation period, open the packets and count the number of live and dead larvae.

  • Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality, and determine the LC50 using probit analysis.

Conclusion

This compound represents an older class of acaricides with a unique mode of action involving the inhibition of aconitase. While this mechanism is well-documented from historical studies, the lack of recent, publicly available efficacy data makes a direct quantitative comparison with modern acaricides challenging. The data presented for modern acaricides, such as abamectin and bifenazate, highlight their high potency against key mite pests like Tetranychus urticae. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to conduct their own comparative studies and evaluate the efficacy of novel or existing acaricidal compounds. For a comprehensive understanding of any acaricide's performance, it is crucial to consider not only its acute toxicity (LC50) but also its mode of action, the potential for resistance development, and its impact on non-target organisms.

References

In-Silico Modeling of Fluenetil Binding: A Comparative Guide to Putative Target Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for the in-silico analysis of Fluenetil, a former acaricide and insecticide, with a focus on its potential binding to target proteins.[1][2][3][4][5] Due to the limited publicly available data on the specific molecular targets of this compound, this document outlines a hypothetical in-silico modeling workflow. This guide is intended for researchers, scientists, and drug development professionals interested in applying computational methods to investigate the mechanism of action of legacy pesticides.

Introduction to this compound

This compound is a biphenyl compound formerly used as an acaricide and insecticide. While its use has been discontinued and it is no longer registered as a pesticide in the United States, its chemical structure presents an interesting case for computational analysis of potential protein-ligand interactions. Understanding the putative binding mechanisms of such compounds can provide insights for the development of new, more selective, and safer pest control agents.

Hypothetical Target Protein: Acetylcholinesterase (AChE)

Many insecticides exert their toxic effects by targeting the nervous system of insects. A primary and well-established target for a broad range of insecticides is the enzyme Acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in paralysis and death of the insect. Given its historical use as an insecticide, AChE represents a plausible, albeit hypothetical, target for this compound.

Comparative In-Silico Analysis

To illustrate a comparative in-silico approach, we will outline a workflow to model the binding of this compound to a hypothetical insect AChE and compare its predicted binding affinity to a known AChE inhibitor, such as fipronil. Fipronil is another insecticide known to interact with insect nerve receptors.

Data Presentation: Predicted Binding Affinities

The following table summarizes hypothetical results from a molecular docking simulation, providing a clear comparison of the predicted binding affinities of this compound and a comparator molecule to a model of insect Acetylcholinesterase.

CompoundPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Interacting Residues (Hypothetical)
This compound-8.52.1TRP84, SER122, PHE330, TYR334
Fipronil-9.20.8TRP84, SER200, PHE288, PHE330

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental validation is required.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in-silico experiments. Below are the protocols that would be employed in a hypothetical study of this compound binding to AChE.

Protein and Ligand Preparation
  • Protein Structure Preparation: A three-dimensional crystal structure of an insect Acetylcholinesterase (e.g., from Drosophila melanogaster) would be obtained from the Protein Data Bank (PDB). The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues using a molecular modeling software package (e.g., AutoDock Tools).

  • Ligand Structure Preparation: The 3D structures of this compound and the comparator ligand (Fipronil) would be generated and optimized using a computational chemistry program (e.g., Avogadro, ChemDraw). The ligands' geometries would be energy-minimized to obtain a stable conformation.

Molecular Docking
  • Grid Box Definition: A grid box would be defined around the active site of the AChE protein to encompass the binding pocket. The dimensions and center of the grid box would be determined based on the location of the co-crystallized ligand in the original PDB structure or by using a blind docking approach followed by a more focused docking.

  • Docking Simulation: Molecular docking simulations would be performed using a program like AutoDock Vina. The program would explore various possible conformations and orientations of the ligand within the protein's active site and estimate the binding affinity for each pose. The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.

  • Pose Selection and Analysis: The resulting docked poses would be clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) would be visualized and analyzed.

Molecular Dynamics (MD) Simulation
  • System Setup: The most promising protein-ligand complex from the docking study would be used as the starting point for an MD simulation. The complex would be solvated in a water box with appropriate ions to neutralize the system.

  • Simulation Protocol: The system would be subjected to energy minimization, followed by a period of heating and equilibration. A production MD run of at least 100 nanoseconds would then be performed to observe the dynamic behavior of the protein-ligand complex over time.

  • Trajectory Analysis: The trajectory from the MD simulation would be analyzed to assess the stability of the protein-ligand binding, root-mean-square deviation (RMSD) of the protein and ligand, and the persistence of key intermolecular interactions.

Visualizations

In-Silico Modeling Workflow

The following diagram illustrates the general workflow for the in-silico modeling of this compound binding to a target protein.

In_Silico_Workflow cluster_prep Preparation cluster_analysis Analysis Protein_Prep Protein Structure Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Structure Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Select Best Pose Binding_Analysis Binding Affinity Analysis MD_Sim->Binding_Analysis Trajectory Analysis

Figure 1. A generalized workflow for in-silico modeling of small molecule-protein interactions.
Hypothetical Signaling Pathway Involvement

This diagram depicts a simplified signaling pathway involving Acetylcholinesterase at the neuromuscular junction, a potential site of action for insecticides like this compound.

ACh_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron cluster_muscle Postsynaptic Muscle Cell ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Muscle_Contraction Muscle Contraction ACh_Receptor->Muscle_Contraction Activates Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh Release This compound This compound (Hypothetical Inhibitor) This compound->AChE Inhibits

Figure 2. Simplified schematic of Acetylcholinesterase's role in neurotransmission and hypothetical inhibition by this compound.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Fluenetil Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Fluenetil, a solid formerly utilized as an acaricide and insecticide, presents significant acute toxicity hazards to researchers and environmental risks if not handled and disposed of with stringent adherence to safety protocols.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory professionals and the protection of our environment.

I. Immediate Safety and Handling Precautions

This compound is classified as fatal if swallowed or in contact with skin.[3] Therefore, rigorous safety measures are paramount.

  • Personal Protective Equipment (PPE): A non-negotiable requirement when handling this compound includes chemical-resistant gloves, protective clothing, and eye/face protection.[3]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible. In case of exposure, immediately call a poison center or doctor.[3]

II. Quantitative Hazard Data

Understanding the chemical's properties is crucial for safe handling. The following table summarizes key data for this compound.

PropertyValueSource
GHS Hazard Statements H300: Fatal if swallowedH310: Fatal in contact with skin
Molecular Formula C16H15FO2
Molar Mass 258.29 g/mol
Appearance Solid
Storage Keep locked up. Keep away from food, drink and animal feeding stuffs.

III. Step-by-Step Disposal Procedures

The proper disposal of this compound waste is a critical final step in the laboratory workflow. Improper disposal is a violation of regulations and poses a significant environmental threat.

A. Disposal of Unused or Excess this compound

  • Do Not Dispose in Drains or Trash: Never pour this compound down the sink or discard it as regular laboratory waste.

  • Follow Labeled Instructions: The primary directive for disposal is to adhere to any instructions provided on the product's original label under the "Storage and Disposal" section.

  • Hazardous Waste Collection: Unwanted this compound must be disposed of as hazardous waste.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • Store the waste in a clearly labeled, sealed, and compatible container while awaiting pickup.

B. Decontamination and Disposal of Empty Containers

Empty containers that once held this compound are still considered hazardous due to residual contamination.

  • Triple Rinsing: This is a mandatory procedure to decontaminate the container.

    • Fill the container one-quarter full with a suitable solvent (e.g., acetone or methanol, check for compatibility).

    • Securely close the container and shake for at least 30 seconds.

    • Drain the rinsate into a designated hazardous waste container.

    • Repeat this rinsing process two more times.

  • Rendering Unusable: After triple rinsing, puncture or crush the container to prevent reuse.

  • Final Disposal: Dispose of the triple-rinsed, unusable container as directed by your institution's EHS guidelines, which may include disposal in a sanitary landfill or incineration.

C. Management of Spills

In the event of a this compound spill, immediate and proper cleanup is crucial.

  • Isolate the Area: Prevent personnel from entering the spill area.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, absorb the material with sand or another non-combustible absorbent material.

  • Collection: Carefully place the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. Collect all cleaning materials for disposal as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.

Fluenetil_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_type Waste Characterization cluster_disposal_paths Disposal Procedures cluster_final_disposal Final Disposition start This compound Waste Generated waste_type Determine Waste Type start->waste_type unused_product Unused/Excess this compound waste_type->unused_product  Unused Product   empty_container Empty this compound Container waste_type->empty_container  Empty Container   spill_cleanup Spill Cleanup Material waste_type->spill_cleanup  Spill Debris   collect_hazardous Collect as Hazardous Waste unused_product->collect_hazardous triple_rinse Triple Rinse Container empty_container->triple_rinse collect_spill_waste Collect Contaminated Material as Hazardous Waste spill_cleanup->collect_spill_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_hazardous->ehs_pickup puncture_container Puncture/Crush Container triple_rinse->puncture_container dispose_container Dispose of Container per EHS Guidelines puncture_container->dispose_container dispose_container->ehs_pickup collect_spill_waste->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound waste streams.

References

Essential Safety and Operational Guide for Handling Fluenetil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Fluenetil in a research environment. The information is intended for researchers, scientists, and professionals in drug development to ensure the safe and compliant use of this compound.

Hazard Identification and Classification

This compound is a highly toxic compound requiring stringent safety measures. It is fatal if swallowed or if it comes into contact with the skin.[1][2] The following table summarizes its key hazard information.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH300DangerFatal if swallowed[1][2]
Acute Toxicity, DermalH310DangerFatal in contact with skin[1]

Signs and Symptoms of Exposure: Acute exposure to this compound may lead to headache, dizziness, weakness, and nausea. It can also cause irritation to the eyes, skin, and respiratory tract, as well as irritation or burns to the esophagus and gastrointestinal tract.

Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, appropriate PPE is mandatory to prevent any direct contact.

Body PartRequired PPESpecifications and Remarks
Hands Chemical-resistant glovesWear impervious gloves. Nitrile or butyl rubber gloves are recommended. Avoid latex gloves as they may not provide adequate protection.
Body Protective clothing/CoverallsA lab coat is the minimum requirement. For procedures with a higher risk of splashing, chemical-resistant coveralls should be worn.
Eyes/Face Safety glasses with side-shields or Goggles/Face shieldEye protection must conform to recognized standards such as NIOSH (US) or EN 166 (EU). A face shield may be necessary when handling larger quantities or if there is a significant splash risk.
Respiratory Respirator (if required)Use a respirator if ventilation is inadequate or for emergency situations. For emergencies, a positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) is recommended.

Handling and Storage Procedures

3.1. Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is highly recommended to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

3.2. Safe Handling Practices:

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

3.3. Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed.

  • Store locked up and away from food, drink, and animal feeding stuffs.

Spill and Emergency Procedures

4.1. Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb with an inert, non-combustible material such as sand or vermiculite. For larger spills, dike the area to prevent spreading.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

4.2. First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

  • If on Skin: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Immediately call a poison center or doctor.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste in accordance with all local, state, and federal regulations.

5.1. Waste Characterization:

  • All unused this compound, contaminated materials (e.g., absorbent materials from spills, contaminated PPE), and empty containers are considered hazardous waste.

5.2. Container Decontamination:

  • Empty containers must be triple-rinsed with a suitable solvent before disposal. The rinsate should be collected and disposed of as hazardous waste.

5.3. Disposal Workflow:

G This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_pretreatment Pre-Disposal Procedures cluster_disposal Final Disposal A Unused this compound D Collect in a labeled, sealed hazardous waste container A->D B Contaminated Materials (PPE, spill cleanup) B->D C Empty this compound Container E Triple-rinse container with appropriate solvent C->E G Arrange for pickup by certified hazardous waste contractor D->G F Collect rinsate as hazardous waste E->F H Dispose of rinsed container according to institutional policy E->H F->D

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols and Signaling Pathways

Currently, detailed, publicly available experimental protocols specifically for the laboratory use of this compound are limited. Researchers should adapt general safe handling procedures for highly toxic compounds to their specific experimental designs.

Information regarding the specific signaling pathways or the precise mechanism of action of this compound is not well-documented in publicly accessible scientific literature. As a former acaricide and insecticide, its mode of action is likely related to neurotoxicity in target organisms, but specific molecular targets have not been elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this time. Researchers should exercise extreme caution due to the lack of comprehensive toxicological data.

The following diagram illustrates a generalized workflow for the safe handling of a highly toxic solid compound like this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Don appropriate PPE A->B C Prepare work area in a chemical fume hood B->C D Weigh the required amount of this compound C->D E Prepare solution or perform experimental procedure D->E F Decontaminate all equipment and work surfaces E->F G Dispose of all waste as hazardous F->G H Remove PPE and wash hands thoroughly G->H

Caption: A generalized workflow for handling this compound in a lab.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.